1-Bocaminomethyl-cyclobutanecarboxylic acid
Description
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Properties
IUPAC Name |
1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-7-11(8(13)14)5-4-6-11/h4-7H2,1-3H3,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJRREDAVXPWRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Boc-aminomethyl-cyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-aminomethyl-cyclobutanecarboxylic acid is a valuable building block in medicinal chemistry and drug discovery. Its constrained cyclobutane scaffold provides conformational rigidity, a desirable trait in the design of potent and selective therapeutic agents. The presence of both a protected amine and a carboxylic acid functionality makes it a versatile intermediate for the synthesis of peptidomimetics, enzyme inhibitors, and other complex molecular architectures. This guide provides a comprehensive overview of the synthesis of this compound, detailing not only the experimental protocols but also the underlying chemical principles that govern each step.
Synthetic Strategy Overview
The synthesis of 1-Boc-aminomethyl-cyclobutanecarboxylic acid is a multi-step process that begins with the construction of the cyclobutane ring, followed by the introduction of the amino functionality, and concludes with the protection of the amino group. This guide will focus on a reliable and scalable synthetic route commencing from diethyl malonate.
Part 1: Synthesis of the Precursor: 1-Aminomethyl-cyclobutanecarboxylic Acid
The journey to our target molecule begins with the synthesis of the key intermediate, 1-aminomethyl-cyclobutanecarboxylic acid. This section outlines a robust pathway starting from the readily available diethyl malonate.
Step 1.1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate
The construction of the four-membered ring is achieved via a classic malonic ester synthesis. This reaction involves the dialkylation of diethyl malonate with 1,3-dibromopropane.
The Causality Behind the Experimental Choices:
-
Base: Sodium ethoxide is a strong base necessary to deprotonate diethyl malonate, forming the nucleophilic enolate. The use of sodium metal in absolute ethanol is a common and effective method for generating fresh, anhydrous sodium ethoxide, which is crucial for preventing side reactions.
-
Solvent: Ethanol is used as the solvent as it is the conjugate acid of the ethoxide base, thus not interfering with the reaction.
-
Reaction Control: The temperature is maintained at 60-65°C to ensure a reasonable reaction rate without promoting significant side reactions, such as the elimination of HBr from 1,3-dibromopropane.
Experimental Protocol:
A detailed protocol for this step can be found in established literature, such as Organic Syntheses.[1][2]
| Reagent/Parameter | Quantity/Value | Rationale |
| Diethyl malonate | 1.0 equiv | Starting material for the cyclization. |
| 1,3-Dibromopropane | 1.05 equiv | Alkylating agent to form the cyclobutane ring. |
| Sodium | 2.0 equiv | To generate sodium ethoxide in situ. |
| Absolute Ethanol | Sufficient volume | Solvent for the reaction. |
| Temperature | 60-65 °C | Optimal temperature for the reaction. |
| Reaction Time | ~4 hours | To ensure complete reaction. |
Work-up and Purification:
The work-up procedure is designed to isolate the desired diethyl 1,1-cyclobutanedicarboxylate from the reaction mixture. This typically involves quenching the reaction with water, extracting the product into an organic solvent (e.g., diethyl ether), washing the organic layer to remove impurities, drying, and finally, purification by distillation under reduced pressure.
Step 1.2: Hydrolysis and Decarboxylation to 1,1-Cyclobutanedicarboxylic Acid
The resulting diester is then hydrolyzed to the corresponding dicarboxylic acid using a strong base, followed by acidification. Subsequent heating of the diacid leads to decarboxylation, yielding cyclobutanecarboxylic acid.
The Causality Behind the Experimental Choices:
-
Hydrolysis: Potassium hydroxide in ethanol is used for the saponification of the ester groups. The reaction is heated to drive it to completion.
-
Decarboxylation: 1,1-dicarboxylic acids are thermally unstable and readily lose a molecule of carbon dioxide upon heating to form the corresponding monocarboxylic acid.[3]
Experimental Protocol:
A typical procedure involves refluxing the diester with an ethanolic solution of potassium hydroxide, followed by acidification with a strong mineral acid (e.g., HCl) to precipitate the dicarboxylic acid. The isolated 1,1-cyclobutanedicarboxylic acid is then heated at its melting point until the evolution of CO2 ceases.
| Reagent/Parameter | Quantity/Value | Rationale |
| Diethyl 1,1-cyclobutanedicarboxylate | 1.0 equiv | Starting material for hydrolysis. |
| Potassium Hydroxide | 2.2 equiv | Base for saponification. |
| Ethanol/Water | Sufficient volume | Solvent for hydrolysis. |
| Hydrochloric Acid | To pH ~2 | To protonate the dicarboxylate. |
| Decarboxylation Temperature | 140-150 °C | To effect decarboxylation. |
Step 1.3: Synthesis of 1-Aminomethyl-cyclobutanecarboxylic Acid via Hofmann or Curtius Rearrangement
With cyclobutanecarboxylic acid in hand, the next critical step is the introduction of the aminomethyl group. This can be achieved through several reliable methods, with the Hofmann and Curtius rearrangements being prominent choices. Both reactions achieve the conversion of a carboxylic acid derivative to a primary amine with the loss of one carbon atom.
Hofmann Rearrangement: [4][5][6][7][8]
This method involves the treatment of a primary amide with bromine and a strong base. The cyclobutanecarboxamide, derived from cyclobutanecarboxylic acid, is the substrate for this rearrangement.
Curtius Rearrangement: [9][10][11][12][13]
This rearrangement proceeds via an acyl azide intermediate, which is thermally or photochemically converted to an isocyanate. The isocyanate is then hydrolyzed to the primary amine. This method is often favored due to its mild conditions and the avoidance of harsh reagents like bromine.
Visualizing the Rearrangement Pathways:
Caption: Key rearrangement pathways for the synthesis of 1-aminocyclobutane.
Part 2: Boc Protection of 1-Aminomethyl-cyclobutanecarboxylic Acid
The final step in the synthesis is the protection of the primary amino group with the tert-butoxycarbonyl (Boc) group. This is a crucial step to prevent the nucleophilic amine from participating in subsequent reactions.
The Boc Protection Reaction: A Closer Look
The Boc protection is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.
Mechanism of Boc Protection:
The reaction proceeds via a nucleophilic attack of the amino group on one of the carbonyl carbons of Boc anhydride. This is followed by the collapse of the tetrahedral intermediate and the loss of a tert-butoxycarbonyl group, which subsequently decomposes to isobutene and carbon dioxide.
Visualizing the Boc Protection Mechanism:
Caption: Mechanism of Boc protection of the amino acid.
Choosing the Right Conditions: A Self-Validating System
The choice of base and solvent system is critical for the success of the Boc protection. A self-validating protocol ensures high yield and purity by considering the properties of the starting material and reagents.
Base Selection:
-
Sodium Bicarbonate (NaHCO₃): A mild inorganic base, suitable for sensitive substrates. Its use in a biphasic system (e.g., dioxane/water) allows for easy workup, as the excess base and byproducts can be removed by aqueous extraction.[14]
-
Sodium Hydroxide (NaOH): A stronger inorganic base that can accelerate the reaction. However, it may also promote side reactions, such as the hydrolysis of the Boc anhydride. Careful control of temperature and stoichiometry is essential.
-
Triethylamine (TEA): An organic base that is soluble in organic solvents. It is often used in anhydrous conditions. The choice between an inorganic and organic base often depends on the solubility of the amino acid starting material.[14]
Solvent System: The Dioxane/Water Advantage
A 1:1 mixture of dioxane and water is a commonly employed solvent system for the Boc protection of amino acids.
-
Solubility: This mixture provides a good balance of polarity to dissolve both the polar amino acid and the nonpolar Boc anhydride.
-
Reaction Rate: The presence of water can facilitate the dissolution of the amino acid salt and the inorganic base, while dioxane helps to solubilize the Boc anhydride.
Experimental Protocol:
| Reagent/Parameter | Quantity/Value | Rationale |
| 1-Aminomethyl-cyclobutanecarboxylic acid | 1.0 equiv | The substrate to be protected. |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 1.1 - 1.2 equiv | The Boc-protecting reagent. A slight excess ensures complete reaction. |
| Sodium Bicarbonate (NaHCO₃) | 2.0 - 3.0 equiv | Base to neutralize the carboxylic acid and the liberated proton. |
| Dioxane:Water (1:1) | Sufficient volume | Solvent system to dissolve all reactants. |
| Temperature | 0 °C to Room Temp | Initial cooling helps to control the exothermicity of the reaction. |
| Reaction Time | 12 - 24 hours | Monitored by TLC until completion. |
Monitoring the Reaction by Thin-Layer Chromatography (TLC):
TLC is an indispensable tool for monitoring the progress of the reaction.
-
Stationary Phase: Silica gel plates.
-
Mobile Phase: A mixture of a polar and a nonpolar solvent, such as ethyl acetate/hexanes or dichloromethane/methanol. The optimal ratio should be determined experimentally.
-
Visualization: The starting material (amino acid) will have a low Rf value and can be visualized with ninhydrin stain (appears as a colored spot). The Boc-protected product will have a higher Rf value and is typically UV active if it contains an aromatic ring, or can be visualized with a potassium permanganate stain.[15][16][17][18]
Work-up and Purification:
-
Quenching: The reaction is quenched by the addition of water.
-
Extraction: The product is extracted into an organic solvent like ethyl acetate. The aqueous layer, containing excess base and inorganic salts, is discarded.
-
Washing: The organic layer is washed with a dilute acid solution (e.g., 1M HCl) to remove any unreacted amine and then with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product can often be purified by recrystallization or by column chromatography on silica gel if necessary.
Part 3: Analytical Characterization
Thorough characterization of the final product is essential to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the protons on the cyclobutane ring, and the methylene protons adjacent to the nitrogen.
-
¹³C NMR: Key signals will include those for the carbonyl carbons of the Boc group and the carboxylic acid, the quaternary carbon of the tert-butyl group, and the carbons of the cyclobutane ring.[19][20]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Look for characteristic vibrational bands for the N-H stretch of the carbamate, the C=O stretch of the carbamate and the carboxylic acid, and the C-O stretches.[21]
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight of the compound. Expect to see the [M+H]⁺ or [M+Na]⁺ ions.[22]
-
Conclusion
The synthesis of 1-Boc-aminomethyl-cyclobutanecarboxylic acid is a well-established process that relies on fundamental organic reactions. By understanding the rationale behind each experimental choice, from the selection of reagents to the design of the work-up procedure, researchers can confidently and efficiently produce this valuable building block for their drug discovery and development programs. This guide provides a solid foundation for the successful synthesis and characterization of this important molecule.
References
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Mariella, R. P.; Raube, R. Diethyl 1,1-cyclobutanedicarboxylate. Org. Synth.1953 , 33, 23. DOI: 10.15227/orgsyn.033.0023. [Link]
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Allen, C. F. H.; Spangler, F. W. 1,1-Cyclobutanedicarboxylic acid. Org. Synth.1941 , 21, 22. DOI: 10.15227/orgsyn.021.0022. [Link]
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Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. [Link]
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Reddit. TLC Seperation of N-Boc thiol. [Link]
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National Institutes of Health. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. [Link]
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RSC Publishing. Dual protection of amino functions involving Boc. [Link]
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Journal of Chemical Education. 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. [Link]
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National Institutes of Health. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. [Link]
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Chemistry Notes. Hofmann Rearrangement: Mechanism, application. [Link]
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ResearchGate. Chemoselective Boc protection of phenols and amino alcohols. [Link]
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SpringerLink. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]
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ScienceDirect. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. [Link]
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ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Link]
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PubMed. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of Boc-Cyclovaline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Boc-Cyclovaline in Modern Drug Discovery
Boc-cyclovaline, a non-canonical amino acid, is a crucial building block in the synthesis of novel therapeutics.[1] Its unique cyclobutyl moiety introduces conformational rigidity into peptide backbones, a desirable trait for enhancing metabolic stability and receptor-binding affinity. The tert-butyloxycarbonyl (Boc) protecting group is instrumental in peptide synthesis, allowing for controlled, stepwise elongation of peptide chains.[2] This guide provides a comprehensive overview of the essential physicochemical properties of Boc-cyclovaline, offering insights into its handling, characterization, and application in drug development.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of Boc-cyclovaline is paramount for its effective use in research and development. These properties influence its reactivity, solubility, and ultimately, its performance in synthetic protocols.
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₁₇NO₄ | [1] |
| Molecular Weight | 215.25 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| CAS Number | 120728-10-1 | [1] |
| Melting Point | 129-133 °C | [1][3] |
Melting Point: A Key Indicator of Purity
The melting point of a solid crystalline substance is a sensitive indicator of its purity. For Boc-cyclovaline, a sharp melting range of 129-133 °C is consistently reported.[1][3] Impurities will typically lead to a depression and broadening of the melting point range.
Experimental Protocol: Melting Point Determination
The determination of Boc-cyclovaline's melting point is a standard procedure in quality control and can be performed using a capillary melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry Boc-cyclovaline is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating Rate: A rapid heating rate can be used to determine an approximate melting point. For an accurate determination, the heating rate should be slow, around 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
Causality Behind Experimental Choices: A slow heating rate is crucial for ensuring that the temperature of the heating block and the sample are in thermal equilibrium, leading to an accurate measurement. A rapid heating rate can cause the thermometer reading to lag behind the actual temperature of the sample.
Caption: Workflow for Melting Point Determination.
Solubility Profile: A Critical Parameter for Reaction and Formulation
Qualitative Solubility:
-
Polar Protic Solvents: Boc-cyclovaline is reported to be soluble in methanol. It is expected to have good solubility in other polar protic solvents like ethanol due to the presence of the carboxylic acid and carbamate groups, which can participate in hydrogen bonding.
-
Polar Aprotic Solvents: Based on data for similar compounds like N-Boc-L-proline, good solubility is expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).
-
Nonpolar Solvents: Solubility in nonpolar solvents like hexanes is expected to be low.
-
Aqueous Solutions: Boc-cyclovaline is expected to be sparingly soluble in neutral water. Its solubility is pH-dependent; it will be more soluble in basic aqueous solutions where the carboxylic acid is deprotonated to the carboxylate.
Experimental Protocol: Semi-Quantitative Solubility Determination
A serial dilution method can be employed to estimate the solubility of Boc-cyclovaline in various solvents.
Methodology:
-
Solvent Selection: A range of solvents relevant to drug development should be chosen (e.g., water, phosphate-buffered saline (pH 7.4), 0.1 M HCl, 0.1 M NaOH, methanol, ethanol, DMSO, DMF, acetonitrile, ethyl acetate, dichloromethane).
-
Sample Preparation: A known weight of Boc-cyclovaline (e.g., 10 mg) is added to a vial.
-
Titration: The solvent is added in small, measured increments (e.g., 100 µL). After each addition, the mixture is vortexed and sonicated for a set period (e.g., 2 minutes).
-
Observation: The process is continued until the solid is completely dissolved. The total volume of solvent added is recorded.
-
Calculation: The solubility is estimated in mg/mL.
Trustworthiness of the Protocol: This method provides a self-validating system as the endpoint (complete dissolution) is visually confirmed. Repeating the experiment in triplicate will enhance the reliability of the results.
Spectroscopic Characterization: Elucidating the Molecular Structure
Spectroscopic techniques are indispensable for confirming the identity and purity of Boc-cyclovaline. A certificate of analysis from a reputable supplier, such as Thermo Fisher Scientific, confirms that the NMR and mass spectra are consistent with the expected structure.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Predicted ¹H NMR Spectrum:
-
Boc Group: A sharp singlet at approximately 1.4 ppm, integrating to 9 protons, is characteristic of the tert-butyl group.
-
Cyclobutyl Protons: The methylene protons of the cyclobutane ring are expected to appear as multiplets in the range of 1.8-2.5 ppm.
-
NH Proton: A broad singlet, typically in the range of 5-7 ppm, corresponding to the carbamate proton. The chemical shift of this proton can be highly variable and dependent on the solvent and concentration.
-
COOH Proton: A very broad singlet at a downfield chemical shift, typically >10 ppm, for the carboxylic acid proton. This signal is often not observed in protic solvents due to exchange.
Predicted ¹³C NMR Spectrum:
-
Boc Group: A signal around 80 ppm for the quaternary carbon and a signal around 28 ppm for the methyl carbons.
-
Carbamate Carbonyl: A signal in the region of 155-157 ppm.
-
Carboxylic Acid Carbonyl: A signal in the region of 175-180 ppm.
-
Cyclobutyl Carbons: Signals for the quaternary and methylene carbons of the cyclobutane ring in the aliphatic region.
Expertise in Interpretation: The presence of the bulky Boc group can lead to hindered rotation around the N-C bond, which may result in the observation of rotamers in the NMR spectrum, particularly at low temperatures. This would manifest as a doubling of some peaks.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of Boc-cyclovaline is expected to show characteristic absorption bands for the carboxylic acid and carbamate moieties.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 2500-3300 (broad) | O-H | Stretching (Carboxylic acid dimer) |
| ~2960 | C-H | Stretching (Aliphatic) |
| ~1710 (strong) | C=O | Stretching (Carboxylic acid dimer) |
| ~1690 (strong) | C=O | Stretching (Carbamate) |
| ~1520 | N-H | Bending (Amide II) |
| ~1160 | C-O | Stretching (Carbamate) |
Authoritative Grounding: The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid dimer.[5] The strong carbonyl absorptions are characteristic of the carbamate and carboxylic acid functional groups.[5][6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing Boc-cyclovaline.
Expected Mass Spectrum (Positive Ion ESI):
-
[M+H]⁺: The protonated molecule at m/z 216.12.
-
[M+Na]⁺: A sodium adduct at m/z 238.10.
-
Fragmentation: A characteristic loss of the tert-butyl group (-57 Da) or isobutylene (-56 Da) from the Boc protecting group is expected upon fragmentation, leading to a significant ion at m/z 160 or 159. Further fragmentation may involve the loss of CO₂ (-44 Da) from the carboxylic acid.
Caption: Predicted ESI-MS Fragmentation of Boc-cyclovaline.
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of Boc-cyclovaline. A comprehensive understanding of its melting point, solubility, and spectroscopic characteristics is essential for its successful application in the synthesis of peptidomimetics and other advanced pharmaceutical compounds. The experimental protocols and interpretive insights provided herein serve as a valuable resource for researchers and scientists in the field of drug discovery and development.
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A Technical Guide to 1-Boc-aminomethyl-cyclobutanecarboxylic Acid: A Constrained Amino Acid for Advanced Drug Discovery
This technical guide provides an in-depth exploration of 1-Boc-aminomethyl-cyclobutanecarboxylic acid (CAS No. 120728-10-1), a key building block for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, and diverse applications, with a focus on the scientific rationale behind its use in medicinal chemistry.
Introduction: The Significance of Constrained Scaffolds
In the landscape of modern drug discovery, the conformational rigidity of a molecule can be a critical determinant of its potency, selectivity, and pharmacokinetic profile.[1] 1-Boc-aminomethyl-cyclobutanecarboxylic acid, a non-proteinogenic β-amino acid, embodies this principle through its defining cyclobutane core.[2][3][4] This strained ring system imparts a unique three-dimensional architecture that offers distinct advantages over more flexible linear or larger cyclic structures.[1][5] The incorporation of such a constrained scaffold can lead to improved metabolic stability and the ability to precisely orient pharmacophoric groups.[5]
The tert-butyloxycarbonyl (Boc) protecting group on the amino moiety makes this compound particularly valuable in peptide synthesis and other multi-step organic syntheses, allowing for controlled and sequential reactions.[3][6][7][8][] This guide will provide a comprehensive overview of this versatile building block, from its fundamental properties to its practical applications.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical characteristics is foundational to its effective use in research and development.
| Property | Value | Source(s) |
| CAS Number | 120728-10-1 | [10][11][12][13][14][15] |
| Molecular Formula | C10H17NO4 | [3][11][12][15][16] |
| Molecular Weight | 215.25 g/mol | [3][11][12][15] |
| IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid | [11] |
| Synonyms | N-Boc-1-aminocyclobutanecarboxylic acid, Boc-cyclovaline, 1-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid | [3][11][12] |
| Appearance | White to off-white solid | [3][16] |
| Melting Point | 129-134 °C | [3][10][13] |
| Purity | ≥ 95% (Assay) | [3][12] |
Synthesis of 1-Boc-aminomethyl-cyclobutanecarboxylic Acid
The most common and efficient synthesis of 1-Boc-aminomethyl-cyclobutanecarboxylic acid involves the protection of the amino group of 1-aminocyclobutane-1-carboxylic acid using di-tert-butyl dicarbonate ((Boc)₂O).[15] This reaction is a standard procedure for introducing the Boc protecting group onto an amino acid.[17]
Synthetic Rationale
The choice of di-tert-butyl dicarbonate as the protecting agent is strategic. It reacts readily with the nucleophilic amino group under mild basic conditions to form a stable carbamate. The Boc group is advantageous because it is stable under a wide range of reaction conditions but can be easily removed with moderate acids, such as trifluoroacetic acid (TFA), ensuring orthogonality with other protecting groups that might be present in a larger synthetic scheme.[7][] The use of a biphasic solvent system, such as 1,4-dioxane and water, with a base like sodium bicarbonate, facilitates the reaction by ensuring the solubility of both the amino acid and the Boc anhydride.
Experimental Protocol
The following is a representative experimental procedure for the synthesis of 1-Boc-aminomethyl-cyclobutanecarboxylic acid:[15]
-
Dissolution: To a stirred solution of 1-aminocyclobutane-1-carboxylic acid (1 equivalent) in a 1:1 mixture of 1,4-dioxane and water, add sodium bicarbonate (3 equivalents) at 0°C.
-
Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (1.2 equivalents) in 1,4-dioxane to the reaction mixture.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for approximately 12 hours.
-
Workup:
-
Wash the reaction mixture with ethyl acetate to remove any unreacted Boc anhydride and other impurities.
-
Acidify the aqueous layer to a pH of 2-3 with 1N HCl.
-
Extract the product into dichloromethane.
-
-
Purification:
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
-
Synthetic Workflow Diagram
Caption: Synthetic workflow for 1-Boc-aminomethyl-cyclobutanecarboxylic acid.
Applications in Medicinal Chemistry and Drug Discovery
The unique structural features of 1-Boc-aminomethyl-cyclobutanecarboxylic acid make it a valuable building block in several areas of drug discovery.
As a Constrained β-Amino Acid in Peptidomimetics
β-amino acids are important components of many biologically active natural products and pharmaceuticals.[18] Their incorporation into peptide sequences can lead to the formation of stable secondary structures and enhanced resistance to enzymatic degradation.[19] The cyclobutane ring of 1-Boc-aminomethyl-cyclobutanecarboxylic acid provides a high degree of conformational constraint, which can be exploited to lock a peptide backbone into a specific bioactive conformation, thereby increasing its affinity and selectivity for a biological target.[1][5]
Key Intermediate in the Synthesis of Apalutamide
Apalutamide is a non-steroidal antiandrogen used for the treatment of prostate cancer.[10] 1-Boc-aminomethyl-cyclobutanecarboxylic acid is a crucial intermediate in the synthesis of this drug, highlighting its industrial relevance in the pharmaceutical sector.[10]
Synthesis of Bioactive Small Molecules
This compound has been utilized in the synthesis of a variety of other bioactive molecules:
-
Dipeptidyl Nitriles as Cathepsin Inhibitors: It is used in the synthesis of dipeptidyl nitriles that exhibit inhibitory activity against cathepsins, a class of proteases implicated in various diseases.[10]
-
TRPA1 Receptor Antagonists: It serves as a precursor for the preparation of alkyl-oxo-aryl amides that act as novel antagonists of the TRPA1 receptor, a target for pain and inflammation.[10]
Role in Molecular Design
Caption: Role of 1-Boc-aminomethyl-cyclobutanecarboxylic acid in molecular design.
Analytical Characterization
The identity and purity of 1-Boc-aminomethyl-cyclobutanecarboxylic acid are typically confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons of the Boc group as a singlet around 1.4 ppm. The protons of the cyclobutane ring will appear as multiplets in the aliphatic region. The acidic proton of the carboxylic acid will be a broad singlet at a downfield chemical shift, typically above 10 ppm.[20]
-
¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon of the carboxylic acid between 165-185 ppm.[20][21] The carbonyl carbon of the Boc group will also be in the downfield region. The quaternary carbon of the Boc group and the carbons of the cyclobutane ring will appear in the aliphatic region.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum will exhibit a very broad O-H stretching absorption for the carboxylic acid from approximately 2500 to 3300 cm⁻¹.[20]
-
A strong C=O stretching absorption for the carboxylic acid will be observed around 1710 cm⁻¹.[20][21]
-
The C=O stretch of the carbamate (Boc group) will also be present.
-
An N-H stretching absorption will be observed around 3300-3500 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry can be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this purpose.
-
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 1-Boc-aminomethyl-cyclobutanecarboxylic acid.
-
Hazards: This compound is harmful if swallowed and causes serious eye irritation.[12][13][14][22] It may also cause skin and respiratory irritation.[13]
-
First-Aid Measures:
-
Handling and Storage:
-
Handle in a well-ventilated area and use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][23][24]
-
Avoid dust formation.[12]
-
Store in a dry, cool, and well-ventilated place in a tightly closed container.[23][25] Keep away from strong oxidizing agents, acids, and bases.[12]
-
Conclusion
1-Boc-aminomethyl-cyclobutanecarboxylic acid is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its constrained cyclobutane scaffold offers significant advantages in the design of novel therapeutics with improved pharmacological properties. A thorough understanding of its synthesis, properties, and applications, as outlined in this guide, will enable researchers to effectively leverage this compound in their drug discovery and development endeavors.
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An In-depth Technical Guide to the Solubility of N-Boc-1-aminocyclobutane Carboxylic Acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-1-aminocyclobutane carboxylic acid is a pivotal building block in contemporary medicinal chemistry, prized for its role in introducing constrained motifs into peptide and small molecule therapeutics. A thorough understanding of its solubility characteristics is paramount for its effective utilization in synthesis, formulation, and biological screening. This guide provides a comprehensive technical overview of the solubility of N-Boc-1-aminocyclobutane carboxylic acid, grounded in established physicochemical principles and supported by detailed experimental methodologies. We delve into the theoretical underpinnings of its solubility, explore the impact of various solvent properties, and present robust protocols for its quantitative determination. This document is intended to be a practical resource for researchers, enabling them to navigate the challenges associated with the handling and application of this important synthetic intermediate.
Introduction: The Significance of N-Boc-1-aminocyclobutane Carboxylic Acid in Drug Discovery
N-Boc-1-aminocyclobutane carboxylic acid, a non-proteinogenic amino acid, has garnered significant attention in the field of drug development.[1] Its rigid cyclobutane scaffold imparts conformational constraints upon peptide chains, a strategy often employed to enhance metabolic stability, receptor affinity, and bioavailability of peptide-based therapeutics. The tert-butyloxycarbonyl (Boc) protecting group facilitates its use in standard solid-phase and solution-phase peptide synthesis.[2] Given its critical role, a comprehensive understanding of its physical properties, particularly its solubility, is essential for seamless integration into drug discovery workflows, from reaction setup and purification to formulation and in vitro/in vivo testing.
Physicochemical Properties of N-Boc-1-aminocyclobutane Carboxylic Acid
A foundational understanding of the key physicochemical parameters of N-Boc-1-aminocyclobutane carboxylic acid is crucial for predicting and interpreting its solubility behavior.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₇NO₄ | [3] |
| Molecular Weight | 215.25 g/mol | [4][3] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 129-133 °C | [4] |
| Predicted pKa | ~4.14 | [5] |
| Predicted logP | 1.2 | [6] |
Note: pKa and logP values are predicted and can serve as a useful guide for anticipating solubility trends.
Theoretical Framework of Solubility
The solubility of N-Boc-1-aminocyclobutane carboxylic acid is governed by a complex interplay of its molecular structure and the properties of the solvent. The principle of "like dissolves like" provides a fundamental, albeit simplified, framework for understanding these interactions.[7]
The Role of Molecular Structure
N-Boc-1-aminocyclobutane carboxylic acid possesses both polar and non-polar characteristics:
-
Polar Moieties: The carboxylic acid (-COOH) and the Boc-protected amine (-NHBoc) groups are capable of hydrogen bonding, contributing to solubility in polar solvents. The carboxylic acid group can also deprotonate to form a carboxylate anion, significantly enhancing aqueous solubility at higher pH.[8]
-
Non-Polar Moieties: The cyclobutane ring and the tert-butyl group of the Boc protecting group are hydrophobic and contribute to solubility in non-polar organic solvents.[9]
Solvent Properties Influencing Solubility
The choice of solvent is a critical determinant of the solubility of N-Boc-1-aminocyclobutane carboxylic acid. Key solvent properties to consider include:
-
Polarity: Polar solvents, particularly those that can act as hydrogen bond donors and acceptors, are generally effective at solvating the polar functional groups of the molecule.[7]
-
Protic vs. Aprotic Nature: Polar protic solvents, such as alcohols and water, can engage in hydrogen bonding with both the carboxylic acid and the N-H of the Boc group.[6] Polar aprotic solvents, like acetonitrile and acetone, can act as hydrogen bond acceptors but not donors.[2]
-
pH (for Aqueous Solutions): The pH of an aqueous medium has a profound effect on the ionization state of the carboxylic acid group. At pH values above the pKa (~4.14), the carboxylic acid will be predominantly in its deprotonated (carboxylate) form, which is significantly more water-soluble.[5][10]
Qualitative and Estimated Quantitative Solubility Profile
For a more quantitative estimation, we can look at the solubility of a structurally similar compound, Boc-cycloleucine (1-(Boc-amino)cyclopentanecarboxylic acid) , which has a slightly larger cycloalkane ring. Boc-cycloleucine is reported to be soluble in hot water.[7] This suggests that N-Boc-1-aminocyclobutane carboxylic acid will likely exhibit low to moderate solubility in water at room temperature, with increased solubility at higher temperatures and in the presence of base.
The following table provides an estimated solubility profile based on general principles and data for analogous compounds. These values should be considered as a guide and experimentally verified for specific applications.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water (pH 7) | Polar Protic | Low to Moderate | Zwitterionic character at neutral pH, but the hydrophobic cyclobutane and Boc groups limit solubility. |
| Water (pH > 8) | Polar Protic | High | Deprotonation of the carboxylic acid to the more soluble carboxylate form. |
| Water (pH < 3) | Polar Protic | Moderate | Protonation of the carboxylic acid; the neutral molecule has some solubility. |
| Methanol | Polar Protic | High | Good hydrogen bonding capabilities and moderate polarity effectively solvate the molecule. |
| Ethanol | Polar Protic | Moderate to High | Similar to methanol, but slightly lower polarity may reduce solubility compared to methanol. |
| Isopropanol | Polar Protic | Moderate | Lower polarity than ethanol may lead to decreased solubility. |
| Acetonitrile | Polar Aprotic | Moderate | Can act as a hydrogen bond acceptor, but lack of donor capability may limit solubility compared to protic solvents. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Ethereal oxygen can act as a hydrogen bond acceptor. |
| Dichloromethane (DCM) | Non-polar | Moderate to Low | Can interact with the non-polar regions of the molecule. |
| Ethyl Acetate | Moderately Polar | Moderate | Ester group can act as a hydrogen bond acceptor. |
| Hexanes | Non-polar | Very Low | Primarily non-polar interactions are insufficient to overcome the energy of the crystal lattice. |
Experimental Determination of Solubility
For precise and reliable data, the solubility of N-Boc-1-aminocyclobutane carboxylic acid should be determined experimentally. The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[9][12]
Shake-Flask Method for Equilibrium Solubility Determination
This protocol outlines the steps to determine the solubility of N-Boc-1-aminocyclobutane carboxylic acid in a given solvent.
Materials:
-
N-Boc-1-aminocyclobutane carboxylic acid (solid)
-
Solvent of interest (e.g., water, buffer of specific pH, organic solvent)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator
-
Temperature-controlled environment (e.g., incubator)
-
Syringe filters (0.22 µm)
-
Analytical balance
-
HPLC-UV system or UV-Vis spectrophotometer
Protocol:
-
Preparation: Add an excess amount of solid N-Boc-1-aminocyclobutane carboxylic acid to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Sampling: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilution: Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC-UV.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
Visualization of the Experimental Workflow
Caption: Workflow for equilibrium solubility determination.
Analytical Method for Quantification: HPLC-UV
A robust and validated analytical method is essential for the accurate quantification of N-Boc-1-aminocyclobutane carboxylic acid in solubility studies. High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely applicable and reliable technique.
Principle of HPLC-UV for Quantification
The Boc protecting group contains a carbonyl chromophore that absorbs UV radiation, allowing for its detection. The concentration of the analyte is proportional to the area of the chromatographic peak.
Suggested HPLC-UV Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is a good starting point.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm (where the amide bond of the Boc group absorbs)
-
Column Temperature: 30 °C
Method Validation
A crucial aspect of ensuring reliable solubility data is the validation of the analytical method.[13][14] Key validation parameters include:
-
Linearity: A calibration curve should be constructed by analyzing a series of standard solutions of known concentrations. The relationship between concentration and peak area should be linear over the desired range.
-
Accuracy: The accuracy of the method should be assessed by analyzing samples with known concentrations and comparing the measured values to the true values.
-
Precision: The precision of the method should be evaluated by repeatedly analyzing the same sample to determine the degree of scatter in the results.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified.[15][16]
Visualization of the Analytical Workflow
Caption: HPLC-UV analytical workflow for quantification.
Factors Influencing Solubility: A Deeper Dive
Impact of Temperature
For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[17] This relationship should be experimentally determined for N-Boc-1-aminocyclobutane carboxylic acid to establish a solubility curve, which can be invaluable for applications such as crystallization and formulation development.
The Effect of pH on Aqueous Solubility
As previously mentioned, the pH of the aqueous medium is a critical factor. The Henderson-Hasselbalch equation can be used to predict the ratio of the ionized (carboxylate) to the non-ionized (carboxylic acid) form at a given pH. A pH-solubility profile, determined experimentally, will provide a comprehensive understanding of its behavior in aqueous environments.
Co-solvents and their Impact
In cases where the solubility in a single solvent is insufficient, the use of co-solvents can be an effective strategy. For instance, adding a miscible organic solvent like methanol or ethanol to water can enhance the solubility of N-Boc-1-aminocyclobutane carboxylic acid by reducing the overall polarity of the solvent system and disrupting the hydrogen-bonding network of water.
Conclusion
A thorough understanding of the solubility of N-Boc-1-aminocyclobutane carboxylic acid is indispensable for its successful application in research and development. This guide has provided a comprehensive overview of the theoretical principles governing its solubility, practical methodologies for its experimental determination, and a robust analytical technique for its quantification. By leveraging the information and protocols presented herein, researchers can confidently handle this valuable synthetic building block, thereby accelerating the pace of drug discovery and development.
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- 6. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
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A Technical Guide to the Spectroscopic Characterization of 1-Boc-aminomethyl-cyclobutanecarboxylic Acid
This guide provides an in-depth analysis of the key spectroscopic data required for the unambiguous identification and quality assessment of 1-Boc-aminomethyl-cyclobutanecarboxylic acid (CAS No. 220145-21-1), a valuable building block in modern drug discovery. As a conformationally constrained amino acid analogue, its structural integrity is paramount. This document is intended for researchers, analytical scientists, and drug development professionals who rely on precise analytical characterization.
Chapter 1: Molecular Structure and Physicochemical Properties
1-Boc-aminomethyl-cyclobutanecarboxylic acid is a non-proteinogenic amino acid featuring a cyclobutane ring, which imparts significant conformational rigidity. The structure incorporates a carboxylic acid and a tert-butyloxycarbonyl (Boc)-protected amine, making it an ideal intermediate for peptide synthesis and the development of novel therapeutics.[1][2]
| Property | Value | Source |
| CAS Number | 220145-21-1 | [3][4] |
| Molecular Formula | C₁₁H₁₉NO₄ | [3] |
| Molecular Weight | 229.27 g/mol | [3] |
| Exact Mass | 229.1314 Da | - |
Below is the chemical structure with atom numbering for reference in subsequent spectroscopic discussions.
Caption: Structure of 1-Boc-aminomethyl-cyclobutanecarboxylic acid.
Chapter 2: Mass Spectrometry (MS)
Mass spectrometry is the foundational technique for confirming the molecular weight of a synthesized compound. For a molecule of this nature, Electrospray Ionization (ESI) is the preferred method due to its soft ionization, which typically preserves the molecular ion.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Ionization Mode: Acquire data in both positive and negative ion modes to maximize information.
-
Analysis: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min. Scan a mass range appropriate for the expected ions (e.g., m/z 100-500).
Expected Ions and Fragmentation
The high-resolution mass spectrum provides an exact mass measurement, which is a critical test of the elemental composition.
| Ion | Expected m/z | Rationale |
| [M+H]⁺ | 230.1387 | Protonation of the molecule, typically on the carbamate nitrogen. |
| [M+Na]⁺ | 252.1206 | Adduct with sodium ions, common in ESI. |
| [M-H]⁻ | 228.1241 | Deprotonation of the carboxylic acid. |
Causality of Fragmentation: Tandem MS (MS/MS) experiments on the [M+H]⁺ ion are invaluable for structural confirmation. The Boc protecting group is notoriously labile under collision-induced dissociation (CID), providing a highly predictable fragmentation pattern. The primary losses are of isobutylene (56 Da) or the entire tert-butyl group (57 Da), followed by the loss of CO₂ (44 Da).
Caption: Predicted ESI-MS/MS fragmentation of the parent ion.
Chapter 3: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and reliable method for verifying the presence of key functional groups. The spectrum is expected to be dominated by features from the carboxylic acid, the carbamate (Boc group), and the alkane backbone.
Experimental Protocol: ATR-IR
-
Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Background Correction: Perform a background scan prior to the sample scan to subtract atmospheric H₂O and CO₂ signals.
Interpretation of Key Absorption Bands
The most diagnostic feature of a carboxylic acid is the extremely broad O-H stretching vibration, which arises from strong intermolecular hydrogen bonding that forms a dimeric structure.[5][6]
| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Functional Group |
| 3300–2500 | Broad, Strong | O–H stretch | Carboxylic Acid (H-bonded) |
| ~3350 | Medium | N–H stretch | Carbamate |
| 2970–2850 | Medium-Strong | C–H stretch | Alkyl (Cyclobutane & Boc) |
| ~1710 | Strong, Sharp | C=O stretch | Carboxylic Acid (Dimer)[5] |
| ~1690 | Strong, Sharp | C=O stretch | Carbamate (Boc group) |
| 1320–1210 | Strong | C–O stretch | Carboxylic Acid |
The presence of two distinct carbonyl peaks around 1710 cm⁻¹ and 1690 cm⁻¹ is a crucial indicator, confirming both the carboxylic acid and the Boc-carbamate moieties.
Chapter 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for complete structure elucidation, providing detailed information about the carbon-hydrogen framework.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical, as acidic protons (COOH, NH) may exchange with protic impurities or be broadened. DMSO-d₆ is often preferred as it slows the exchange of labile protons.
-
Instrumentation: Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal signal dispersion.
-
Acquisition: Acquire a standard ¹H spectrum, followed by a ¹³C{¹H} spectrum. Further 2D experiments like COSY and HSQC can be used to confirm assignments definitively.
4.1: Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The proton spectrum provides information on the chemical environment, number, and connectivity of protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.1 | br s | 1H | H OOC- | The carboxylic acid proton is highly deshielded and often broad due to hydrogen bonding and chemical exchange.[5] |
| ~6.8 | t | 1H | -NH -Boc | The amide proton signal's coupling to the adjacent CH₂ confirms connectivity. It is often broad. |
| ~3.1 | d | 2H | -CH₂ -NH- | Diastereotopic protons adjacent to the nitrogen atom, deshielded by the electronegative N. |
| 2.2–2.5 | m | 4H | Cyclobutane CH₂ | Protons on the cyclobutane ring, appearing as complex multiplets due to restricted rotation and complex spin-spin coupling. |
| 1.8–2.1 | m | 2H | Cyclobutane CH₂ | The remaining cyclobutane protons, in a different chemical environment. |
| 1.38 | s | 9H | -C(CH₃ )₃ | The nine equivalent protons of the tert-butyl group give a characteristic sharp singlet, a hallmark of the Boc group. |
4.2: Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
The carbon spectrum reveals the number of unique carbon environments.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175 | -C OOH | The carboxylic acid carbonyl carbon is found in a typical downfield region.[5] |
| ~156 | -NH-C O-O- | The carbamate carbonyl carbon is also deshielded but appears upfield relative to the carboxylic acid.[7] |
| ~78 | -O-C (CH₃)₃ | The quaternary carbon of the Boc group is deshielded by the adjacent oxygen atom. |
| ~48 | C -COOH | The quaternary carbon of the cyclobutane ring, substituted with two electron-withdrawing groups. |
| ~45 | -C H₂-NH- | The methylene carbon adjacent to the nitrogen. |
| ~30 | Cyclobutane C H₂ | Methylene carbons of the cyclobutane ring. |
| ~28 | -C(C H₃)₃ | The three equivalent methyl carbons of the Boc group. |
Chapter 5: Integrated Spectroscopic Analysis Workflow
A self-validating analytical workflow ensures the highest confidence in structural assignment. No single technique is sufficient; instead, data must be synthesized logically.
Caption: Integrated workflow for structural verification.
Conclusion
The structural identity and purity of 1-Boc-aminomethyl-cyclobutanecarboxylic acid are confirmed by a cohesive interpretation of MS, IR, and NMR data. Mass spectrometry verifies the elemental composition (C₁₁H₁₉NO₄). Infrared spectroscopy confirms the presence of the critical carboxylic acid and carbamate functional groups. Finally, ¹H and ¹³C NMR spectroscopy provides an exact blueprint of the molecular structure, from the characteristic 9H singlet of the Boc group to the complex multiplets of the cyclobutane ring. Together, these spectral signatures form a unique fingerprint, essential for quality control in any research or drug development setting.
References
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ChemBK. 1-N-Boc-Amino-Cyclobutane Carboxylic Acid. [Link]
-
PubChem. 1-Aminocyclobutanecarboxylic acid. [Link]
-
SpectraBase. (1R,2R)-2-(aminomethyl)-1-cyclobutanecarboxylic acid. [Link]
-
PubMed. Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. [Link]
-
PubChem. Cyclobutanecarboxylic acid, 1-(((1,1-dimethylethoxy)carbonyl)amino)-. [Link]
-
Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
-
University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]
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The Features of IR spectrum. [Link]
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- 7. mdpi.com [mdpi.com]
A Strategic Guide to Sourcing Boc-1-aminocyclobutanecarboxylic Acid for Pharmaceutical Research and Development
An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals on the Critical Aspects of Supplier Selection and Quality Control for a Key Synthetic Building Block.
Foreword: The Imperative of High-Quality Starting Materials in Drug Discovery
The journey from a promising molecular concept to a clinically viable therapeutic is fraught with challenges, where the integrity of each component is paramount. The quality of starting materials, such as Boc-1-aminocyclobutanecarboxylic acid, is a foundational pillar upon which the success of a drug development program rests. This guide is crafted from the perspective of a seasoned application scientist to provide an in-depth, actionable framework for the procurement and qualification of this critical non-proteinogenic amino acid. Our focus extends beyond a mere list of suppliers to the core principles of scientific integrity, risk mitigation, and the establishment of a robust and reliable supply chain.
Part 1: The Strategic Importance of Boc-1-aminocyclobutanecarboxylic Acid in Modern Medicinal Chemistry
Boc-1-aminocyclobutanecarboxylic acid has emerged as a valuable building block in the synthesis of novel therapeutics, primarily due to the unique conformational constraints imparted by its cyclobutyl ring.[1][2][3] This structural rigidity can lead to peptides and peptidomimetics with enhanced metabolic stability and altered biological activity.[3] Its applications are diverse, serving as a key intermediate in the synthesis of a wide array of pharmaceutical compounds, including dipeptidyl nitriles with cathepsin-inhibiting activities and novel antagonists of the TRPA1 receptor.[2][4]
The tert-butyloxycarbonyl (Boc) protecting group is instrumental in peptide synthesis, allowing for controlled, stepwise elongation of the peptide chain by preventing unwanted side reactions at the amino group.[5][6] The synthesis of N-Boc-1-aminocyclobutanecarboxylic acid itself typically involves the reaction of 1-aminocyclobutanecarboxylic acid with di-tert-butyl dicarbonate.[2][7]
Part 2: A Risk-Based Approach to Commercial Supplier Qualification
The selection of a commercial supplier for a critical raw material like Boc-1-aminocyclobutanecarboxylic acid should be a meticulous process guided by a comprehensive risk assessment. Regulatory bodies and industry best practices emphasize the necessity of a robust supplier qualification program to ensure the consistent quality and safety of pharmaceutical products.[8][9][10]
Core Tenets of Supplier Qualification:
-
Regulatory Compliance and Quality Management Systems: Suppliers should demonstrate adherence to relevant quality standards, such as ISO 9001. For later-stage clinical development and commercial manufacturing, the capability to produce under Good Manufacturing Practices (GMP) is a critical consideration. A transparent supplier will have a well-documented Quality Management System (QMS).[10]
-
Technical Documentation and Transparency: A comprehensive technical package is a non-negotiable starting point. This should include a detailed Certificate of Analysis (CoA), a Safety Data Sheet (SDS), and information on the manufacturing process. The CoA is a critical document that provides a detailed summary of the purity and characterization of the material.[1]
-
Risk Management Integration: A risk-based approach, as detailed in guidelines like ICH Q9, is essential. Suppliers should be categorized based on the potential impact of their materials on the final drug product's quality and patient safety.[10]
-
Auditing and Performance Monitoring: On-site audits are highly recommended to verify the supplier's operational capabilities, quality control processes, and adherence to their stated quality systems.[9][10] Once a supplier is approved, continuous monitoring of their performance is crucial.
Supplier Qualification and Material Acceptance Workflow:
Caption: A risk-based workflow for qualifying suppliers and accepting raw materials.
Part 3: Comparative Analysis of Commercial Suppliers
Several reputable chemical suppliers offer Boc-1-aminocyclobutanecarboxylic acid. The following table provides a summary of key information typically available from these suppliers. Researchers should always obtain the most current and lot-specific information directly from the supplier.
| Supplier | Example Product Number | Stated Purity | Key Identifiers | Notes |
| Chem-Impex | 02568 | ≥ 95% (Assay) | CAS: 120728-10-1 | Provides detailed product information and highlights its use as a key intermediate in peptide synthesis and drug formulation.[5] |
| Sigma-Aldrich (Merck) | 630802 | 97% | CAS: 120728-10-1 | A well-established supplier with extensive documentation available online. |
| Thermo Fisher Scientific (Alfa Aesar/Acros Organics) | H62888 / AC440440050 | 97% | CAS: 120728-10-1 | Offers the product under both its Alfa Aesar and Acros Organics brands, with Certificates of Analysis available for specific lots.[11][12] |
| TCI America | B6086 | >98.0% (TLC) | CAS: 120728-10-1 | A prominent supplier of research chemicals with global distribution. |
| Combi-Blocks | QA-1101 | >97.0% | CAS: 120728-10-1 | A specialized supplier of building blocks for chemical synthesis.[13] |
Part 4: In-House Quality Control: A Self-Validating System
Independent verification of the supplier's Certificate of Analysis is a cornerstone of a robust quality control program. This not only confirms the identity and purity of the incoming material but also provides a longitudinal record of the supplier's consistency.
Detailed Experimental Protocol for QC Testing:
1. Identity Verification by ¹H NMR Spectroscopy
-
Rationale: To confirm the chemical structure of Boc-1-aminocyclobutanecarboxylic acid by comparing its proton NMR spectrum to a reference standard or theoretical values.
-
Procedure:
-
Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire the ¹H NMR spectrum using a spectrometer with a field strength of at least 400 MHz.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals and assign the chemical shifts. Key expected signals include a singlet for the Boc protons at approximately 1.4 ppm and multiplets for the cyclobutyl protons between 1.8 and 2.6 ppm.
-
Compare the obtained spectrum with a known reference spectrum.
-
2. Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Rationale: To quantify the purity of the compound by separating it from any potential impurities.
-
Procedure:
-
Mobile Phase Preparation: Prepare two mobile phases. Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. Mobile Phase B: 0.1% TFA in acetonitrile.
-
Sample Preparation: Prepare a stock solution of the sample at a concentration of 1 mg/mL in a 1:1 mixture of Mobile Phase A and B.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
-
Data Analysis: Integrate the areas of all peaks in the chromatogram. Calculate the purity as: (Area of the main peak / Total area of all peaks) x 100%.
-
In-House Quality Control Workflow:
Caption: A logical flow for the in-house verification of incoming raw material.
Conclusion: Building a Foundation of Quality for Innovative Therapeutics
The meticulous selection and rigorous qualification of commercial suppliers for critical building blocks like Boc-1-aminocyclobutanecarboxylic acid are not merely procedural hurdles but are integral to the scientific integrity and ultimate success of any drug discovery and development program. By adopting a risk-based approach to supplier management and implementing a robust in-house quality control system, researchers can ensure the consistency and reliability of their starting materials. This, in turn, builds a solid foundation for the development of innovative and safe medicines.
References
-
PubChem. 1-Aminocyclobutanecarboxylic acid. [Link]
-
Boc-1-Aminocyclobutanecarboxylic Acid: A Key Building Block for Chemical Synthesis. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Exploring the Synthesis and Applications of N-Boc-1-aminocyclobutanecarboxylic Acid in Organic Chemistry. [Link]
-
USP. General Chapter <1083> Supplier Qualification. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid. [Link]
-
Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in molecular biology (Clifton, N.J.), 1047, 65–80. [Link]
-
BioPharm International. Qualification of Raw Materials for Biopharmaceutical Use. [Link]
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Polypeptide Group. Quality control in peptide manufacturing: specifications for GMP peptides. [Link]
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DLRC Group. Synthetic Peptides: Understanding The New CMC Guidelines. [Link]
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ECA Academy. What are the GMP Requirements for Supplier Qualification? [Link]
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jOeCHEM. Peptide Synthesis with the Boc Protecting Group. [Link]
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IPQ. Regulatory Considerations for Raw Material Qualification and Related Controls for Biotechnology Drugs. [Link]
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Chemistry LibreTexts. 26.7: Peptide Synthesis. [Link]
-
PubChem. Cyclobutanecarboxylic acid, 1-(((1,1-dimethylethoxy)carbonyl)amino)-. [Link]
-
SimplerQMS. Supplier Qualification: Definition, Process, and Guidelines. [Link]
-
C&EN. Quality control: the central pillar supporting peptide manufacturing. [Link]
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An In-Depth Technical Guide to 1-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic Acid: A Constrained Amino Acid Building Block for Drug Discovery
This technical guide provides a comprehensive overview of 1-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid, a pivotal building block for researchers, medicinal chemists, and drug development professionals. This document delves into its molecular structure, physicochemical properties, synthesis, and critical applications, with a focus on the rationale behind its use in modern drug design.
Introduction: The Strategic Value of Conformational Constraint
In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced potency, selectivity, and metabolic stability is perpetual. Unnatural amino acids have emerged as invaluable tools in this endeavor, offering a means to modulate the physicochemical and pharmacological properties of peptides and small molecules.[1] Among these, 1-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid, also known as N-Boc-1-aminocyclobutanecarboxylic acid, has garnered significant attention.
Its defining feature is the cyclobutane ring, which introduces a degree of conformational rigidity absent in its linear counterparts.[2] This "conformational constraint" is a key strategic element in drug design. By reducing the number of accessible conformations, this building block can pre-organize a molecule into a bioactive conformation, leading to a lower entropic penalty upon binding to a biological target and potentially increasing binding affinity and selectivity. Furthermore, the strained ring system can enhance metabolic stability by shielding adjacent peptide bonds from enzymatic degradation.[3][4]
This guide will provide a detailed exploration of this versatile building block, offering both foundational knowledge and practical insights for its effective application in research and development.
Molecular Structure and Physicochemical Properties
The molecular structure of 1-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid is characterized by a central cyclobutane ring, with a carboxylic acid group and a Boc-protected amine attached to the same carbon atom.
Structural Identifiers
| Identifier | Value |
| CAS Number | 120728-10-1[5] |
| Molecular Formula | C₁₀H₁₇NO₄[6] |
| Molecular Weight | 215.25 g/mol [6] |
| IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid[6] |
| Synonyms | N-Boc-1-aminocyclobutanecarboxylic acid, Boc-cyclovaline, Boc-Ac4c-OH[6][7] |
Physicochemical Characteristics
A thorough understanding of the physicochemical properties of this building block is essential for its effective use in synthesis and for predicting the properties of the resulting molecules.
| Property | Value | Source |
| Appearance | White to off-white solid | [3] |
| Melting Point | 129-133 °C | [1] |
| Solubility | Soluble in methanol | [1] |
| pKa (Predicted) | 4.14 ± 0.20 | [1] |
| Storage | 2-8 °C, sealed in a dry, dark place | [1] |
The predicted pKa suggests that the carboxylic acid moiety is weakly acidic, a factor to consider in reaction setup and purification.
Conformational Insights: The Puckered Nature of the Cyclobutane Ring
The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to alleviate torsional strain between adjacent hydrogen atoms. This puckering leads to two distinct substituent positions: axial and equatorial. The energy barrier for ring-flipping is relatively low, allowing for the interconversion of these conformers. The incorporation of this constrained ring system into a peptide or small molecule can significantly influence its overall three-dimensional shape and, consequently, its biological activity.[8]
Synthesis and Purification
The most common and efficient synthesis of 1-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid involves the protection of the amino group of 1-aminocyclobutanecarboxylic acid with di-tert-butyl dicarbonate (Boc₂O).
Rationale for Synthetic Approach
The choice of Boc protection is strategic for several reasons. The Boc group is stable under a wide range of reaction conditions, yet it can be readily removed under mildly acidic conditions, making it orthogonal to many other protecting groups used in complex molecule synthesis.[9] The reaction is typically carried out in a mixed solvent system, such as dioxane and water, to ensure the solubility of both the starting material and the reagents.[10] The use of a base, such as sodium hydroxide or sodium bicarbonate, is crucial to deprotonate the amino group, rendering it nucleophilic for the attack on the Boc anhydride.[10][11]
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of 1-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid:
Materials:
-
1-Aminocyclobutanecarboxylic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Diethyl ether
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution and Basification: In a suitable reaction vessel, dissolve 1-aminocyclobutanecarboxylic acid (1 equivalent) in a mixture of 1,4-dioxane and an aqueous solution of sodium hydroxide (e.g., 0.5M) or sodium bicarbonate.[10]
-
Boc Protection: To the stirred solution, add di-tert-butyl dicarbonate (1.5 equivalents) portion-wise at 0 °C.[11]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-15 hours.[10]
-
Work-up:
-
Purification:
-
Combine the organic extracts and wash with a saturated sodium chloride solution.[10]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[10]
-
The product is often obtained as a white solid with a high yield (typically >80%).[10] Further purification can be achieved by recrystallization if necessary.
-
Workflow for the Synthesis of 1-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid
Caption: A schematic representation of the synthetic workflow.
Analytical Characterization
Rigorous analytical characterization is paramount to confirm the identity and purity of 1-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid.
Spectroscopic Data
-
¹H NMR (300 MHz, CD₃OD): δ 2.62-2.53 (m, 2H), 2.25-2.15 (m, 2H), 2.05-1.97 (m, 2H), 1.42 (s, 9H). The singlet at 1.42 ppm corresponds to the nine equivalent protons of the tert-butyl group. The multiplets between 1.97 and 2.62 ppm are characteristic of the cyclobutane ring protons.
-
Mass Spectrometry (ES-MS): m/z 238.04 [M+Na]⁺. This confirms the molecular weight of the sodium adduct of the compound.
Applications in Drug Discovery and Development
The unique structural features of 1-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid make it a valuable building block in medicinal chemistry.
Peptide and Peptidomimetic Synthesis
This constrained amino acid is frequently incorporated into peptides to enhance their biological activity and metabolic stability.[9] The cyclobutane moiety can induce specific secondary structures, such as β-turns and helices, which are often crucial for receptor binding.[14]
Small Molecule Synthesis
Beyond peptides, this compound serves as a key intermediate in the synthesis of various small molecule therapeutics. For instance, it is used in the preparation of:
-
Dipeptidyl nitriles with cathepsin-inhibiting activities.[5]
-
Alkyl-oxo-aryl amides as novel antagonists of the TRPA1 receptor.[5]
-
Apalutamide , a non-steroidal antiandrogen used in the treatment of prostate cancer.[5]
Structure-Activity Relationship (SAR) Studies
The rigid nature of the cyclobutane ring makes this building block an excellent tool for probing the spatial requirements of binding pockets in SAR studies. By systematically replacing flexible amino acids with their cyclobutane-constrained counterparts, medicinal chemists can gain valuable insights into the optimal conformation for biological activity.
A notable example is the incorporation of 1-aminocyclobutanecarboxylic acid derivatives into the immunomodulatory peptide tuftsin. Analogs containing these constrained amino acids exhibited significantly higher activity in stimulating interleukin-6 secretion and showed enhanced resistance to enzymatic degradation compared to the parent peptide.[4] This highlights the potential of this building block to improve the therapeutic profile of bioactive peptides.[4][15]
Logical Flow of Application in Drug Discovery
Caption: The relationship between the core properties and applications.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 1-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid.
-
Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Handle in a well-ventilated area or in a fume hood.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Store in a cool, dry, and well-ventilated place.
-
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic acid is more than just a protected amino acid; it is a strategic tool for medicinal chemists. Its inherent conformational constraint provides a powerful means to optimize the pharmacological properties of peptides and small molecules. A thorough understanding of its synthesis, properties, and applications, as detailed in this guide, will empower researchers to leverage this valuable building block in the design and development of next-generation therapeutics.
References
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Ningbo Inno Pharmchem Co., Ltd. (2026, January 5). Exploring the Synthesis and Applications of N-Boc-1-aminocyclobutanecarboxylic acid in Organic Chemistry. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic acid. Retrieved from [Link]
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ChemBK. (2024, April 9). 1-N-Boc-Amino-Cyclobutane Carboxylic Acid. Retrieved from [Link]
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Gilon, C., et al. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 39(15), 2848–2855. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2026, January 5). Exploring the Synthesis and Applications of N-Boc-1-aminocyclobutanecarboxylic acid in Organic Chemistry. Retrieved from [Link]
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Balaji, V. N., et al. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research, 8(3), 178–186. Retrieved from [Link]
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Scilit. (n.d.). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Retrieved from [Link]
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PubChem. (n.d.). Cyclobutanecarboxylic acid, 1-(((1,1-dimethylethoxy)carbonyl)amino)-. Retrieved from [Link]
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Gutekunst, W. R., & Baran, P. S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2430–2452. Retrieved from [Link]
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UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
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NIST. (n.d.). Cyclobutylcarboxylic acid. Retrieved from [Link]
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CCDC. (n.d.). The Cambridge Crystallographic Data Centre. Retrieved from [Link]
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Toniolo, C., et al. (1996). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. International Journal of Peptide and Protein Research, 47(3), 153–163. Retrieved from [Link]
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Chemistry LibreTexts. (2024, July 30). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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Navigating the Chemical Landscape: An In-depth Technical Guide to the Stability of Boc-Protected Cyclobutane Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Constrained Advantage in Modern Drug Discovery
In the relentless pursuit of novel therapeutics, the conformational constraint of bioactive molecules has emerged as a paramount strategy for enhancing potency, selectivity, and metabolic stability. Cyclobutane amino acids, with their rigid four-membered ring system, offer a unique structural scaffold that is increasingly incorporated into peptidomimetics and other drug candidates to modulate their pharmacological profiles. The successful synthesis and manipulation of these valuable building blocks are contingent upon a thorough understanding of their chemical stability, particularly when adorned with protecting groups essential for multi-step synthetic campaigns. This guide, prepared by a Senior Application Scientist, delves into the nuanced stability of tert-butyloxycarbonyl (Boc)-protected cyclobutane amino acids, providing a comprehensive resource grounded in scientific principles and field-proven insights.
The Synergy of Structure and Protection: Understanding the Core Components
The stability of a Boc-protected cyclobutane amino acid is a function of its two key components: the cyclobutane ring and the Boc protecting group. A holistic understanding of their individual characteristics is crucial to appreciating their combined behavior.
The Cyclobutane Moiety: A Stable yet Strained Scaffold
Cyclobutane amino acids are non-proteinogenic amino acids that introduce a constrained cyclobutane ring into a peptide backbone. This structural feature can confer novel properties, such as increased resistance to enzymatic degradation and altered conformational preferences, which may enhance biological activity.[1] The cyclobutane ring itself, while possessing inherent ring strain, is generally stable under a variety of synthetic conditions.
The Boc Protecting Group: A Workhorse in Peptide Synthesis
The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized amine protecting groups in organic synthesis, particularly in peptide chemistry.[1] Its popularity stems from its ease of introduction and, critically, its lability under acidic conditions, allowing for selective deprotection in the presence of other functional groups.[1][] The Boc group is stable to most nucleophiles and bases, making it orthogonal to other common protecting groups like Fmoc (9-fluorenylmethoxycarbonyl), which is base-labile.[3][4]
The Crux of the Matter: Stability of the Boc-Protected Cyclobutane Amino Acid Core
The primary concern for researchers working with Boc-protected cyclobutane amino acids is the integrity of both the protecting group and the cyclobutane ring during storage, synthesis, and deprotection.
General Stability and Storage
Boc-protected amino acids, including their cyclobutane derivatives, can be stored for extended periods without significant decomposition, provided they are kept in appropriate conditions.[5] For long-term storage, it is advisable to store these compounds in a cool, dry, and dark environment. Crystalline solids are generally more stable than oils or amorphous powders. It is good practice to store the amino acid as a hydrochloride salt if the free amine is not immediately required, as this form can be stable for years.[6]
Stability Under Synthetic Conditions
The Boc group is robust under the neutral to basic conditions typically employed in peptide coupling reactions.[] This stability allows for the sequential addition of amino acids to a growing peptide chain without premature deprotection. The cyclobutane ring is also inert to these conditions.
Stability Under Deprotection Conditions: A Balancing Act
The removal of the Boc group is most commonly achieved using strong acids, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent like dichloromethane (DCM) or dioxane.[8][9] While effective, these conditions can pose a risk to sensitive functional groups within a molecule.
A key concern during Boc deprotection is the generation of a reactive tert-butyl cation.[3] This cation can lead to side reactions, particularly the alkylation of nucleophilic side chains of other amino acids in a peptide sequence, such as tryptophan, methionine, and tyrosine.[10] To mitigate this, scavengers are often added to the deprotection cocktail to trap the tert-butyl cation.
The stability of the cyclobutane ring under these acidic deprotection conditions is generally high. The successful incorporation of Boc-protected cyclobutane amino acids into peptides using standard Boc-based solid-phase peptide synthesis (SPPS) protocols, which involve repeated cycles of TFA treatment, attests to the resilience of the cyclobutane core.[1][11][12]
Experimental Protocols: A Practical Guide
The following protocols are designed to serve as a starting point for researchers. It is imperative to monitor reactions closely and optimize conditions for specific substrates.
Boc Protection of a Cyclobutane Amino Acid
This protocol describes a general method for the N-terminal protection of a cyclobutane amino acid using di-tert-butyl dicarbonate (Boc)₂O.
Materials:
-
1-Aminocyclobutanecarboxylic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-aminocyclobutanecarboxylic acid (1 equivalent) in a 1:1 mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate (2-3 equivalents) to the solution and stir until dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1-1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the 1,4-dioxane under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the Boc-protected cyclobutane amino acid.
Boc Deprotection of a Cyclobutane Amino Acid
This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid.
Materials:
-
Boc-protected cyclobutane amino acid
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., triisopropylsilane (TIS) or water, 2-5% v/v)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the Boc-protected cyclobutane amino acid in DCM.
-
Add the scavenger to the solution.
-
Add TFA (typically 20-50% v/v in DCM) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically complete within 1-2 hours).
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate to obtain the deprotected cyclobutane amino acid.
Data Presentation and Visualization
Stability Profile Summary
| Condition | Boc Group Stability | Cyclobutane Ring Stability | Comments |
| Storage | High | High | Store in a cool, dry, dark place. |
| Peptide Coupling | High | High | Stable to standard coupling reagents (e.g., HATU, HBTU). |
| Basic Conditions | High | High | Stable to bases like piperidine. |
| Acidic Conditions | Labile | High | Deprotected by strong acids (TFA, HCl). |
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of Boc-protected cyclobutane amino acids.
Boc Deprotection Mechanism
Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.
Conclusion and Future Perspectives
Boc-protected cyclobutane amino acids are robust building blocks that are well-suited for modern drug discovery programs. The Boc protecting group offers reliable protection under standard peptide synthesis conditions and can be removed effectively with strong acids without compromising the integrity of the cyclobutane core. While the inherent strain of the four-membered ring warrants consideration, empirical evidence from numerous successful synthetic applications demonstrates its stability. Future research in this area could focus on developing even milder deprotection protocols and quantifying the subtle effects of substitution on the cyclobutane ring on the overall stability of these valuable synthetic intermediates.
References
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Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid. [Link]
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jOeCHEM. Peptide Synthesis with the Boc Protecting Group. [Link]
-
University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. [Link]
-
Badawi, H. M. (2009). A study of conformational stability and vibrational assignments of 1-aminocyclopropanecarboxylic acid c-C3H4(NH2)-COOH. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 73(4), 707–712. [Link]
-
Gilon, C., et al. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 39(24), 4857–4863. [Link]
-
ResearchGate. Shelf life / reactivity of amino groups after removing boc protecting group? [Link]
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Miranda, L. P., & Alewood, P. F. (2000). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Current Protocols in Protein Science, Chapter 18, Unit 18.2. [Link]
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ResearchGate. Synthesis of N‐Boc protected amino acid 20 (all the compounds had dr... [Link]
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Li, Q., et al. (2023). Discovery of Novel Aminocyclobutanecarboxylic Acid Derivatives as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 71(29), 10865–10876. [Link]
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Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
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Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. Current Protocols in Peptide Science, Chapter 2, Unit 2.1. [Link]
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ResearchGate. 1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3)... [Link]
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Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455–2504. [Link]
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Van der Veken, P. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(38), 17096-17124. [Link]
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PubChem. 1-Aminocyclobutanecarboxylic acid. [Link]
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de Souza, M. V. N., & de Almeida, M. V. (2000). A Study of the Formation and Stability of N-Alkylbutanimines by1H-NMR Spectroscopy. Journal of the Brazilian Chemical Society, 11(3), 228-231. [Link]
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Hubner, K. F., et al. (1979). 1-aminocyclobutane[11C]carboxylic acid, a potential tumor-seeking agent. Journal of Nuclear Medicine, 20(6), 643-643. [Link]
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Unlocking Therapeutic Potential: A Technical Guide to Conformationally Constrained Amino Acids in Drug Discovery
For Immediate Release
[City, State] – January 19, 2026 – In the intricate world of drug development, the quest for molecules with enhanced potency, selectivity, and metabolic stability is perpetual. Conformationally constrained amino acids have emerged as a powerful tool in the medicinal chemist's arsenal, offering a strategic approach to sculpt peptides and peptidomimetics into bioactive conformations. This technical guide provides an in-depth exploration of the core principles, synthesis, and application of these modified building blocks for researchers, scientists, and drug development professionals.
The Rationale for Rigidity: Overcoming the Flexibility Hurdle
Native peptides, despite their remarkable biological activity, often suffer from inherent flexibility. This conformational freedom can lead to a high entropic penalty upon binding to their target receptor, reducing affinity.[1] Furthermore, the susceptibility of linear peptides to enzymatic degradation limits their therapeutic utility. The introduction of conformational constraints addresses these challenges by pre-organizing the peptide into a bioactive conformation, thereby enhancing binding affinity, increasing metabolic stability, and improving receptor selectivity.[1][2][3]
By reducing the number of accessible low-energy conformations, constrained amino acids effectively lower the entropic cost of binding, leading to more potent ligands.[1] This principle is a cornerstone of modern peptidomimetic design, aiming to mimic the bioactive conformation of a native peptide while improving its drug-like properties.[4][5][6]
A Diverse Toolkit for Inducing Conformational Bias
The strategies to introduce conformational constraints are varied, each imparting distinct structural biases. The choice of a particular constrained amino acid depends on the desired secondary structure and the specific interactions with the biological target.
α,α-Disubstituted Amino Acids: The Helix Inducers
Among the most well-studied and utilized constrained amino acids is α-aminoisobutyric acid (Aib). The presence of two methyl groups on the α-carbon sterically restricts the available Ramachandran space, compelling peptides incorporating Aib to adopt helical (α- or 3₁₀-) conformations.[7][8][9] This property has been instrumental in stabilizing helical structures in short peptides, enhancing their biological activity and proteolytic resistance.[8][10][11]
Table 1: Impact of Aib on Peptide Conformation and Stability
| Property | Effect of Aib Incorporation | References |
| Conformational Flexibility | Dramatically limited | [7] |
| Preferred Secondary Structure | α- and 3₁₀-helices | [7][9][11] |
| Proteolytic Stability | Enhanced | [8] |
| Receptor Binding Affinity | Potentially increased due to pre-organization | [1] |
β-Amino Acids: Expanding Structural Diversity
β-amino acids, with an additional carbon in their backbone, introduce a new level of structural diversity into peptides.[12][13][] Oligomers of β-amino acids, known as β-peptides, can form stable, well-defined secondary structures, including various helices (8-, 10-, 12-, and 14-helices) and sheet-like structures, that are distinct from those of α-peptides.[12][15] This unique structural repertoire, coupled with their resistance to proteolytic degradation, makes β-amino acids highly valuable in the design of novel bioactive scaffolds.[15][16]
Proline and its Analogs: The Turn Inducers
The cyclic nature of proline inherently restricts the peptide backbone, making it a frequent component of β-turns. The puckering of the pyrrolidine ring (up or down) further influences the local conformation.[17][18][19][20] Synthetic proline analogs with additional constraints, such as fluorination, can be used to fine-tune the conformational preferences of the peptide backbone and even influence the cis-trans isomerization of the preceding peptide bond.[21]
Peptide Cyclization: Global Constraints for Enhanced Stability
Cyclization is a powerful strategy to globally constrain a peptide's conformation.[1][5] This can be achieved through various methods, including:
-
Head-to-tail cyclization: Formation of an amide bond between the N- and C-termini.[22][23]
-
Side-chain to side-chain cyclization: Covalent linkage of two amino acid side chains, such as through disulfide bonds or lactam bridges.[22][23]
-
Backbone-to-side-chain cyclization: Linking the N- or C-terminus to a side chain.[22]
Cyclic peptides often exhibit significantly improved metabolic stability and bioavailability compared to their linear counterparts.[2][3]
Synthesis and Incorporation: Building the Constrained Scaffolds
The synthesis of conformationally constrained amino acids often requires specialized multi-step procedures. These non-canonical building blocks can then be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols.
Stereoselective Synthesis of a Constrained γ-Amino Acid
The following is a representative protocol for the synthesis of a cyclically constrained γ-amino acid, highlighting the key steps in achieving stereocontrol.[24][25]
Experimental Protocol: Synthesis of a Cyclohexyl-Constrained γ-Amino Acid
-
Organocatalytic Michael Addition: An aldehyde is reacted with 1-nitrocyclohexene in the presence of a chiral pyrrolidine catalyst. This key step establishes the stereochemistry of the product.
-
Reduction of the Aldehyde: The resulting aldehyde is reduced to an alcohol.
-
Conversion to the γ-Amino Acid: The nitro alcohol is then converted to the corresponding γ-amino acid through a series of standard functional group transformations.
Caption: Stereoselective synthesis of a constrained γ-amino acid.
Characterization and Conformational Analysis
Determining the three-dimensional structure of peptides containing constrained amino acids is crucial for understanding their structure-activity relationships. A combination of experimental and computational techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of peptides.[26] Key NMR parameters used in conformational analysis include:
-
Nuclear Overhauser Effect (NOE): Provides information about inter-proton distances.
-
Coupling Constants (J-values): Relate to dihedral angles.
-
Chemical Shifts: Sensitive to the local electronic environment.
X-ray Crystallography
For peptides that can be crystallized, X-ray crystallography provides high-resolution structural information in the solid state.[7]
Computational Modeling
Molecular dynamics simulations and other computational methods are used to explore the conformational landscape of constrained peptides and to refine structures based on experimental data.[27][28][29] These computational models can provide valuable insights into the dynamic behavior of these molecules and their interactions with biological targets.[27][30]
Caption: Workflow for the conformational analysis of constrained peptides.
Applications in Drug Discovery and Beyond
The ability to rationally design peptides with specific, stable conformations has profound implications for drug discovery. Conformationally constrained amino acids have been successfully incorporated into a wide range of therapeutic peptides, leading to analogs with improved potency, selectivity, and pharmacokinetic properties.[31][32][33]
Examples of therapeutic areas where constrained peptides have made a significant impact include:
-
Oncology: Targeting protein-protein interactions that are often considered "undruggable" with small molecules.[34]
-
Infectious Diseases: Development of potent and stable antimicrobial peptides.[8]
-
Metabolic Diseases: Design of long-acting analogs of peptide hormones, such as GLP-1 for the treatment of diabetes.[8]
The principles of conformational constraint are also being applied in materials science for the development of novel biomaterials and in catalysis for the design of minimalist enzymes.
Future Perspectives
The field of conformationally constrained amino acids continues to evolve, with ongoing research focused on the development of novel constraining strategies, more efficient synthetic methods, and a deeper understanding of the interplay between conformation and biological activity. The integration of computational design with experimental validation will undoubtedly accelerate the discovery of new and improved peptide-based therapeutics.
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- 18. Investigating proline puckering states in diproline segments in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 23. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]
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- 25. pubs.acs.org [pubs.acs.org]
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- 34. scispace.com [scispace.com]
The Cyclobutane Moiety: A Scaffold for Engineering Next-Generation Peptide Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Peptide-based therapeutics offer immense promise due to their high specificity and potency, yet their development is often hampered by inherent limitations such as poor metabolic stability and conformational flexibility. The incorporation of rigid structural motifs presents a robust strategy to overcome these challenges. This guide provides a comprehensive overview of the use of the cyclobutane moiety as a powerful tool in peptide engineering. We will explore the synthetic methodologies for creating cyclobutane-containing amino acids, analyze their profound impact on peptide conformation and biophysical properties, and discuss the functional consequences for drug development, including enhanced proteolytic stability and receptor affinity. Through detailed protocols, comparative data, and mechanistic insights, this document serves as a technical resource for leveraging cyclobutane scaffolds to design novel, effective, and stable peptide therapeutics.
Introduction: The Conundrum of Peptide Drug Development
Native peptides are exquisite signaling molecules, but their translation into viable drugs is often a formidable challenge. Their linear, flexible nature makes them susceptible to rapid degradation by proteases in the bloodstream, leading to short half-lives. Furthermore, this flexibility means that a peptide exists as an ensemble of conformations in solution, with only a fraction adopting the specific three-dimensional structure required for binding to its biological target. This conformational entropy can result in lower binding affinity and reduced selectivity.
To unlock the full therapeutic potential of peptides, medicinal chemists have turned to peptidomimetics—molecules designed to mimic the structure and function of natural peptides but with improved drug-like properties.[1] A key strategy in this field is the introduction of conformational constraints to lock the peptide into its bioactive shape.[2][3] The cyclobutane ring, a strained yet stable carbocycle, has emerged as a particularly effective scaffold for achieving this goal.[4]
The Cyclobutane Moiety: A Tool for Conformational Pre-organization
The unique, puckered three-dimensional structure of the cyclobutane ring makes it an excellent tool for medicinal chemistry.[4] When incorporated into a peptide backbone as part of a cyclobutane amino acid (CBAA), it acts as a rigid spacer, severely restricting the rotational freedom of the surrounding peptide bonds.[2][5]
This conformational rigidity offers several key advantages:
-
Pre-organization: It forces the peptide to adopt a well-defined secondary structure, such as a β-turn or a helical fold, which can mimic the bioactive conformation of the native peptide.[2][6][7]
-
Enhanced Stability: The rigid structure can sterically hinder the approach of proteolytic enzymes, significantly increasing the peptide's resistance to degradation.[8][9]
-
Improved Affinity & Selectivity: By locking the peptide into its active shape, the entropic penalty of binding is reduced, often leading to higher affinity and greater selectivity for the target receptor.[2][3]
The choice of stereochemistry (cis vs. trans) in the cyclobutane ring is critical, as it dictates the resulting peptide's folding pattern. High-resolution NMR studies have shown that peptides containing trans-cyclobutane residues tend to adopt more folded, compact structures, while those with cis-cyclobutane residues favor more extended, strand-like conformations.[6][10][11] This allows for the rational design of peptides with specific, predetermined shapes.
Sources
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- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Folding peptides studied by NMR | SeRMN – NMR Service at UAB [sermn.uab.cat]
- 7. researchgate.net [researchgate.net]
- 8. Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. peptides | SeRMN – NMR Service at UAB [sermn.uab.cat]
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Methodological & Application
Application Note: Strategic Incorporation of 1-Boc-aminomethyl-cyclobutanecarboxylic Acid in Solid-Phase Peptide Synthesis
Introduction: The Rationale for Conformational Constraint in Peptide Design
The therapeutic potential of peptides is often challenged by their inherent conformational flexibility and susceptibility to enzymatic degradation. A powerful strategy to overcome these limitations is the incorporation of non-natural, conformationally constrained amino acids.[1][2] These building blocks introduce rigidity into the peptide backbone, which can pre-organize the peptide into a bioactive conformation, enhance binding affinity to biological targets, and improve metabolic stability.[3]
1-Boc-aminomethyl-cyclobutanecarboxylic acid is a unique β-amino acid that exemplifies this principle. The cyclobutane ring locks the torsional angles of the backbone, providing a significant steric and conformational constraint.[4][5] Its incorporation can be pivotal in designing peptidomimetics with improved pharmacological profiles.[4] However, the very feature that makes this residue valuable—its steric bulk—presents a significant challenge during solid-phase peptide synthesis (SPPS).
This guide provides a comprehensive technical overview and detailed protocols for the successful incorporation of 1-Boc-aminomethyl-cyclobutanecarboxylic acid using Boc-based SPPS. It addresses the inherent challenges of steric hindrance with field-proven strategies, ensuring high coupling efficiency and final peptide purity for researchers in drug discovery and chemical biology.
Reagent Profile and Handling
Proper handling and storage of the amino acid derivative are paramount for successful synthesis.
| Property | Value |
| Chemical Name | 1-(tert-Butoxycarbonylamino)methyl-cyclobutanecarboxylic acid |
| Synonyms | Boc-AMCBA-OH |
| Molecular Formula | C₁₁H₁₉NO₄ |
| Molecular Weight | 229.27 g/mol |
| CAS Number | 1360547-44-9 (for the parent amino acid hydrochloride)[6] |
| Appearance | White to off-white solid[7] |
| Melting Point | ~129-133 °C (for the related 1-N-Boc-amino-1-cyclobutane carboxylic acid)[7][8] |
| Storage | Store at 2-8°C, sealed in a dry, dark place to prevent degradation. |
Handling: Bring the reagent to room temperature in a desiccator before weighing to avoid condensation of moisture, which can hydrolyze the Boc protecting group or interfere with activation chemistry.
Core Challenge: Overcoming Steric Hindrance in SPPS
The primary obstacle in using 1-Boc-aminomethyl-cyclobutanecarboxylic acid is the steric hindrance imposed by the α,α-disubstituted cyclobutane ring. This bulkiness significantly slows the kinetics of amide bond formation.[9][10][11] This challenge manifests in two critical stages:
-
Coupling the Cyclobutane Residue: The approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain is sterically impeded.
-
Coupling the Subsequent Residue: The newly incorporated cyclobutane residue creates a sterically crowded environment, hindering the coupling of the next amino acid onto its aminomethyl group.[9]
Failure to address this challenge leads to incomplete couplings, resulting in deletion sequences that are difficult to separate from the target peptide and significantly lower the overall yield. Therefore, standard coupling conditions are often insufficient, and more robust activation methods are required.[11]
Sources
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- 2. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of conformationally constrained amino acid and peptide derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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- 8. N-Boc-1-aminocyclobutanecarboxylic acid | 120728-10-1 [chemicalbook.com]
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- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Boc-SPPS Incorporation of Unnatural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The incorporation of unnatural amino acids (UAAs) into peptides is a transformative strategy in drug discovery and chemical biology, offering the ability to enhance peptide stability, modulate biological activity, and introduce novel functionalities.[1][2] Solid-Phase Peptide Synthesis (SPPS) is the primary methodology for constructing these modified peptides.[3] This document provides a comprehensive guide to the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy for SPPS, with a specific focus on the nuances and considerations required for the successful incorporation of UAAs. We will delve into the mechanistic underpinnings of the Boc-SPPS cycle, provide detailed, field-tested protocols, and offer troubleshooting guidance to navigate the unique challenges presented by structurally diverse amino acid building blocks.
Introduction: The Rationale for Boc-SPPS in UAA Incorporation
While the Fmoc/tBu strategy is often favored for its mild deprotection conditions, the Boc/Bzl approach remains a robust and indispensable technique, particularly for the synthesis of long or complex peptides and those containing specific UAAs.[4][5] The Boc/Bzl strategy utilizes an acid-labile Boc group for temporary Nα-protection and more acid-stable, benzyl-based protecting groups for side-chain protection.[6] Although not a truly orthogonal system, the differential acid lability allows for selective deprotection.[6][7]
Key Advantages of Boc-SPPS for UAA Synthesis:
-
Reliability for Long Sequences: The Boc/Bzl strategy has a long-standing reputation for its reliability in synthesizing lengthy and challenging peptide sequences.[4]
-
Reduced Aggregation: In some cases, the protonated state of the peptide-resin after TFA deprotection in Boc-SPPS can minimize aggregation compared to the neutral state in Fmoc-SPPS.[8]
-
Orthogonality with Specific UAAs: Certain UAAs may possess side chains that are incompatible with the basic conditions used for Fmoc removal, making the acidic conditions of Boc-SPPS a more suitable choice.
This guide will provide the necessary framework for researchers to confidently apply the Boc-SPPS methodology to the synthesis of peptides containing both natural and unnatural amino acids.
The Boc-SPPS Workflow: A Mechanistic Overview
The synthesis of a peptide on a solid support using the Boc strategy is a cyclical process involving several key steps.[6] Understanding the chemistry behind each step is crucial for troubleshooting and optimizing the incorporation of UAAs.
Figure 1: The iterative cycle of Boc-Solid Phase Peptide Synthesis (SPPS).
Step 1: Nα-Deprotection
The removal of the temporary Boc protecting group is achieved by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[6]
-
Mechanism: The reaction proceeds through protonation of the Boc-carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine as a TFA salt.[9][10] The generated tert-butyl cations are reactive and can lead to side reactions, particularly with sensitive residues like Tryptophan, Cysteine, and Methionine.[6] The addition of scavengers, such as dithioethane (DTE), to the deprotection solution can mitigate these side reactions.[6]
Figure 2: Mechanism of acid-catalyzed Boc group removal.
Step 2: Neutralization
Following deprotection, the N-terminal amine exists as a trifluoroacetate salt, which must be neutralized to the free amine to enable the subsequent coupling reaction.[11] This is typically accomplished by washing the peptide-resin with a solution of a hindered base, such as diisopropylethylamine (DIEA), in DCM.[6] Incomplete neutralization is a common cause of failed coupling reactions.
Step 3: Amino Acid Coupling
The formation of the peptide bond is the core of the synthesis. A protected amino acid (Boc-AA-OH) is activated and then reacted with the free N-terminal amine of the growing peptide chain on the resin.
-
Activation: The carboxylic acid of the incoming amino acid is converted into a more reactive species. Carbodiimides, such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), are common activating agents.[12] Activation with carbodiimides can be accompanied by the addition of 1-hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization.[13] More modern and efficient coupling reagents include phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU).[12]
Special Considerations for Unnatural Amino Acids
The unique structural features of UAAs often necessitate modifications to the standard Boc-SPPS protocol.[2]
-
Steric Hindrance: Bulky or α,α-disubstituted UAAs can significantly slow down the coupling reaction.[2] To overcome this, it may be necessary to:
-
Increase the reaction time.
-
Use a more potent coupling reagent (e.g., HATU, COMU).
-
Perform a double coupling, where the coupling step is repeated before moving to the next deprotection cycle.
-
-
Side-Chain Reactivity: Many UAAs possess reactive side chains that are not present in the 20 canonical amino acids. These functional groups must be protected with an appropriate orthogonal protecting group that is stable to the conditions of Boc-SPPS but can be removed at a later stage if desired.[2][7]
Detailed Experimental Protocols
The following protocols provide a general framework for manual Boc-SPPS. Adjustments may be necessary based on the specific peptide sequence and the nature of the incorporated UAA.
Materials and Reagents
| Reagent/Material | Grade/Purity | Supplier | Notes |
| Boc-protected Amino Acids | Synthesis Grade | Various | Store desiccated at -20°C. |
| Boc-protected UAAs | Synthesis Grade | Various | Confirm side-chain protection strategy. |
| Merrifield or PAM Resin | 1% DVB, 100-200 mesh | Various | Substitution level typically 0.5-1.0 mmol/g.[8] |
| Dichloromethane (DCM) | Anhydrous | Various | Use from a solvent purification system or freshly distilled. |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Various | Corrosive and toxic. Handle in a fume hood. |
| Diisopropylethylamine (DIEA) | Reagent Grade | Various | Use redistilled for best results. |
| Dicyclohexylcarbodiimide (DCC) | Reagent Grade | Various | Toxic. Handle with care. |
| 1-Hydroxybenzotriazole (HOBt) | Anhydrous | Various | Can be explosive when dry. Handle with care. |
| Anhydrous Hydrogen Fluoride (HF) | 99.9% | Specialized Gas Supplier | Extremely hazardous. Requires specialized apparatus.[4][5] |
| Scavengers (e.g., anisole, p-cresol) | Reagent Grade | Various | Essential for HF cleavage to prevent side reactions.[14][15] |
Protocol: Single Coupling Cycle for a UAA
This protocol describes a single cycle of deprotection, neutralization, and coupling for the addition of a Boc-protected unnatural amino acid.
Scale: 0.2 mmol on PAM resin (0.8 mmol/g substitution).
-
Resin Swelling:
-
Place 250 mg of PAM resin in a reaction vessel.
-
Add 5 mL of DCM and gently agitate for 30 minutes.
-
Drain the DCM.
-
-
Boc Deprotection:
-
Add 5 mL of 50% TFA in DCM to the resin.
-
Agitate for 2 minutes and drain.
-
Add another 5 mL of 50% TFA in DCM and agitate for 20 minutes.[8]
-
Drain the deprotection solution.
-
-
Washing:
-
Wash the resin with DCM (3 x 5 mL).
-
Wash with Isopropanol (IPA) (2 x 5 mL).
-
Wash with DCM (3 x 5 mL).
-
-
Neutralization:
-
Coupling of the Unnatural Amino Acid:
-
In a separate vial, dissolve the Boc-protected UAA (0.8 mmol, 4 eq.) and HOBt (0.8 mmol, 4 eq.) in a minimal amount of DMF (if necessary for solubility), then dilute with DCM.
-
Add this solution to the resin.
-
Add DCC (0.8 mmol, 4 eq.) in DCM to the reaction vessel.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For sterically hindered UAAs, this time may be extended, or a more powerful coupling agent like HBTU may be used.[2]
-
Drain the coupling solution.
-
-
Washing:
-
Wash the resin with DCM (3 x 5 mL).
-
Wash with IPA (2 x 5 mL).
-
Wash with DCM (3 x 5 mL).
-
Perform a qualitative ninhydrin test to confirm the completion of the coupling reaction (a negative result is desired).
-
-
Capping (Optional):
-
If the ninhydrin test is positive, indicating incomplete coupling, any unreacted free amines should be capped to prevent the formation of deletion sequences. This can be done by treating the resin with a solution of acetic anhydride and DIEA in DCM for 20 minutes.
-
This cycle is repeated for each amino acid in the desired sequence.
Final Cleavage and Deprotection: The HF Procedure
The final step involves the simultaneous cleavage of the peptide from the resin and the removal of the side-chain protecting groups.[4] This is most commonly achieved using anhydrous hydrogen fluoride (HF).
!!! EXTREME CAUTION: Anhydrous HF is a highly corrosive, toxic, and dangerous substance. This procedure must only be performed by trained personnel in a dedicated, HF-resistant apparatus within a certified fume hood.[4][5][16] An emergency plan and access to calcium gluconate antidote are mandatory.[14]
-
Preparation:
-
The N-terminal Boc group must be removed prior to HF cleavage.[14]
-
Thoroughly dry the peptide-resin under high vacuum overnight.
-
Place the dried peptide-resin and a Teflon-coated stir bar into the HF-resistant reaction vessel.
-
Add the appropriate scavenger mixture. A common "high HF" scavenger cocktail for peptides without sensitive residues is 90% HF, 5% p-cresol, and 5% anisole.[15]
-
-
HF Cleavage:
-
Cool the reaction vessel to -5 to 0°C using a dry ice/isopropanol bath.
-
Carefully condense the required volume of anhydrous HF into the reaction vessel (typically 10 mL per gram of resin).
-
Stir the mixture at 0°C for 1 hour. For peptides containing Arg(Tos), the reaction time may need to be extended.
-
-
Work-up:
-
Remove the HF by evaporation under a stream of nitrogen, followed by high vacuum.
-
The crude peptide and resin mixture will remain.
-
Triturate the residue with cold diethyl ether to precipitate the crude peptide.
-
Wash the precipitate several times with cold diethyl ether to remove scavengers and cleaved protecting groups.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in an appropriate aqueous buffer (e.g., water/acetonitrile with 0.1% TFA).
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[17]
-
Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final product.[17][18]
-
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Coupling (Positive Ninhydrin Test) | - Steric hindrance of the UAA- Resin aggregation- Incomplete neutralization- Inefficient coupling reagent | - Double couple the UAA- Use a more potent coupling reagent (HATU, COMU)- Ensure complete neutralization with multiple washes- Add a chaotropic salt like LiCl to disrupt aggregation |
| Low Yield after HF Cleavage | - Incomplete cleavage from the resin- Adsorption of the peptide to the resin- Loss during work-up | - Extend HF cleavage time or increase temperature slightly (to 5-10°C)- Use a different cleavage cocktail (e.g., TFMSA)- Ensure thorough extraction of the peptide from the resin with TFA or acetic acid |
| Side Product Formation | - Alkylation by carbocations during deprotection or cleavage- Aspartimide formation- Racemization during coupling | - Use scavengers during TFA deprotection (DTE) and HF cleavage (anisole, p-cresol)- For Asp-Gly or Asp-Ser sequences, use HOBt and minimize coupling times- Use HOBt or other additives to suppress racemization with carbodiimide coupling |
| Deletion Sequences | - Incomplete coupling followed by successful coupling of the next amino acid | - Implement a capping step with acetic anhydride after each coupling to block unreacted amines |
Conclusion
The Boc-SPPS strategy is a powerful and reliable method for the synthesis of peptides containing unnatural amino acids. While the incorporation of non-canonical building blocks presents unique challenges, a thorough understanding of the underlying chemical principles, careful optimization of reaction conditions, and adherence to rigorous safety protocols for HF cleavage will enable researchers to successfully synthesize these novel and valuable molecules. The protocols and guidelines presented in this document serve as a robust starting point for scientists and drug developers seeking to explore the vast chemical space offered by unnatural amino acids.
References
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
- de la Torre, B. G., & Albericio, F. (2014). Solid-phase peptide synthesis. Chemical Society Reviews, 43(17), 5845-5855.
- Hart, R. A., & Garcia, J. M. (2015). Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis.
-
Slideshare. (n.d.). Hf cleavage and deprotection from resins. Retrieved from [Link]
-
Khadse, S. (2014, June 4). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Retrieved from [Link]
-
Hart, R. A., & Garcia, J. M. (2015). Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis. PubMed. Retrieved from [Link]
-
Hart, R. A., & Garcia, J. M. (2015). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. PMC - NIH. Retrieved from [Link]
- Miranda, L. P., & Alewood, P. F. (2020). In Situ Neutralization Protocols for Boc-SPPS. Methods in Molecular Biology, 2103, 29-40.
-
Singh, S., & Kumar, V. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
ACS Publications. (2019). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2014). Solid-phase peptide synthesis. RSC Publishing. Retrieved from [Link]
-
Canne, L. E., et al. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods. PNAS. Retrieved from [Link]
-
Sharma, N. K. (2015). Syntheses of Unnatural Amino Acids, Peptides and Novel Fluorescent Molecules from Tropolone. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase.... Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography Consumables workflow ordering guide. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
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- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Efficient Coupling of Boc-Cyclovaline in Automated Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Challenge and Opportunity of Boc-Cyclovaline
The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance proteolytic stability, constrain peptide conformation, and ultimately improve therapeutic efficacy. Boc-cyclovaline (N-tert-butyloxycarbonyl-1-aminocyclopentane-1-carboxylic acid), an α,α-disubstituted cyclic amino acid, is a particularly interesting building block. Its rigid cyclopentyl ring structure can induce specific secondary structures in peptides, such as turns and helices, which can be critical for biological activity.[1] However, the very structural feature that makes it desirable—the sterically hindered α-carbon—presents a significant challenge in automated solid-phase peptide synthesis (SPPS).
This guide provides a detailed analysis of the challenges associated with Boc-cyclovaline coupling and offers robust, field-proven protocols to maximize coupling efficiency. By understanding the underlying chemical principles, researchers can confidently incorporate this valuable amino acid into their peptide drug discovery programs.
The Mechanistic Hurdle: Steric Hindrance at the α-Carbon
The primary obstacle in the efficient coupling of Boc-cyclovaline is the steric bulk surrounding the carboxyl group. Unlike proteinogenic amino acids, Boc-cyclovaline possesses two substituents on its α-carbon, which are part of the cyclopentyl ring. This steric hindrance impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support.
Standard coupling conditions that are highly effective for most amino acids often result in incomplete or failed coupling with Boc-cyclovaline.[2][3] This can lead to the accumulation of deletion sequences, where the intended Boc-cyclovaline residue is missing, significantly reducing the yield of the target peptide and complicating purification.[4][] Therefore, specialized strategies are required to overcome this kinetic barrier.
Core Principles for Optimizing Boc-Cyclovaline Coupling
To achieve high coupling efficiency with Boc-cyclovaline, the synthetic strategy must focus on several key areas:
-
Potent Activation of the Carboxyl Group: The coupling reagent must be highly reactive to overcome the steric hindrance.
-
Optimal Solvent Environment: The solvent system should ensure proper swelling of the resin and solvation of both the protected amino acid and the peptide-resin complex.[6][7]
-
Sufficient Reaction Time and Temperature: Extended reaction times and, in some cases, elevated temperatures can provide the necessary energy to drive the reaction to completion.[8]
-
Real-time Monitoring of Coupling Efficiency: A reliable method to assess the completeness of the coupling reaction is crucial to allow for immediate intervention, such as a recoupling step.[2][3]
The following workflow diagram illustrates the key decision points in a synthesis cycle involving Boc-cyclovaline.
Caption: Decision workflow for a single coupling cycle of Boc-cyclovaline.
Recommended Coupling Reagents and Conditions
The choice of coupling reagent is paramount for the successful incorporation of Boc-cyclovaline. While a wide array of reagents are available for peptide synthesis, those that form highly reactive activated esters are most effective for sterically hindered residues.[7]
| Coupling Reagent | Class | Key Advantages for Hindered Amino Acids |
| HATU | Aminium/Uronium Salt | Forms a highly reactive OAt-ester; generally considered one of the most effective reagents for difficult couplings. |
| HCTU | Aminium/Uronium Salt | Similar to HATU but can be more cost-effective; forms a less reactive OBt-ester. |
| COMU | Aminium/Uronium Salt | Incorporates Oxyma Pure, which is non-explosive and has been shown to be highly efficient, especially in microwave-assisted synthesis.[8] |
| PyAOP | Phosphonium Salt | Effective for sterically hindered couplings and known to minimize racemization.[9] |
| DIC/Oxyma Pure | Carbodiimide/Additive | A modern alternative to DIC/HOBt, offering enhanced safety and comparable or superior performance in suppressing racemization. |
Note: The use of older phosphonium reagents like BOP should be avoided due to the formation of the carcinogenic byproduct HMPA.[10]
Detailed Protocols for Automated Peptide Synthesis
The following protocols are designed for use with automated peptide synthesizers. It is assumed that the user is familiar with the basic operation of their specific instrument.
Protocol 1: Standard Room Temperature Coupling with HATU
This protocol is a robust starting point for the coupling of Boc-cyclovaline.
Step-by-Step Methodology:
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes, followed by dimethylformamide (DMF) for 30 minutes.
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 x 15 minutes.[11][12]
-
Washes: Wash the resin thoroughly with DCM (3x), isopropanol (IPA) (2x), and DMF (5x).
-
Neutralization: Treat the resin with 10% N,N-diisopropylethylamine (DIEA) in DMF for 2 x 2 minutes.
-
Washes: Wash the resin with DMF (5x).
-
Coupling:
-
Prepare the coupling solution:
-
Boc-cyclovaline (4 equivalents)
-
HATU (3.9 equivalents)
-
DIEA (8 equivalents)
-
-
Dissolve the components in DMF.
-
Add the solution to the reaction vessel and couple for 2-4 hours at room temperature.
-
-
Washes: Wash the resin with DMF (5x).
-
Monitoring: Perform a Kaiser test on a small sample of the resin beads.[13]
-
Negative Result (beads remain colorless/yellow): Proceed to the next cycle.
-
Positive Result (beads turn blue): Perform a recoupling by repeating step 6. If the Kaiser test remains positive after a second coupling, consider capping the unreacted amines with acetic anhydride before proceeding.
-
Protocol 2: Microwave-Assisted Coupling with COMU
Microwave energy can significantly accelerate the coupling of sterically hindered amino acids by providing the necessary activation energy.[6][14]
Step-by-Step Methodology:
-
Resin Swelling and Deprotection: Follow steps 1-5 from Protocol 1.
-
Coupling:
-
Prepare the coupling solution:
-
Boc-cyclovaline (5 equivalents)
-
COMU (4.9 equivalents)
-
DIEA (10 equivalents)
-
-
Dissolve the components in DMF.
-
Add the solution to the reaction vessel.
-
Perform microwave-assisted coupling for 10-20 minutes at a temperature of up to 75°C.[8]
-
-
Washes: Wash the resin with DMF (5x).
-
Monitoring: Perform a Kaiser test as described in Protocol 1 and recouple if necessary.
The following diagram outlines the chemical activation and coupling process.
Caption: General mechanism for the activation and coupling of Boc-cyclovaline.
Verification of Coupling Efficiency
While the qualitative Kaiser test is an invaluable in-process control, quantitative analysis of the final peptide product is essential for validation.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of the crude peptide product.[4][] The presence of a significant peak corresponding to the deletion sequence (lacking cyclovaline) indicates poor coupling efficiency.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the identity of the desired product and any major impurities.[4] The molecular weight of the deletion sequence will be lower than that of the target peptide by the mass of the cyclovaline residue.
By correlating the results of in-process monitoring with the final analytical data, the coupling protocol for Boc-cyclovaline can be further optimized for specific sequences.
Conclusion
The successful incorporation of the sterically hindered amino acid Boc-cyclovaline into synthetic peptides requires a departure from standard coupling protocols. By employing highly reactive coupling reagents such as HATU or COMU, optimizing reaction conditions, and diligently monitoring the reaction progress, researchers can effectively overcome the challenge of steric hindrance. The protocols and principles outlined in this guide provide a robust framework for leveraging the unique structural properties of Boc-cyclovaline to advance peptide-based drug discovery and development.
References
- NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Kent, S. B. H. (1985). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptides: Structure and Function, Proceedings of the Ninth American Peptide Symposium, 407-414.
- Gyros Protein Technologies. Challenging SPPS: Difficult Sequences And Side Reactions.
- Lau, J., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 22(23), 8295-8313.
- Fields, G. B. (2002). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
- Kent, S. B., & Merrifield, R. B. (1983). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. International Journal of Peptide and Protein Research, 22(1), 57-65.
- ResearchGate. SPPS: peptide failure to elongate?.
- ChemPep Inc. Boc Solid Phase Peptide Synthesis.
- Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS.
- CEM Corporation. (2018). Automated Synthesis of Cyclic Disulfide-Bridged Peptides.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Synthesis, 2000(11), 1507-1510.
- BOC Sciences. Peptide Synthesis.
- Giraud, M., et al. (2007). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 11(3), 531-536.
- Aapptec. Coupling Reagents.
- Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
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- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. peptide.com [peptide.com]
- 10. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 11. chempep.com [chempep.com]
- 12. peptide.com [peptide.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. cem.de [cem.de]
Application Notes and Protocols for the Synthesis of Conformationally Restricted Peptides with Cyclobutane Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The conformational flexibility of native peptides often limits their therapeutic potential due to susceptibility to proteolytic degradation and reduced receptor binding affinity. Introducing conformational constraints into the peptide backbone is a powerful strategy to overcome these limitations. This guide provides a comprehensive overview and detailed protocols for the synthesis and application of peptides incorporating cyclobutane amino acids. These unique building blocks rigidly constrain the peptide backbone, leading to enhanced proteolytic stability, improved receptor selectivity, and increased therapeutic efficacy. This document serves as a practical resource for researchers in drug discovery and peptide chemistry, offering step-by-step methodologies for monomer synthesis, solid-phase and solution-phase peptide assembly, and thorough characterization.
The Rationale for Conformational Restriction with Cyclobutane Amino Acids
The therapeutic utility of peptides is often hampered by their inherent flexibility, which leads to a high entropic penalty upon binding to their target receptors and makes them vulnerable to enzymatic degradation.[1][2] By incorporating rigid structural elements, such as cyclobutane rings, into the peptide backbone, we can pre-organize the peptide into a bioactive conformation, thereby reducing the entropic cost of binding and enhancing affinity.[2][3]
The puckered structure of the cyclobutane ring introduces distinct torsion angle constraints on the peptide backbone, influencing the formation of secondary structures like β-turns and helices.[4][5] This conformational rigidity not only improves receptor binding but also shields the peptide bonds from proteolytic enzymes, significantly increasing the peptide's half-life in biological systems.[6][7] The use of cyclobutane amino acids represents a potent strategy in peptidomimetic drug design, offering a pathway to novel therapeutics with improved pharmacological profiles.[8][9]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Boc-aminomethyl-cyclobutanecarboxylic Acid in Drug Discovery
Introduction: The Strategic Value of Conformational Constraint in Modern Drug Design
In contemporary medicinal chemistry, the pursuit of therapeutic agents with high potency, selectivity, and optimized pharmacokinetic profiles is paramount. A key strategy in achieving these goals is the introduction of conformational constraints into molecular scaffolds.[1][2] Flexible molecules often pay a significant entropic penalty upon binding to their biological targets, which can decrease binding affinity. By incorporating rigid structural motifs, such as small carbocycles, medicinal chemists can pre-organize a molecule into its bioactive conformation, thereby enhancing its efficacy.[3][4]
The cyclobutane ring, in particular, has emerged as a valuable building block in drug discovery.[5] Its unique, puckered three-dimensional structure and inherent ring strain (26.3 kcal mol⁻¹) offer a distinct advantage over more flexible linear chains or other cyclic systems.[3] Unlike flat aromatic rings or more flexible larger rings, the cyclobutane moiety provides a well-defined spatial arrangement of substituents, allowing for precise vectoral positioning of pharmacophoric elements.[2] This can lead to improved target engagement, enhanced metabolic stability by blocking sites of metabolism, and the ability to serve as a bioisostere for other groups like alkenes or gem-dimethyl units.[2][3]
This application note provides a detailed guide to the use of 1-Boc-aminomethyl-cyclobutanecarboxylic acid , a versatile, non-proteinogenic amino acid analog, in drug discovery workflows. We will explore its unique properties and provide detailed, field-proven protocols for its incorporation into both peptide and small molecule scaffolds.
Physicochemical Properties and Strategic Advantages
1-Boc-aminomethyl-cyclobutanecarboxylic acid is a bifunctional building block featuring a protected amine and a carboxylic acid, anchored to a rigid cyclobutane core. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide chemistry, due to its stability under a wide range of conditions and its clean, acid-labile removal.[6]
| Property | Value / Characteristic | Significance in Drug Discovery |
| Molecular Formula | C₁₁H₁₉NO₄ | - |
| Molecular Weight | 229.27 g/mol | Falls within the typical range for fragment-based and lead-like molecules. |
| Scaffold Type | Conformationally restricted γ-amino acid analog | The cyclobutane ring locks the backbone, reducing flexibility and potentially increasing binding affinity.[1][3] |
| Key Functional Groups | Boc-protected amine, Carboxylic acid | Orthogonal handles for sequential chemical elaboration in peptide or small molecule synthesis.[6][7] |
| Stereochemistry | Quaternary center at C1 | Provides a fixed, three-dimensional orientation for the appended functional groups.[2] |
| Solubility Profile | Expected to be soluble in organic solvents (e.g., DMF, DCM) | Compatible with standard solid-phase and solution-phase synthesis conditions. |
The strategic incorporation of this building block can:
-
Induce Specific Secondary Structures: In peptidomimetics, the rigid cyclobutane backbone can promote the formation of stable turns or helical structures, mimicking or blocking protein-protein interactions.[8]
-
Enhance Proteolytic Stability: The non-natural gamma-amino acid structure is resistant to degradation by endogenous proteases, improving the pharmacokinetic profile of peptide-based therapeutics.[9]
-
Serve as a Novel Scaffold: It provides a unique, three-dimensional framework for the development of small molecule inhibitors that can access deep or complex binding pockets.[3]
Experimental Protocols
Protocol 1: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This protocol details the manual incorporation of 1-Boc-aminomethyl-cyclobutanecarboxylic acid into a growing peptide chain using standard Boc-based Solid-Phase Peptide Synthesis (SPPS). The workflow assumes the synthesis is proceeding from the C-terminus to the N-terminus on a pre-loaded resin (e.g., Boc-Leu-OCH₂-Pam-resin).
Materials and Reagents:
-
Peptide synthesis vessel
-
Mechanical shaker
-
Boc-protected amino acid resin (e.g., Boc-Leu-OCH₂-Pam-resin)
-
1-Boc-aminomethyl-cyclobutanecarboxylic acid
-
Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (2-(7-Aza-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)[10]
-
Activation base: N,N-diisopropylethylamine (DIEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Isopropanol (IPA)
-
Deprotection reagent: 50% Trifluoroacetic acid (TFA) in DCM[11]
-
Neutralization base: 10% DIEA in DMF
Step-by-Step Methodology:
-
Resin Swelling:
-
Place the desired amount of peptide-resin in the synthesis vessel.
-
Wash the resin with DMF (3 x 1 min), followed by DCM (3 x 1 min) to swell the polymer support.
-
-
Boc Deprotection (N-terminal Amine Deprotection):
-
Treat the resin with a 50% TFA/DCM solution for 2 minutes (pre-wash).[11]
-
Drain the solution and add fresh 50% TFA/DCM. Shake for 25-30 minutes to ensure complete removal of the Boc group.
-
Filter the resin and wash thoroughly with DCM (3x), followed by IPA (2x), and finally DMF (3x) to remove residual acid and prepare for coupling.
-
-
Neutralization:
-
Treat the resin with a 10% DIEA in DMF solution for 2 minutes. Repeat this step.
-
Wash the resin with DMF (3x) to remove excess base. The resin now has a free N-terminal amine ready for coupling.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve 1-Boc-aminomethyl-cyclobutanecarboxylic acid (3 equivalents relative to resin loading) and HBTU or HATU (3 eq.) in a minimal volume of DMF.
-
Add DIEA (6 eq.) to the activation mixture. A color change (e.g., to yellow for HBTU) indicates the formation of the active ester. Allow the activation to proceed for 2-5 minutes.
-
Add the activated amino acid solution to the synthesis vessel containing the neutralized resin.
-
Shake the vessel at room temperature for 1-2 hours.
-
Causality Note: Using an activating agent like HBTU transforms the carboxylic acid into a highly reactive OBt-ester, which rapidly acylates the free amine on the resin, forming the peptide bond with high efficiency.[10] DIEA acts as a non-nucleophilic base to facilitate the reaction.
-
-
Washing:
-
After the coupling reaction is complete, drain the solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove any unreacted reagents and byproducts.
-
-
Cycle Repetition or Final Cleavage:
-
To add the next amino acid, return to Step 2 (Boc Deprotection).
-
If the sequence is complete, proceed to final cleavage from the resin.
-
-
Final Cleavage and Deprotection:
-
After removing the final N-terminal Boc group, wash the peptide-resin with DCM and dry under a stream of nitrogen.
-
Treat the dried resin with anhydrous Hydrogen Fluoride (HF) at 0°C for 1 hour, using p-cresol (10%) as a scavenger to protect sensitive residues.[10]
-
Safety Critical Note: Anhydrous HF is extremely corrosive and toxic. This step must be performed in a specialized, HF-rated apparatus by trained personnel.
-
After cleavage, evaporate the HF. Precipitate the crude peptide with cold diethyl ether, wash, dissolve in an aqueous acetonitrile solution, and lyophilize.
-
Caption: Boc-SPPS workflow for peptide synthesis.
Protocol 2: Application in Small Molecule Synthesis via Amide Coupling
This protocol describes a standard solution-phase amide bond formation using the carboxylic acid moiety of 1-Boc-aminomethyl-cyclobutanecarboxylic acid and a generic primary amine (R-NH₂).
Materials and Reagents:
-
Round-bottom flask with magnetic stirrer
-
1-Boc-aminomethyl-cyclobutanecarboxylic acid
-
A primary amine (R-NH₂)
-
Coupling agent: HATU or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole)
-
Base: DIEA or Triethylamine (TEA)
-
Solvent: Anhydrous DMF or DCM
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
Step-by-Step Methodology:
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-Boc-aminomethyl-cyclobutanecarboxylic acid (1.0 eq.).
-
Dissolve the acid in anhydrous DMF.
-
Add the primary amine (R-NH₂, 1.1 eq.), HOBt (1.2 eq.), and EDC (1.2 eq.).
-
Causality Note: EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions (like racemization) and couples efficiently with the amine.[12]
-
-
Reaction Execution:
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add DIEA (2.5 eq.) to the stirring solution.
-
Allow the reaction to warm to room temperature and stir overnight (12-18 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
-
Work-up and Extraction:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ (2x) to remove unreacted acid and HOBt, followed by brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude amide by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Caption: Amide coupling reaction schematic.
Conclusion
1-Boc-aminomethyl-cyclobutanecarboxylic acid is a powerful and versatile building block for modern drug discovery. Its inherent conformational rigidity, combined with the synthetic flexibility afforded by its orthogonal protecting groups, allows researchers to systematically explore chemical space and engineer molecules with superior pharmacological properties. The protocols provided herein offer robust and reproducible methods for incorporating this valuable scaffold into both peptidomimetic and small molecule drug candidates, paving the way for the development of next-generation therapeutics.
References
-
Applications of C–H Functionalization Logic to Cyclobutane Synthesis | The Journal of Organic Chemistry - ACS Publications. (2014). The Journal of Organic Chemistry. [Link]
-
O'Reilly, E., Pes, L., Ortin, Y., Müller-Bunz, H., & Paradisi, F. (2013). Synthesis of a conformationally constrained δ-amino acid building block. Amino Acids, 44(2), 511-518. [Link]
- WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids - Google Patents. (n.d.).
-
Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Willems, D., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(1), 57-68. [Link]
-
Wyatt, D. M., & Nelson, K. M. (2003). Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. Bioorganic & Medicinal Chemistry Letters, 13(10), 1831-1833. [Link]
-
Peptide Synthesis with the Boc Protecting Group - YouTube. (2020). YouTube. [Link]
-
Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc. [Link]
-
Willems, D., et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]
-
Vaz, E., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. International Journal of Molecular Sciences, 22(10), 5092. [Link]
-
Overview of Custom Peptide Synthesis. (n.d.). GenScript. [Link]
-
The Application of Cyclobutane Derivatives in Organic Synthesis | Chemical Reviews. (n.d.). ACS Publications. [Link]
-
Experimental Procedures - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]
-
Asua, V., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry, 21(42), 8535-8547. [Link]
-
Siodłak, D., et al. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Amino Acids, 50(6), 697-709. [Link]
-
Vázquez, S., et al. (2012). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. The Journal of Organic Chemistry, 77(4), 1896-1906. [Link]
-
Rapid production of multifunctional self-assembling peptides for incorporation and visualization within hydrogel biomaterials - NIH. (n.d.). National Institutes of Health. [Link]
-
1-Aminocyclobutanecarboxylic acid | C5H9NO2 | CID 89643 - PubChem. (n.d.). PubChem. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifechemicals.com [lifechemicals.com]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. chemimpex.com [chemimpex.com]
- 8. mdpi.com [mdpi.com]
- 9. Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. chempep.com [chempep.com]
- 12. WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids - Google Patents [patents.google.com]
designing peptide therapeutics with constrained cyclobutane residues
Topic: Designing Next-Generation Peptide Therapeutics: An Application Guide to Constrained Cyclobutane Residues
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peptide therapeutics offer a compelling combination of high specificity and low off-target toxicity, positioning them as powerful tools against a wide range of diseases. However, the clinical translation of natural, linear peptides is often hampered by two intrinsic challenges: their inherent conformational flexibility and their susceptibility to proteolytic degradation.[1] An unstructured peptide in solution pays a significant entropic penalty to adopt the specific conformation required for receptor binding, which can lead to lower binding affinity. Furthermore, proteases readily recognize and cleave the peptide bonds of linear peptides, resulting in a short plasma half-life and poor bioavailability.
A leading strategy to overcome these limitations is the introduction of conformational constraints, which "lock" the peptide into its bioactive shape.[1][2] This pre-organization enhances binding affinity, increases proteolytic stability, and can improve overall pharmacokinetic properties.[1] Among the various tools to achieve this, the incorporation of non-natural, sterically constrained amino acids is particularly powerful. This guide focuses on the use of cyclobutane-containing amino acids (CBAAs), a class of building blocks that provides a rigid four-membered ring scaffold to uniquely sculpt peptide backbones for therapeutic applications.[3][4]
The Rationale: Core Advantages of Cyclobutane Constraints
The integration of cyclobutane residues into a peptide backbone is not merely an academic exercise; it is a strategic decision rooted in fundamental principles of medicinal chemistry and pharmacology. The unique puckered structure of the cyclobutane ring imparts significant advantages that directly address the primary weaknesses of linear peptides.
Enhanced Target Affinity and Specificity
The cornerstone of the constraint strategy is the principle of conformational pre-organization. A flexible peptide must transition from a disordered state in solution to an ordered, specific conformation upon binding its target. This process is entropically unfavorable. By incorporating a rigid cyclobutane residue, the peptide's conformational landscape is dramatically reduced, effectively "locking" it closer to its bioactive form. This pre-organization minimizes the entropic cost of binding, leading to a significant increase in binding affinity and potency.[1]
Improved Proteolytic Stability
Proteases recognize and bind to specific amino acid sequences in a defined backbone geometry. The rigid, non-natural structure of a cyclobutane ring acts as a steric shield, disrupting the canonical peptide backbone conformation that proteases require for binding and subsequent cleavage.[5][6] This steric hindrance makes the peptide significantly more resistant to enzymatic degradation, prolonging its half-life in biological systems.[7][8]
Caption: Mechanism of enhanced proteolytic stability via steric hindrance.
Favorable Pharmacokinetic Profile
The conformational rigidity imparted by cyclobutane residues can lead to improved pharmacokinetic properties. Increased stability against proteolysis is a primary contributor to a longer plasma half-life. Furthermore, by locking a peptide in a conformation that balances hydrophilicity and hydrophobicity, it is possible to enhance membrane permeability and improve oral bioavailability, two of the most significant challenges in peptide drug development.[1][9]
A Survey of Cyclobutane Amino Acid (CBAA) Building Blocks
The versatility of this approach stems from the variety of CBAAs available. They can be broadly classified based on the position of the amino and carboxyl groups relative to the cyclobutane ring.
-
α-Amino Acids: The amino and carboxyl groups are attached to the same carbon atom (Cα). These are direct analogs of natural amino acids and can be used to restrict the φ/ψ dihedral angles of the peptide backbone.
-
β-Amino Acids: The amino and carboxyl groups are attached to adjacent carbon atoms (Cβ and Cα). Their incorporation extends the peptide backbone and can induce unique secondary structures like helices and turns.[9]
-
γ-Amino Acids: The amino and carboxyl groups are separated by two carbon atoms. These building blocks introduce even greater conformational constraints and can be used to generate highly stable, folded structures.[10][11]
The stereochemistry of the substituents on the cyclobutane ring is also a critical design element. For example, the cis versus trans configuration of the amino and carboxyl groups in a β-amino acid can dramatically influence the resulting peptide's folding pattern, with trans isomers often promoting more compact, folded structures.[12][13]
Experimental Workflows and Protocols
The successful design of a cyclobutane-constrained peptide therapeutic follows a logical progression from the synthesis of the core building block to its incorporation into a peptide and subsequent biophysical characterization.
Caption: Overall experimental workflow for designing constrained peptides.
Protocol 1: Synthesis of a Protected Cyclobutane α-Amino Acid
Here, we outline a modern approach for synthesizing a protected cyclobutane α-amino acid derivative using a visible-light-mediated [2+2] cycloaddition, which offers a mild and efficient route.[3]
Objective: To synthesize a Boc-protected cyclobutane α-amino acid.
Materials:
-
Boc-protected dehydroamino acid (starting material)
-
Styrene-type olefin
-
[Ir(dFCF3ppy)2(dtbpy)]PF6 (photocatalyst)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Inert gas (Argon or Nitrogen)
-
Visible light source (e.g., Blue LED lamp)
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the dehydroamino acid (1.0 equiv), the styrene-type olefin (1.5 equiv), and the iridium photocatalyst (1-2 mol%).
-
Add anhydrous dichloromethane via syringe to achieve a suitable concentration (e.g., 0.1 M).
-
Degas the solution by bubbling argon through it for 15-20 minutes.
-
Place the flask approximately 5-10 cm from a blue LED lamp and begin irradiation with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the protected cyclobutane α-amino acid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Protocol 2: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of bulky, non-natural amino acids like CBAAs into a growing peptide chain requires optimized coupling conditions to ensure high efficiency.[7][14]
Objective: To incorporate the synthesized CBAA into a target peptide sequence using Fmoc-based SPPS.
Materials:
-
Fmoc-Rink Amide resin (or other suitable solid support)
-
Fmoc-protected amino acids
-
Protected CBAA (synthesized in Protocol 1)
-
Coupling reagents: HBTU/HOBt or HATU
-
Base: Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% Piperidine in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Automated or manual peptide synthesizer
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin according to standard protocols.
-
Iterative Cycles (Standard Amino Acids): For standard amino acids, perform the following cycle:
-
a. Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc group.
-
b. Washing: Wash the resin thoroughly with DMF.
-
c. Coupling: Add the next Fmoc-amino acid (3-5 equiv), coupling reagent (e.g., HBTU, 3-5 equiv), and DIPEA (6-10 equiv) in DMF. Agitate for 1-2 hours.
-
d. Washing: Wash the resin with DMF and DCM.
-
-
Incorporation of the CBAA (Critical Step):
-
a. Follow the deprotection and washing steps as above.
-
b. Optimized Coupling: Due to the steric bulk of the CBAA, a stronger coupling agent and extended reaction time are recommended. Use HATU (4 equiv) as the coupling reagent and allow the reaction to proceed for 4-6 hours, or even perform a double coupling.
-
c. Monitoring: Use a qualitative test (e.g., Kaiser test) to ensure the coupling reaction has gone to completion. If the test is positive (indicating free amines), repeat the coupling step.
-
-
Peptide Completion: Continue with the iterative cycles for any remaining amino acids in the sequence.
-
Final Deprotection: Remove the terminal Fmoc group.
-
Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet to obtain the crude product.
Protocol 3: Proteolytic Stability Assay
This protocol assesses the enhanced stability of the constrained peptide compared to its linear counterpart.
Objective: To quantify the degradation rate of the linear vs. constrained peptide in the presence of a protease.
Materials:
-
Purified linear peptide and cyclobutane-constrained peptide
-
Protease solution (e.g., Trypsin, Chymotrypsin, or human serum)
-
Assay buffer (e.g., Phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., 10% TFA)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
Procedure:
-
Sample Preparation: Prepare stock solutions of both the linear and constrained peptides in the assay buffer at a known concentration (e.g., 1 mg/mL).
-
Reaction Setup: In separate microcentrifuge tubes, mix the peptide solution with the protease solution at a specific ratio (e.g., 50:1 peptide:protease by weight).
-
Incubation: Incubate the reactions at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction tube.
-
Quenching: Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.
-
HPLC Analysis: Analyze each quenched sample by RP-HPLC. Monitor the disappearance of the main peptide peak over time.
-
Data Analysis: Integrate the peak area of the intact peptide at each time point. Plot the percentage of remaining peptide against time and calculate the half-life (t₁/₂) for both the linear and constrained peptides.
Data Interpretation: A Comparative Case Study
The true value of incorporating cyclobutane residues is best illustrated by a direct comparison of key biophysical and pharmacological parameters between a linear peptide and its constrained analog.
| Parameter | Linear Peptide (Control) | Cyclobutane-Constrained Peptide | Rationale for Improvement |
| α-Helicity (CD) | 15% | 65% | The cyclobutane residue nucleates and stabilizes the helical conformation.[7][14] |
| Binding Affinity (K_d) | 500 nM | 50 nM | Pre-organization of the binding epitope reduces the entropic penalty of binding.[1] |
| Proteolytic Half-Life (t₁/₂) | 3 hours | > 24 hours | Steric hindrance from the cyclobutane ring prevents protease recognition and cleavage.[7] |
| Cell Permeability | Low | Moderate | The stabilized, more rigid structure can facilitate more efficient membrane translocation.[9] |
Note: The values presented are representative and will vary depending on the specific peptide sequence and the nature of the cyclobutane constraint.
Conclusion and Future Outlook
The use of constrained cyclobutane residues represents a mature and powerful strategy in modern peptide drug design. By addressing the fundamental liabilities of linear peptides—conformational instability and proteolytic susceptibility—this approach enables the development of therapeutics with enhanced potency, selectivity, and drug-like properties. The protocols and principles outlined in this guide provide a framework for researchers to rationally design and validate these next-generation peptide drugs. As synthetic methodologies for creating diverse cyclobutane building blocks continue to advance, the scope for their application in targeting challenging protein-protein interactions and other disease-relevant targets will undoubtedly expand, paving the way for new and effective treatments.[14][15]
References
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Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
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Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. (2023). PubMed Central (PMC). Retrieved January 19, 2026, from [Link]
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Solid-phase Synthesis of Conformationally Constrained Peptidomimetics Based on a 3,6-disubstituted-1,4-diazepan-2,5-dione Core. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
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Peptide therapeutics: reconstructing protein surfaces using constrained peptides. (n.d.). European Pharmaceutical Review. Retrieved January 19, 2026, from [Link]
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Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides. (2014). Organic Letters. Retrieved January 19, 2026, from [Link]
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Synthesis and structural study of highly constrained hybrid cyclobutane-proline γ,γ-peptides. (2011). Amino Acids. Retrieved January 19, 2026, from [Link]
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Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. (2023). RSC Publishing. Retrieved January 19, 2026, from [Link]
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Synthesis and structural study of highly constrained hybrid cyclobutane-proline γ,γ-peptides. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
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Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. (2023). Chemical Science (RSC Publishing). Retrieved January 19, 2026, from [Link]
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peptides. (n.d.). SeRMN – NMR Service at UAB. Retrieved January 19, 2026, from [Link]
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Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 19, 2026, from [Link]
-
Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. (1995). PubMed. Retrieved January 19, 2026, from [Link]
-
Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. (2006). PubMed. Retrieved January 19, 2026, from [Link]
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Cyclobutane Biomolecules: Synthetic Approaches to Amino Acids, Peptides and Nucleosides. (n.d.). Bentham Science Publisher. Retrieved January 19, 2026, from [Link]
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Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides. (2014). ElectronicsAndBooks. Retrieved January 19, 2026, from [Link]
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(R-X-R)4 -Motif Peptides Containing Conformationally Constrained Cyclohexane-Derived Spacers: Effect on Cellular Uptake. (2017). PubMed. Retrieved January 19, 2026, from [Link]
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Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. (2023). Chemical Science (RSC Publishing). Retrieved January 19, 2026, from [Link]
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cyclobutane. (2017). SeRMN – NMR Service at UAB. Retrieved January 19, 2026, from [Link]
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Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved January 19, 2026, from [Link]
-
Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. (2022). PubMed Central (PMC). Retrieved January 19, 2026, from [Link]
-
Polyhydroxylated cyclopentane β-amino acids derived from D-mannose and D-galactose: synthesis and protocol for incorporation in. (n.d.). ChemRxiv. Retrieved January 19, 2026, from [Link]
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Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. (2023). ResearchGate. Retrieved January 19, 2026, from [Link]
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Cyclobutanes in Small‐Molecule Drug Candidates. (n.d.). PubMed Central (PMC). Retrieved January 19, 2026, from [Link]
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Constrained Peptides in Drug Discovery and Development. (2021). ResearchGate. Retrieved January 19, 2026, from [Link]
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De novo discovery of bicyclic cysteine-rich peptides targeting gasdermin D. (2024). PNAS. Retrieved January 19, 2026, from [Link]
-
Constrained Peptide Drugs Market Report, Industry and Market Size & Revenue, Share, Forecast 2024–2030. (n.d.). Cognate. Retrieved January 19, 2026, from [Link]
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Macrocycles and Constrained Peptides. (2013). Circle Pharma. Retrieved January 19, 2026, from [Link]
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Cyclobutane-containing peptides. (n.d.). ElectronicsAndBooks. Retrieved January 19, 2026, from [Link]
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Cyclization of peptides enhances proteolytic stability and thus... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. (2021). Expert Opinion on Drug Discovery. Retrieved January 19, 2026, from [Link]
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Origin of Proteolytic Stability of Peptide-Brush Polymers as Globular Proteomimetics. (2021). PubMed Central (PMC). Retrieved January 19, 2026, from [Link]
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Application Notes and Protocols: A Comparative Guide to Fmoc and Boc Strategies for the Synthesis of Cyclobutane-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Significance of Cyclobutane-Constrained Peptides
In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics. However, their clinical utility is often hampered by poor metabolic stability and conformational flexibility, leading to reduced potency and receptor selectivity. The incorporation of conformationally constrained, non-natural amino acids is a powerful strategy to overcome these limitations. Among these, cyclobutane-containing amino acids have emerged as particularly valuable building blocks. The rigid cyclobutane scaffold imparts a well-defined geometry upon the peptide backbone, enhancing resistance to proteolytic degradation and locking the peptide into a bioactive conformation.[1] The synthesis of these modified peptides, however, presents unique challenges, primarily due to the steric bulk of the cyclobutane moiety.[2]
This technical guide provides an in-depth analysis of the two dominant solid-phase peptide synthesis (SPPS) strategies—9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc)—for the efficient synthesis of cyclobutane-containing peptides. As a senior application scientist, my aim is to not only present protocols but to elucidate the underlying chemical principles and strategic considerations that will enable you to select the optimal approach for your specific research goals.
Core Principles: A Tale of Two Orthogonal Chemistries
The success of SPPS hinges on the concept of orthogonal protection, where different classes of protecting groups can be selectively removed under distinct chemical conditions without affecting others.[3][4][5][6] This principle is the fundamental differentiator between the Fmoc and Boc strategies.[7][8]
The Fmoc/tBu Strategy: A Story of Mild Basicity
The Fmoc strategy employs the base-labile Fmoc group for the temporary protection of the α-amino group of the amino acids.[9][10] Repetitive deprotection is achieved using a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[10][11] In contrast, the side-chain protecting groups are acid-labile, predominantly based on the tert-butyl (tBu) group, and are removed during the final cleavage of the peptide from the solid support using a strong acid like trifluoroacetic acid (TFA).[6][12] This orthogonality, where the temporary and permanent protecting groups are removed under fundamentally different conditions (base vs. acid), is a key advantage of the Fmoc strategy.[6][9]
The Boc/Bzl Strategy: A Classic Approach with Graded Acidity
The Boc strategy, the foundational method of SPPS, utilizes the acid-labile Boc group for temporary α-amino protection.[8][] The repetitive deprotection of the Boc group is accomplished with a moderately strong acid, typically TFA.[8][14] The "permanent" side-chain protecting groups are generally benzyl-based (Bzl) and are also acid-labile, but require a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage.[15][16] Thus, the Boc strategy relies on a gradient of acid lability rather than true orthogonality.[6][17]
Strategic Considerations for Synthesizing Cyclobutane-Containing Peptides
The incorporation of sterically hindered amino acids like those containing a cyclobutane ring can lead to incomplete coupling reactions and aggregation of the growing peptide chain.[2][18] The choice between Fmoc and Boc strategies can significantly impact the success of synthesizing these challenging sequences.
Coupling Efficiency and Steric Hindrance
The bulky nature of cyclobutane amino acids can significantly slow down the kinetics of amide bond formation. To overcome this, highly efficient coupling reagents are essential. While both strategies are compatible with a wide range of modern coupling reagents (e.g., HATU, HBTU), the reaction environment of each strategy can influence outcomes.
-
Fmoc Strategy: The neutral to slightly basic conditions of the coupling step in the Fmoc workflow are generally well-suited for a variety of coupling reagents. The free amine generated after Fmoc deprotection is a potent nucleophile, readily participating in the coupling reaction.
-
Boc Strategy: Following Boc deprotection with TFA, the N-terminal amine exists as a TFA salt.[17] A subsequent neutralization step with a tertiary amine (e.g., diisopropylethylamine, DIEA) is required to generate the free amine for coupling.[17] Alternatively, in situ neutralization protocols can be employed where the neutralization and coupling occur simultaneously. For sterically hindered residues, this in situ approach can be advantageous as it minimizes the time the free amine is exposed, reducing the potential for side reactions. The acidic deprotection step in Boc chemistry also protonates the N-terminus, which can help to disrupt interchain hydrogen bonding and improve solvation, potentially mitigating aggregation issues with hydrophobic sequences.[7][15]
Aggregation and "Difficult Sequences"
Peptide chains containing bulky, hydrophobic residues like cyclobutane amino acids have a tendency to aggregate on the solid support, leading to incomplete reactions.[2]
-
Fmoc Strategy: Aggregation can be a significant challenge in Fmoc SPPS, particularly for longer peptides. The peptide chain remains neutral throughout the synthesis cycles, which can favor intermolecular hydrogen bonding and aggregation.
-
Boc Strategy: The repetitive acid treatment in the Boc strategy keeps the growing peptide chain protonated at the N-terminus. This positive charge can disrupt the secondary structures that lead to aggregation, making the Boc strategy potentially more favorable for certain "difficult" or aggregation-prone sequences.[7][15]
Side Reactions and Product Purity
-
Fmoc Strategy: The milder conditions of the Fmoc strategy generally lead to fewer side reactions and a cleaner crude product.[7] This is particularly advantageous for peptides containing sensitive amino acids.[][] However, side reactions like diketopiperazine formation at the dipeptide stage can occur.[20]
-
Boc Strategy: The use of strong acids (TFA for deprotection, HF for cleavage) can lead to side reactions, especially with sensitive residues like tryptophan or methionine.[] The harsh final cleavage with HF also requires specialized, corrosion-resistant equipment.[9][16]
Comparative Analysis: Fmoc vs. Boc for Cyclobutane Peptide Synthesis
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy | Rationale for Cyclobutane Peptides |
| α-Amino Protection | Fmoc (Base-labile) | Boc (Acid-labile) | N/A |
| Deprotection | 20% Piperidine in DMF (Mild Base) | 50% TFA in DCM (Moderate Acid) | Fmoc's mildness is generally favorable, but Boc's acidic deprotection can mitigate aggregation.[7][15] |
| Side-Chain Protection | tert-Butyl based (Acid-labile) | Benzyl based (Strong acid-labile) | N/A |
| Final Cleavage | TFA-based cocktail (Strong Acid) | HF, TFMSA (Very Strong Acid) | Fmoc's milder cleavage is safer and requires less specialized equipment.[9] |
| Orthogonality | High (Base vs. Acid) | Low (Graded Acidity) | The true orthogonality of Fmoc simplifies the synthesis of complex peptides.[6][9] |
| Handling of Aggregation | Can be challenging | Often advantageous due to N-terminal protonation | For highly aggregation-prone cyclobutane sequences, Boc may offer an advantage.[15] |
| Crude Purity | Generally higher | Can be lower due to harsher conditions | Higher crude purity with Fmoc simplifies purification.[7] |
| Instrumentation | Standard laboratory equipment | Requires HF-resistant apparatus | Fmoc is more accessible for most labs.[9] |
| Cost | Fmoc-amino acids are more expensive | Boc-amino acids are less expensive | Cost can be a factor for large-scale synthesis.[] |
Experimental Protocols
The following are generalized protocols for the manual solid-phase synthesis of a model cyclobutane-containing peptide. These should be optimized for the specific sequence and cyclobutane amino acid derivative.
Protocol 1: General Fmoc-SPPS Cycle for Cyclobutane Amino Acid Incorporation
This protocol outlines a single coupling cycle.
-
Resin Swelling: a. Place the appropriate amount of resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.[11] b. Add DMF to swell the resin for at least 30 minutes.[11] c. Drain the DMF.
-
Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin.[11] b. Agitate the mixture for 5 minutes. c. Drain the solution and repeat the piperidine treatment for 10-15 minutes. d. Wash the resin thoroughly with DMF (5-7 times).
-
Coupling of Cyclobutane Amino Acid: a. In a separate vessel, dissolve the Fmoc-cyclobutane-amino acid (3-5 equivalents), a coupling agent such as HATU (2.9-4.9 equivalents), and a base like DIEA or 2,4,6-collidine (6-10 equivalents) in DMF. b. Allow the mixture to pre-activate for 2-5 minutes. c. Add the activated amino acid solution to the resin. d. Agitate the mixture for 2-4 hours. Due to steric hindrance, a longer coupling time and/or double coupling may be necessary. e. Monitor the coupling reaction for completeness (e.g., using the Kaiser test). If the test is positive, repeat the coupling step.
-
Washing: a. Drain the coupling solution. b. Wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times) to prepare for the next cycle.
Protocol 2: General Boc-SPPS Cycle for Cyclobutane Amino Acid Incorporation
-
Resin Swelling: a. Swell the appropriate resin (e.g., MBHA resin for C-terminal amides) in DCM for at least 30 minutes. b. Drain the DCM.
-
Boc Deprotection: a. Add a solution of 50% TFA in DCM to the resin. b. Agitate for 1-2 minutes, drain, and then add a fresh solution of 50% TFA in DCM. c. Agitate for 20-30 minutes. d. Wash the resin with DCM (3-5 times).
-
Neutralization: a. Add a 10% solution of DIEA in DCM to the resin. b. Agitate for 2 minutes and drain. Repeat this step. c. Wash the resin with DCM (3-5 times).
-
Coupling of Cyclobutane Amino Acid: a. In a separate vessel, dissolve the Boc-cyclobutane-amino acid (3-5 equivalents) and a coupling agent like HBTU (2.9-4.9 equivalents) in DMF or a DCM/DMF mixture. b. Add DIEA (6-10 equivalents) to the resin, followed immediately by the activated amino acid solution (in situ neutralization and coupling). c. Agitate the mixture for 2-4 hours. As with the Fmoc strategy, extended coupling times or double coupling may be required. d. Monitor the reaction for completeness (e.g., using the Kaiser test).
-
Washing: a. Drain the coupling solution. b. Wash the resin with DMF (3-5 times) and DCM (3-5 times).
Final Cleavage and Deprotection
-
Fmoc Strategy:
-
After the final Fmoc deprotection, wash the peptide-resin with DMF, DCM, and methanol, then dry it under vacuum.[11]
-
Prepare a cleavage cocktail. A common cocktail for peptides containing acid-sensitive residues is Reagent K (TFA/water/phenol/thioanisole/ethanedithiol 82.5:5:5:5:2.5). For simpler peptides, a mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) may suffice.[11] Caution: TFA is highly corrosive.
-
Add the cleavage cocktail to the dried peptide-resin and agitate at room temperature for 2-4 hours.[11]
-
Filter the resin and precipitate the peptide in cold diethyl ether.[11]
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[11]
-
-
Boc Strategy:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Carefully transfer the resin to a specialized HF cleavage apparatus.
-
Add an appropriate scavenger, such as anisole.
-
Perform the cleavage using anhydrous HF at 0°C for 1-2 hours. Caution: HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a dedicated fume hood with appropriate safety precautions.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the peptide in cold diethyl ether and purify by RP-HPLC.
-
Visualizing the Workflows
Caption: The iterative cycle of the Fmoc/tBu SPPS strategy.
Caption: The iterative cycle of the Boc/Bzl SPPS strategy.
Decision Framework: Choosing the Right Strategy
Caption: A decision-making guide for strategy selection.
Conclusion
Both Fmoc and Boc SPPS are robust methodologies capable of producing high-quality cyclobutane-containing peptides. The Fmoc strategy has become the dominant approach for routine peptide synthesis due to its milder reaction conditions, higher crude purity, and operational simplicity.[7][9][] For the synthesis of most cyclobutane-containing peptides, especially those incorporating other sensitive functionalities, the Fmoc strategy is the recommended starting point. However, the classic Boc strategy remains a powerful tool, particularly for sequences that are prone to aggregation, where its unique chemical environment can provide a distinct advantage.[7][15] Ultimately, the choice of strategy should be guided by a careful analysis of the target peptide's sequence, the available laboratory infrastructure, and the specific challenges anticipated during the synthesis.
References
-
Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. [Link]
-
Orzaez, M., et al. (2010). Synthesis of Chiral Cyclobutane Containing C3-Symmetric Peptide Dendrimers. Organic Letters, 12(14), 3148-51. [Link]
-
Orzaez, M., et al. (2010). Synthesis of chiral cyclobutane containing C3-symmetric peptide dendrimers. PubMed. [Link]
-
Fiveable. Orthogonal Protection Definition. Fiveable. [Link]
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]
-
ResearchGate. (A) Comparison of Boc and Fmoc SPPS. ResearchGate. [Link]
-
AAPPTec. Peptide Synthesis - FAQ. AAPPTec. [Link]
-
ResearchGate. Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. ResearchGate. [Link]
-
Royal Society of Chemistry. Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers. [Link]
-
Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(5), 365-374. [Link]
-
Góngora-Benítez, M., et al. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 19(8), 11956-11973. [Link]
-
Schwartz, B. D., et al. (2022). Investigating Bicyclobutane–Triazolinedione Cycloadditions as a Tool for Peptide Modification. Organic Letters, 24(2), 603-607. [Link]
-
ResearchGate. Structure of cyclobutane-based hybrid peptides subjected to study. ResearchGate. [Link]
-
Bentham Science. Cyclobutane Biomolecules: Synthetic Approaches to Amino Acids, Peptides and Nucleosides. Bentham Science. [Link]
-
Isidro-Llobet, A., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Amino Acids, 46(6), 1365-1387. [Link]
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
AAPPTec. Cleavage Cocktails; Reagent B. AAPPTec. [Link]
-
Scribd. Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. Scribd. [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Machado, D., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 19(4), 285-294. [Link]
-
Gentile, F., et al. (2023). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. Molecules, 28(19), 7165. [Link]
-
MDPI. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
-
GenicBio. 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. GenicBio. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 14. chempep.com [chempep.com]
- 15. peptide.com [peptide.com]
- 16. chemistry.du.ac.in [chemistry.du.ac.in]
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- 18. biosynth.com [biosynth.com]
- 20. chempep.com [chempep.com]
Application Note: Engineering Conformational Rigidity in Peptide Libraries Using 1-Boc-aminomethyl-cyclobutanecarboxylic Acid
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
The therapeutic potential of peptides is often hindered by their inherent flexibility, which can lead to poor metabolic stability and reduced binding affinity.[1][2] A proven strategy to overcome these limitations is the introduction of conformational constraints into the peptide backbone.[1] This application note provides a comprehensive guide to the incorporation of 1-Boc-aminomethyl-cyclobutanecarboxylic acid, a non-proteinogenic amino acid, for the synthesis of conformationally constrained peptide libraries. The rigid, puckered cyclobutane scaffold imparts unique structural properties that can enhance proteolytic resistance and pre-organize the peptide into a bioactive conformation, potentially increasing potency and selectivity.[3][4] We present detailed, field-proven protocols for solid-phase peptide synthesis (SPPS) using this building block, strategies for combinatorial library construction, and key considerations for characterization.
Introduction: The Rationale for Constrained Peptides
Linear peptides often exist as an ensemble of conformations in solution, and only a fraction of these may be active for binding to a biological target. This conformational freedom comes at an entropic cost upon binding, which can limit affinity.[2] Furthermore, the flexible backbone is susceptible to enzymatic degradation by proteases, resulting in poor in vivo stability.[5]
Incorporating rigid structural motifs, such as the cyclobutane ring from 1-Boc-aminomethyl-cyclobutanecarboxylic acid, addresses these challenges directly.[4][6] The cyclobutane moiety restricts the rotational freedom of the peptide backbone, which can:
-
Enhance Proteolytic Stability: The unnatural structure is less recognized by degrading enzymes.[3][7]
-
Increase Binding Affinity: By "locking" the peptide into a conformation that mimics the bound state, the entropic penalty of binding is reduced.[2]
-
Improve Selectivity: A rigid conformation can favor binding to a specific target over off-targets, reducing potential side effects.[4]
-
Explore Novel Chemical Space: The introduction of such building blocks expands the structural diversity of peptide libraries beyond the 20 proteinogenic amino acids, enabling the discovery of novel ligands for challenging targets like protein-protein interfaces (PPIs).[5][6]
The Building Block: 1-Boc-aminomethyl-cyclobutanecarboxylic Acid
This β-amino acid analogue is a valuable tool for peptide chemists. Its structure features a primary amine protected by a tert-butyloxycarbonyl (Boc) group, making it suitable for standard Boc-based solid-phase peptide synthesis (SPPS).[3]
| Property | Details |
| Chemical Structure | C₁₁H₁₉NO₄ |
| Molecular Weight | 229.27 g/mol |
| CAS Number | 120728-10-1 |
| Protection Strategy | Nα-Boc (Acid-labile) |
| Key Feature | Introduces a rigid cyclobutane ring into the peptide backbone. |
| Synthetic Compatibility | Fully compatible with Boc-SPPS protocols.[3][8] |
The primary challenge when incorporating this amino acid is potential steric hindrance from the bulky cyclobutane ring, which may slow down coupling reactions.[9] Therefore, the selection of an appropriate, highly efficient coupling reagent is critical for achieving high yields.
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Workflow
The synthesis is performed on a solid support (resin) and involves a repeated cycle of deprotection and coupling steps to assemble the peptide chain from the C-terminus to the N-terminus.[7][10] The Boc/Bzl protection scheme is detailed here, which uses an acid-labile Boc group for temporary Nα-protection and more robust, benzyl-based protecting groups for side chains that are removed during the final cleavage step with strong acid.[11]
Caption: General workflow for a single SPPS cycle.
Detailed Protocol for Incorporating 1-Boc-aminomethyl-cyclobutanecarboxylic Acid
This protocol assumes a starting scale of 0.1 mmol on a suitable Boc-compatible resin (e.g., MBHA resin for a C-terminal amide).
Materials:
-
MBHA Resin (or other appropriate Boc-compatible resin)
-
1-Boc-aminomethyl-cyclobutanecarboxylic acid
-
Other required Boc-protected amino acids
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Cold diethyl ether
Protocol Steps:
-
Resin Swelling:
-
Place the resin in a reaction vessel.
-
Add DCM (10 mL/g resin) and allow to swell for 30 minutes with gentle agitation.
-
Drain the DCM and wash with DMF (3x).
-
-
Boc Deprotection:
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 2 minutes, then drain.
-
Repeat with fresh 50% TFA in DCM and agitate for 20 minutes.
-
Drain the solution and wash the resin thoroughly with DCM (3x) and DMF (3x) to remove all traces of acid.
-
-
Neutralization:
-
Add a solution of 10% DIEA in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the neutralization step.
-
Wash the resin with DMF (3x).
-
Self-Validation: Perform a Kaiser test. A positive result (blue beads) confirms the presence of a free primary amine, indicating successful Boc deprotection.
-
-
Coupling of 1-Boc-aminomethyl-cyclobutanecarboxylic Acid:
-
Rationale: Due to the steric bulk of the cyclobutane ring, a powerful coupling reagent like HBTU or HATU is recommended to ensure the reaction goes to completion.[9] HATU is often preferred for particularly difficult couplings.
-
In a separate vial, pre-activate the amino acid. Dissolve 1-Boc-aminomethyl-cyclobutanecarboxylic acid (0.4 mmol, 4 eq.) and HBTU/HATU (0.38 mmol, 3.8 eq.) in DMF.
-
Add DIEA (0.8 mmol, 8 eq.) to the activation mixture and vortex for 1 minute.
-
Immediately add the activated amino acid solution to the reaction vessel containing the resin.
-
Agitate at room temperature for 1-2 hours.
-
Self-Validation: After coupling, take a small sample of beads and perform another Kaiser test. A negative result (yellow/clear beads) indicates that all free amines have been acylated and the coupling is complete. If the test is positive, the coupling step should be repeated.
-
-
Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Boc group removed, wash the peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail. For most peptides, a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) is effective.[12] TIS acts as a scavenger to protect the peptide from reactive cations generated during cleavage.[8]
-
Add the cleavage cocktail to the dried resin (10 mL/g resin) and agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether once more.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Preparation of a One-Bead-One-Compound (OBOC) Library
The "split-and-pool" synthesis method is a powerful combinatorial technique for generating vast libraries where each bead contains a unique peptide sequence.[13]
Caption: Split-and-pool synthesis workflow for library generation.
Protocol Outline:
-
Initial Synthesis: Synthesize any constant regions of the peptide on the resin in bulk. For a library of X-Y-Z, where Z is constant, synthesize Z on all beads first.
-
First Split: Divide the resin into 'n' equal portions, where 'n' is the number of different amino acids for the first variable position (e.g., the 'Y' position).
-
First Diversification Coupling: In separate reaction vessels, couple a different amino acid (e.g., Y₁, Y₂, ... Yₙ) to each portion of the resin. Our 1-Boc-aminomethyl-cyclobutanecarboxylic acid could be one of these building blocks.
-
Pool: Combine all portions of the resin back into a single vessel and mix thoroughly.
-
Second Split: Again, divide the pooled resin into 'm' equal portions for the second variable position (e.g., the 'X' position).
-
Second Diversification Coupling: Couple a different amino acid (e.g., X₁, X₂, ... Xₘ) to each of the 'm' portions.
-
Final Pool & Synthesis: Pool the resin again. If there are further constant regions, synthesize them now.
-
Cleavage & Screening: The library can be screened on-bead, or the peptides can be cleaved for solution-phase assays.
Conclusion
The incorporation of 1-Boc-aminomethyl-cyclobutanecarboxylic acid provides a robust method for creating peptide libraries with enhanced structural rigidity. This conformational constraint is a key strategy in modern drug discovery for improving the stability, affinity, and selectivity of peptide-based therapeutics.[2][14] The detailed protocols provided herein offer a validated framework for researchers to successfully synthesize and explore these valuable molecules, paving the way for the discovery of novel drug candidates against a wide array of biological targets.
References
- Title: Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols Source: BenchChem URL
- Source: NINGBO INNO PHARMCHEM CO.,LTD.
- Title: Deep Sequencing of a Systematic Peptide Library Reveals Conformationally-Constrained Protein Interface Peptides that Disrupt a Protein-Protein Interaction Source: NIH URL
- Title: Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability Source: MDPI URL
- Title: Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling Source: PMC - NIH URL
- Title: Peptide synthesis - Wikipedia Source: Wikipedia URL
- Title: Cyclobutane-containing peptides Source: ElectronicsAndBooks URL
- Title: Basic Techniques of Working on a Solid Phase: From ABC of the Peptide Synthesis to Libraries of Non-Natural Amino Acids Source: ResearchGate URL
- Title: Cyclobutane Derivatives in Drug Discovery Source: PharmaBlock URL
- Title: Chiral Cyclobutane-Containing Cell-Penetrating Peptides as Selective Vectors for Anti-Leishmania Drug Delivery Systems Source: PMC - NIH URL
- Title: Introduction to Peptide Synthesis Source: PMC - NIH URL
- Title: Solid-Phase Peptide Synthesis Methods: Complete Guide Source: Biovera URL
- Title: Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties Source: PMC - PubMed Central URL
- Title: Overview of Custom Peptide Synthesis Source: CSBio URL
- Title: Constrained Peptides in Drug Discovery and Development Source: SciSpace URL
- Title: Peptide Therapeutics: Constrained Peptides for Improved Drug Discovery Source: Biosynth URL
- Title: Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry Source: ACS Publications URL
- Title: Peptide Synthesis with the Boc Protecting Group Source: YouTube URL
- Title: Development of a Backbone Cyclic Peptide Library as Potential Antiparasitic Therapeutics Using Microwave Irradiation Source: NIH URL
- Title: Peptide Bond Formations through Flow Chemistry Source: ORCA - Cardiff University URL
- Title: Synthesis and screening of one-bead-one-compound cyclic peptide libraries Source: PubMed URL
- Title: Practical Synthesis Guide to Solid Phase Peptide Chemistry Source: AAPPTec URL
- Title: Planning a Peptide Synthesis Source: AAPPTec URL
- Title: 26.
Sources
- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. nbinno.com [nbinno.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Backbone Cyclic Peptide Library as Potential Antiparasitic Therapeutics Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of Custom Peptide Synthesis [peptide2.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 11. peptide.com [peptide.com]
- 12. biovera.com.au [biovera.com.au]
- 13. Synthesis and screening of one-bead-one-compound cyclic peptide libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Enzymatic Peptide Synthesis with Boc-Protected Amino Acids
Introduction: A Greener Approach to Peptide Bond Formation
The synthesis of peptides is a cornerstone of modern drug discovery and biochemical research. While solid-phase peptide synthesis (SPPS) has been the dominant methodology, it often involves harsh chemicals and generates significant waste.[1] Enzymatic Peptide Synthesis (EPS) has emerged as a powerful and sustainable alternative, offering high stereoselectivity, mild reaction conditions, and the potential for reduced side reactions.[2][3] This application note provides a detailed guide to leveraging the unique advantages of tert-butyloxycarbonyl (Boc) protected amino acids in chemoenzymatic peptide synthesis, a process that marries the precision of enzymatic catalysis with the versatility of synthetic chemistry.
The use of the Boc protecting group, which is readily cleaved under acidic conditions, presents both opportunities and challenges in an enzymatic context.[4] This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to successfully implement this powerful technique. We will delve into the mechanistic underpinnings of enzyme action, provide a step-by-step protocol for a model dipeptide synthesis, and offer expert insights into troubleshooting and optimization.
Principles and Mechanisms: The Synergy of Enzyme and Protecting Group
Enzymatic peptide synthesis relies on the remarkable ability of proteases to catalyze the formation of peptide bonds, reversing their natural hydrolytic function.[2] This shift from hydrolysis to synthesis can be controlled by careful manipulation of reaction conditions, a concept known as kinetic versus thermodynamic control.
Kinetically Controlled Synthesis: The Acyl-Enzyme Intermediate
In a kinetically controlled synthesis, the reaction equilibrium is shifted towards synthesis by using an activated C-terminal ester of the N-protected amino acid (the acyl donor). Proteases, particularly serine and cysteine proteases, form a reactive acyl-enzyme intermediate.[2] This intermediate can then be attacked by the amino group of a second amino acid (the nucleophile) in a process called aminolysis, forming the new peptide bond. This process competes with hydrolysis, where water attacks the intermediate. By using organic co-solvents to reduce the water activity and high concentrations of the nucleophile, aminolysis is favored.[2][5]
The general mechanism for a serine protease-catalyzed peptide synthesis is illustrated below:
// Nodes E_SerOH [label="Enzyme (Ser-OH)", shape=ellipse, style=filled, fillcolor="#F1F3F4"]; AcylDonor [label="Boc-AA-OR' (Acyl Donor)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ES_Complex [label="Enzyme-Substrate Complex", style=filled, fillcolor="#FBBC05"]; AcylEnzyme [label="Acyl-Enzyme Intermediate\n(Boc-AA-Ser-Enzyme)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nucleophile [label="H₂N-AA'-R'' (Nucleophile)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Tetrahedral_Intermediate [label="Tetrahedral Intermediate", style=filled, fillcolor="#FBBC05"]; Product_Complex [label="Enzyme-Product Complex", style=filled, fillcolor="#F1F3F4"]; Dipeptide [label="Boc-AA-AA'-R'' (Dipeptide)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges AcylDonor -> ES_Complex [label="Binding"]; E_SerOH -> ES_Complex; ES_Complex -> AcylEnzyme [label="Nucleophilic Attack\n(-R'OH)"]; AcylEnzyme -> Tetrahedral_Intermediate [label="Binding"]; Nucleophile -> Tetrahedral_Intermediate; Tetrahedral_Intermediate -> Product_Complex [label="Aminolysis"]; Product_Complex -> E_SerOH [label="Release"]; Product_Complex -> Dipeptide; }
Figure 1: Kinetically Controlled Synthesis by a Serine Protease.
The Role of the Boc-Protecting Group
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino function of amino acids. Its key features relevant to enzymatic peptide synthesis are:
-
Stability: The Boc group is stable under the neutral to slightly alkaline conditions typically employed in enzymatic reactions, preventing unwanted side reactions.[6]
-
Acid Lability: It is readily removed by treatment with moderately strong acids like trifluoroacetic acid (TFA).[4][7] This allows for selective deprotection without affecting many common side-chain protecting groups.
-
Solubility: Boc-protected amino acids often exhibit good solubility in the organic co-solvents used to modulate enzyme activity and shift the reaction equilibrium towards synthesis.[8]
Common Enzymes in EPS with Boc-Amino Acids
Several classes of proteases are amenable to EPS with Boc-protected substrates. The choice of enzyme is dictated by its substrate specificity.
-
Thermolysin: A thermostable metalloprotease from Bacillus thermoproteolyticus, it shows a preference for hydrophobic amino acids (e.g., Phe, Leu, Val) at the P1' position (the amino acid contributing the amino group).[9] It is widely used in the synthesis of the aspartame precursor, Z-Asp-Phe-OMe.[10][11]
-
Papain: A cysteine protease from papaya latex, papain has broad substrate specificity, accepting a variety of amino acids.[12][13] This makes it a versatile tool for synthesizing diverse peptide sequences.[14][15]
-
Chymotrypsin: A serine protease that preferentially cleaves peptide bonds C-terminal to aromatic amino acids (Phe, Tyr, Trp), and can be used to synthesize peptides involving these residues.[5]
Application: Synthesis of Boc-L-Phenylalanyl-L-Leucine Amide
This section provides a detailed protocol for the synthesis of a model dipeptide, Boc-Phe-Leu-NH₂, using thermolysin. This reaction is a classic example of a kinetically controlled synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Boc-L-Phenylalanine methyl ester (Boc-Phe-OMe) | ≥99% | Standard Supplier | Acyl donor |
| L-Leucine amide hydrochloride (H-Leu-NH₂·HCl) | ≥99% | Standard Supplier | Nucleophile |
| Thermolysin (from Bacillus thermoproteolyticus) | Protease activity ≥5 units/mg | Standard Supplier | Biocatalyst |
| Tris(hydroxymethyl)aminomethane (Tris) | ACS grade | Standard Supplier | Buffer component |
| Calcium Chloride (CaCl₂) | Anhydrous, ≥97% | Standard Supplier | Enzyme stabilizer |
| Ethyl Acetate | HPLC grade | Standard Supplier | Organic co-solvent |
| Hydrochloric Acid (HCl) | 1 M solution | Standard Supplier | For pH adjustment |
| Reversed-Phase HPLC Column (C18) | 5 µm, 4.6 x 250 mm | Standard Supplier | For analysis & purification |
| Acetonitrile (ACN) | HPLC grade | Standard Supplier | Mobile phase |
| Trifluoroacetic Acid (TFA) | HPLC grade | Standard Supplier | Mobile phase additive |
Experimental Workflow
// Nodes A [label="1. Reagent Preparation\n- Prepare Tris-HCl buffer\n- Dissolve substrates"]; B [label="2. Enzymatic Reaction\n- Combine substrates and enzyme\n- Incubate with agitation"]; C [label="3. Reaction Monitoring\n- Sample at time intervals\n- Analyze by RP-HPLC"]; D [label="4. Product Isolation\n- Stop reaction (e.g., pH shift)\n- Filter to remove enzyme"]; E [label="5. Purification\n- Purify by preparative RP-HPLC"]; F [label="6. Characterization\n- Confirm identity by Mass Spec\n- Assess purity by analytical RP-HPLC"]; G [label="7. (Optional) Boc-Deprotection\n- Treat with TFA/scavenger"];
// Edges A -> B [label="Initiate Synthesis"]; B -> C [label="During Incubation"]; C -> D [label="Upon Completion"]; D -> E [label="Crude Product"]; E -> F [label="Purified Fractions"]; F -> G [label="If N-terminal amine is needed"]; }
Figure 2: General workflow for enzymatic dipeptide synthesis.
Step-by-Step Protocol
1. Preparation of Reaction Buffer:
-
Prepare a 0.1 M Tris-HCl buffer containing 10 mM CaCl₂.
-
Adjust the pH of the buffer to 7.5 using 1 M HCl.
-
This buffer will be mixed with the organic co-solvent to create the reaction medium.
2. Preparation of Substrate Solutions:
-
Acyl Donor: Dissolve Boc-Phe-OMe in ethyl acetate to a final concentration of 100 mM.
-
Nucleophile: Dissolve H-Leu-NH₂·HCl in the 0.1 M Tris-HCl buffer (pH 7.5) to a final concentration of 200 mM. The higher concentration of the nucleophile helps to drive the reaction towards synthesis.
3. Enzymatic Reaction:
-
In a temperature-controlled vessel (e.g., a shaker set to 40°C), combine the acyl donor and nucleophile solutions in a 1:1 (v/v) ratio. This will result in a biphasic system or a homogeneous solution depending on the specific conditions, with final substrate concentrations of approximately 50 mM Boc-Phe-OMe and 100 mM H-Leu-NH₂.
-
Add thermolysin to the reaction mixture to a final concentration of 0.1 mg/mL.
-
Incubate the reaction at 40°C with constant agitation (e.g., 200 rpm) to ensure adequate mixing.
4. Reaction Monitoring:
-
At regular intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot by adding an equal volume of 1% TFA in acetonitrile. This will denature the enzyme and prepare the sample for analysis.
-
Analyze the samples by reversed-phase HPLC (RP-HPLC) to monitor the formation of the product (Boc-Phe-Leu-NH₂) and the consumption of the starting materials. A typical gradient might be 10-90% acetonitrile in water (both containing 0.1% TFA) over 20 minutes.
5. Product Isolation and Purification:
-
Once the reaction has reached the desired conversion (or equilibrium), stop the reaction by acidifying the entire mixture with TFA to a pH of ~2-3.
-
If using free enzyme, it will precipitate and can be removed by centrifugation or filtration. If using immobilized enzyme, it can be easily filtered off.[16]
-
The crude product in the supernatant can be purified by preparative RP-HPLC using a C18 column and a suitable acetonitrile/water gradient containing 0.1% TFA.[17][18]
-
Pool the fractions containing the pure product and lyophilize to obtain the final peptide as a white powder.
6. Product Characterization:
-
Confirm the identity of the purified dipeptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct molecular weight.[19][20][21]
-
Assess the purity of the final product using analytical RP-HPLC.
7. (Optional) Boc-Deprotection:
-
To remove the N-terminal Boc group, dissolve the purified peptide in a solution of 25-50% TFA in dichloromethane (DCM).[22][23]
-
If the peptide contains sensitive residues (e.g., Trp, Met, Cys), include scavengers like triisopropylsilane (TIS) (2.5-5%) and water (2.5-5%) in the TFA solution to trap the reactive tert-butyl cations generated during deprotection.[7][22]
-
Stir the reaction at room temperature for 30-60 minutes.
-
Remove the TFA and solvent under reduced pressure. The deprotected peptide can be precipitated with cold diethyl ether.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no product formation | 1. Inactive enzyme. 2. Incorrect pH or temperature. 3. Sub-optimal water activity (too much or too little water). 4. Substrate inhibition. | 1. Check enzyme activity with a standard assay. Use fresh enzyme. 2. Verify the pH of the buffer and the reaction temperature. 3. Vary the ratio of organic co-solvent to aqueous buffer.[5] 4. Try lower initial substrate concentrations. |
| Significant hydrolysis of acyl donor | 1. High water activity in the reaction medium. 2. Low concentration of the nucleophile. | 1. Increase the proportion of the organic co-solvent.[2] 2. Increase the molar excess of the nucleophile relative to the acyl donor. |
| Enzyme precipitation during reaction | 1. Denaturation by organic solvent. 2. Unfavorable pH or temperature. | 1. Screen different, more enzyme-friendly organic solvents (e.g., acetonitrile, tert-butanol). 2. Re-check and optimize reaction pH and temperature. 3. Consider using an immobilized enzyme for enhanced stability.[16][24] |
| Incomplete Boc-deprotection | 1. Insufficient reaction time or TFA concentration. 2. Steric hindrance around the Boc-group. | 1. Increase the reaction time or use a higher concentration of TFA (e.g., 95%).[22] 2. Ensure adequate stirring and allow for a longer reaction time. |
| Side products during deprotection | 1. Alkylation of sensitive residues (Trp, Met) by tert-butyl cations. | 1. Add scavengers such as triisopropylsilane (TIS), water, or thioanisole to the TFA deprotection cocktail.[7][22] |
| Difficulty in purifying the product | 1. Poor separation from starting materials or byproducts on RP-HPLC. | 1. Optimize the HPLC gradient (make it shallower). 2. Try a different stationary phase (e.g., C4 or Phenyl column).[18] 3. Adjust the ion-pairing agent in the mobile phase. |
Field-Proven Insights and Advanced Considerations
-
Enzyme Immobilization for Reusability: For industrial applications, enzyme cost is a significant factor. Immobilizing the enzyme on a solid support (e.g., porous glass beads, resins) allows for easy separation from the reaction mixture and subsequent reuse, improving process economics.[16][25] Covalent attachment or adsorption are common immobilization techniques.[24]
-
Solvent Engineering: The choice of organic co-solvent is critical. It not only influences the reaction equilibrium but also affects enzyme stability and activity.[5][8] Hydrophobic solvents generally favor synthesis, but the optimal solvent must be determined empirically for each specific enzyme-substrate system.
-
Product Precipitation: In some cases, the synthesized peptide product is insoluble in the reaction medium and precipitates out. This is advantageous as it continuously shifts the equilibrium towards synthesis, driving the reaction to higher yields.[10] The synthesis of the aspartame precursor is a prime example of this phenomenon.[9]
-
Compatibility with Post-Synthesis Modifications: The mild conditions of enzymatic synthesis make it highly compatible with sensitive amino acids and post-translational modifications. The subsequent Boc-deprotection step, however, requires careful consideration of the stability of these modifications under acidic conditions.
Conclusion
Enzymatic peptide synthesis using Boc-protected amino acids offers a compelling blend of biological specificity and synthetic flexibility. By understanding the principles of kinetically controlled synthesis and carefully optimizing reaction parameters, researchers can achieve high yields of desired peptides under mild, environmentally friendly conditions. The protocols and insights provided in this guide serve as a robust starting point for scientists and drug developers looking to incorporate this elegant and efficient methodology into their peptide synthesis workflows.
References
-
M-CSA. (n.d.). Papain. M-CSA. Retrieved from [Link]
- Christensen, T., & Hørning, M. (2024). Characterization of Synthetic Peptides by Mass Spectrometry. In Methods in Molecular Biology (Vol. 2821, pp. 83–89). Springer.
-
Proteopedia. (n.d.). Papain. Proteopedia. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA). BenchChem.
- Kullmann, W. (2011). Papain-catalyzed peptide bond formation: enzyme-specific activation with guanidinophenyl esters. Chemistry – A European Journal, 17(46), 12986-12995.
- Consensus. (n.d.). What is papain mechanism of action? Consensus.
- Royal Society of Chemistry. (n.d.). Reaction scheme of the papain-catalyzed synthesis of peptides with a nylon unit. Royal Society of Chemistry.
- Datta, S., Christena, L. R., & Rajaram, Y. R. S. (2013).
- e-Krishi Shiksha. (n.d.).
- Springer Nature. (n.d.). Characterization of Synthetic Peptides by Mass Spectrometry.
- BenchChem. (2025). Understanding Boc protection and deprotection in peptide synthesis. BenchChem.
- BOC Sciences. (n.d.). BOC-amino acids. BOC Sciences.
- Kumar, D., & Bhalla, T. C. (2005). Recent Advances in Chemoenzymatic Peptide Syntheses. Biotechnology and Bioprocess Engineering, 10(4), 291-307.
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Common Organic Chemistry.
- Henriksen, P. R., et al. (2015). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in Molecular Biology, 1348, 77-82.
- Camarero, J. A., et al. (2008).
- Vankayala, S., & Kallur, S. (2012). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins.
- Bachem. (n.d.). Peptide Purification Process & Methods: An Overview. Bachem.
- Conlon, J. M. (2007). Purification of Naturally Occurring Peptides by Reversed-Phase HPLC.
- IJFMR. (n.d.).
- In-Vitro Diagnostics. (2017).
- Clapés, P., Valencia, G., & Adlercreutz, P. (1992). Influence of solvent and water activity on kinetically controlled peptide synthesis. Enzyme and Microbial Technology, 14(7), 575-580.
- Pharmaceutical Technology. (2016). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. Pharmaceutical Technology.
- BenchChem. (2025).
- Ulster University. (n.d.). Purification of naturally occurring peptides by reversed-phase HPLC. Ulster University.
- ResearchGate. (n.d.). Characterization of Synthetic Peptides by Mass Spectrometry.
- ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?
- de la Torre, B. G., & Albericio, F. (2020). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 85(4), 1838-1847.
- Guzmán, F., Barberis, S., & Illanes, A. (2007). Peptide synthesis: Chemical or enzymatic. Electronic Journal of Biotechnology, 10(2).
- Margolin, A. L., & Navia, M. A. (2014). Synthesis of Aspartame by Thermolysin: An X-ray Structural Study. Biochemistry, 53(16), 2725–2733.
- ACE HPLC. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE HPLC.
- Hollebone, J. E., et al. (2014). Synthesis of Aspartame by Thermolysin: An X-ray Structural Study. Biochemistry, 53(16), 2725-2733.
- PNAS. (1974). Enzymes as reagents in peptide synthesis: enzymatic removal of amine protecting groups. PNAS.
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- Miyanaga, M., et al. (1995). Synthesis of Aspartame Precursor With an Immobilized Thermolysin in Mixed Organic Solvents. Biotechnology and Bioengineering, 46(6), 631-635.
- ResearchGate. (n.d.). Synthesis of N-carbobenzoxy-L-aspartyl-L-phenylalanine methyl ester catalyzed by thermolysin variants with improved activity.
- Carpentier, R., & Albericio, F. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chemistry, 24(2), 529-547.
- Homandberg, G. A., Mattis, J. A., & Laskowski, M. (1978). Synthesis of peptide bonds by proteinases. Addition of organic cosolvents shifts peptide bond equilibriums toward synthesis. Biochemistry, 17(24), 5220–5227.
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Application Notes and Protocols: Bioconjugation Techniques Using Cyclobutane Amino Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Advantage of Rigidity and Novel Reactivity in Bioconjugation
In the landscape of bioconjugation, the quest for precision, stability, and homogeneity is paramount. The emergence of cyclobutane amino acid derivatives as tools in this field offers a compelling new approach to creating robust and well-defined bioconjugates, including next-generation antibody-drug conjugates (ADCs). The inherent strain and conformational rigidity of the cyclobutane ring introduce unique properties that can be leveraged for novel reactivity and improved pharmacokinetic profiles.[1][2]
This guide provides a comprehensive overview of the principles and protocols for utilizing cyclobutane amino acid derivatives in bioconjugation. We will delve into the mechanistic underpinnings of these techniques, provide detailed step-by-step protocols for key applications, and discuss the critical aspects of purification and characterization.
Core Principles: Leveraging Strain and Pre-organization
The utility of cyclobutane derivatives in bioconjugation stems from two key features:
-
Ring Strain: The deviation of bond angles in the cyclobutane ring from the ideal tetrahedral angle of 109.5° results in significant ring strain.[3][4][5][6] This stored energy can be harnessed to drive bioorthogonal reactions, such as strain-promoted azide-alkyne cycloaddition (SPAAC) and tetrazine ligations, enabling efficient conjugation under mild, physiological conditions.[7]
-
Conformational Rigidity: The rigid nature of the cyclobutane scaffold provides a well-defined spatial presentation of functional groups.[2] This pre-organization can enhance binding affinity and selectivity in targeted applications and contribute to the metabolic stability of the resulting bioconjugate.
Synthetic Strategies for Functionalized Cyclobutane Amino Acids
The successful application of cyclobutane amino acids in bioconjugation begins with their synthesis and functionalization. Various synthetic routes have been developed, with [2+2] cycloaddition being a prominent strategy.[2] These methods allow for the introduction of a variety of functional groups that can be used for subsequent conjugation reactions.
A general workflow for preparing a cyclobutane amino acid derivative for bioconjugation is as follows:
Caption: General workflow for the synthesis of a functionalized cyclobutane amino acid derivative.
Application 1: Site-Specific Antibody Conjugation via Thiol-Maleimide Chemistry
This protocol describes the conjugation of a payload (e.g., a cytotoxic drug) functionalized with a cyclobutane amino acid derivative bearing a maleimide group to a monoclonal antibody (mAb) through its reduced cysteine residues.
Protocol: Thiol-Maleimide Conjugation
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)
-
Cyclobutane-Maleimide payload, dissolved in DMSO (10 mM stock)
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 6.5-7.5, degassed
-
Quenching Solution: N-acetylcysteine or Cysteine (10 mM in PBS)
-
Purification: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or Hydrophobic Interaction Chromatography (HIC) column
Procedure:
-
Antibody Reduction:
-
Dilute the mAb to a concentration of 5-10 mg/mL in degassed Reaction Buffer.
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.[8]
-
-
Conjugation Reaction:
-
Prepare a stock solution of the Cyclobutane-Maleimide payload (10 mM) in anhydrous DMSO.
-
Add a 10-20 fold molar excess of the payload stock solution to the reduced antibody solution with gentle stirring.
-
Protect the reaction from light and incubate at room temperature for 2 hours or at 4°C overnight.[8]
-
-
Quenching:
-
Add an excess of the Quenching Solution to react with any unreacted maleimide groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
Caption: Workflow for thiol-maleimide conjugation of an antibody with a cyclobutane-maleimide payload.
Application 2: Amine-Reactive Conjugation via NHS-Ester Chemistry
This protocol outlines the conjugation of a payload functionalized with a cyclobutane amino acid derivative bearing an N-hydroxysuccinimide (NHS) ester to the lysine residues of a protein.
Protocol: NHS-Ester Amine Coupling
Materials:
-
Protein to be conjugated in an amine-free buffer (e.g., PBS, pH 8.0-8.5)
-
Cyclobutane-NHS Ester payload, dissolved in DMSO (10 mM stock)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.3-8.5[6][13]
-
Purification: Dialysis or Size Exclusion Chromatography (SEC)
Procedure:
-
Protein Preparation:
-
Conjugation Reaction:
-
Prepare a stock solution of the Cyclobutane-NHS Ester payload (10 mM) in anhydrous DMSO.
-
Add a 5-20 fold molar excess of the payload stock solution to the protein solution with gentle stirring. The optimal molar ratio should be determined empirically.[13]
-
Incubate the reaction at room temperature for 1-4 hours or on ice overnight.[6]
-
-
Purification:
-
Remove unreacted payload by dialysis against a suitable buffer (e.g., PBS, pH 7.4) or by using an SEC column.[6]
-
Caption: Workflow for NHS-ester amine coupling of a protein with a cyclobutane-NHS ester payload.
Application 3: Bioorthogonal Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes a bioorthogonal conjugation approach using a cyclobutane derivative functionalized with a strained alkyne (e.g., a cyclooctyne) and a biomolecule containing an azide group.
Protocol: SPAAC Conjugation
Materials:
-
Azide-functionalized biomolecule (e.g., antibody, protein) in a suitable buffer (e.g., PBS, pH 7.4)
-
Cyclobutane-strained alkyne payload, dissolved in DMSO (10 mM stock)
-
Reaction Buffer: PBS, pH 7.4
-
Purification: Size Exclusion Chromatography (SEC)
Procedure:
-
Reactant Preparation:
-
Dissolve the azide-functionalized biomolecule in the Reaction Buffer to a concentration of 1-5 mg/mL.
-
Prepare a stock solution of the Cyclobutane-strained alkyne payload (10 mM) in DMSO.
-
-
SPAAC Reaction:
-
Add a 5-20 fold molar excess of the payload stock solution to the biomolecule solution.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.[7] The reaction progress can be monitored if a fluorescent payload is used.
-
-
Purification:
-
Purify the conjugate using an SEC column to remove the unreacted payload.[7]
-
Caption: Workflow for SPAAC conjugation of an azide-functionalized biomolecule with a cyclobutane-strained alkyne payload.
Characterization of Cyclobutane-Containing Bioconjugates
Thorough characterization is essential to ensure the quality, efficacy, and safety of the final bioconjugate.
| Parameter | Analytical Technique | Purpose |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC)-HPLC[5][10][11][12][16], Mass Spectrometry (MS)[17][18] | To determine the average number of payload molecules conjugated to each antibody and the distribution of different species (e.g., DAR0, DAR2, DAR4). |
| Purity and Aggregation | Size Exclusion Chromatography (SEC)-HPLC | To assess the presence of aggregates and fragments in the purified conjugate. |
| Confirmation of Conjugation | Mass Spectrometry (MS) | To confirm the covalent attachment of the payload to the biomolecule by measuring the mass of the intact conjugate, or its subunits (e.g., light and heavy chains of an antibody).[17][18] |
| Site of Conjugation | Peptide Mapping with LC-MS/MS | To identify the specific amino acid residues that have been modified. |
| Biological Activity | In vitro cell-based assays (e.g., cytotoxicity assays), binding assays (e.g., ELISA) | To confirm that the conjugation process has not compromised the biological function of the antibody or the potency of the payload. |
Conclusion
Cyclobutane amino acid derivatives represent a valuable addition to the bioconjugation toolbox. Their unique structural features offer opportunities to create more stable, homogeneous, and potent bioconjugates. The protocols and characterization methods outlined in this guide provide a framework for researchers to explore the potential of these novel building blocks in the development of advanced therapeutics and research tools.
References
-
Li, Y., et al. (2016). Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends. Drug Discovery Today, 21(5), 850-855. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Meeting the Challenges of Antibody Drug Conjugate Characterization by LC-MS/(MS). Retrieved from [Link]
-
Tharp, J. M., & Brustad, E. (2021). Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation. Methods in Molecular Biology, 2275, 135-154. Retrieved from [Link]
-
Agilent. (n.d.). Characterization of Antibody-Drug Conjugates Using 2D-LC and Native MS. Retrieved from [Link]
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
-
LCGC. (2025, January 28). Characterizing Antibody-Drug Conjugates Using Mass Spectrometry. Retrieved from [Link]
-
Li, K., Chen, M., & Lin, Z. (John). (n.d.). Characterization of Interchain Cysteine Linked Antibody Drug Conjugates in Mouse Plasma by LC/MS. Retrieved from [Link]
-
Tharp, J. M., & Brustad, E. (2021). Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation. Current Protocols in Chemical Biology, 13(3), e104. Retrieved from [Link]
-
Nagahori, N., et al. (2020). A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation. Pharmaceutics, 12(5), 459. Retrieved from [Link]
-
D'Erasmo, M. P., et al. (2021). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 26(11), 3183. Retrieved from [Link]
-
Tharp, J. M., & Brustad, E. (2024). Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation. Current Protocols, 4(8), e1167. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Purification of ADCs by HIC. Retrieved from [Link]
-
Wang, Y., et al. (2021). Concise Synthesis of Functionalized Cyclobutene Analogues for Bioorthogonal Tetrazine Ligation. Molecules, 26(2), 299. Retrieved from [Link]
-
Chen, J., et al. (2025). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[18][18]-rearrangement cascade. Nature Communications, 16(1), 1234. Retrieved from [Link]
-
Request PDF. (2025, August 7). Protein Modification by Strain-Promoted Alkyne-Azide Cycloaddition. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of the polyfunctional cyclobutane monomers. Retrieved from [Link]
-
ResearchGate. (n.d.). Stereoselective synthesis of (cis/trans)-2-hydroxycyclobutane amino acids. Retrieved from [Link]
-
CellMosaic. (n.d.). HIC HPLC Analysis of Biopolymer, Conjugate, and ADC. Retrieved from [Link]
-
Singh, S., Dubinsky-Davidchik, I. S., & Kluger, R. (2016). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry, 14(40), 9575-9580. Retrieved from [Link]
-
Agilent. (2024, October 15). Analysis of ADCs Using HIC with the Agilent 1290 Infinity II Bio LC System. Retrieved from [Link]
-
Singh, S., Dubinsky-Davidchik, I. S., & Kluger, R. (2016). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry, 14(40), 9575-9580. Retrieved from [Link]
-
Sarpong, R., et al. (2015). Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition. Journal of the American Chemical Society, 137(35), 11254-11257. Retrieved from [Link]
-
BioPharm International. (n.d.). Monoclonal Antibody Conjugation via Chemical Modification. Retrieved from [Link]
-
Antibody Solutions. (n.d.). Antibody Conjugation Methods, Techniques, Protocols. Retrieved from [Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. frontagelab.com [frontagelab.com]
- 4. broadpharm.com [broadpharm.com]
- 5. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lumiprobe.com [lumiprobe.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
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- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. agilent.com [agilent.com]
- 13. interchim.fr [interchim.fr]
- 14. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
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- 18. criver.com [criver.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Steric Hindrance in the Coupling of Boc-Cyclovaline
Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the synthetic challenges associated with sterically hindered amino acids, specifically Boc-cyclovaline. As an α,α-disubstituted amino acid, cyclovaline presents a significant steric barrier to amide bond formation, a challenge compounded by the bulky tert-butyloxycarbonyl (Boc) protecting group.[1][2]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve successful coupling outcomes.
The Core Challenge: Understanding the Steric Shield
The primary difficulty in coupling Boc-cyclovaline arises from its structure. The α-carbon is quaternary, and the attached cyclobutyl ring, along with the large Boc protecting group, effectively "shields" the carboxylic acid. This steric congestion dramatically slows the kinetics of amide bond formation by impeding the nucleophilic attack of the incoming amine.[3][4] Standard coupling conditions are often insufficient to overcome this energy barrier, leading to failed or incomplete reactions.
Caption: Steric shielding of Boc-cyclovaline's carboxyl group.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Q1: My initial coupling of Boc-cyclovaline failed completely. The Kaiser test is strongly positive. What's my first step?
A strongly positive Kaiser test indicates a high concentration of unreacted free amine on your resin, meaning the coupling reaction did not proceed efficiently. Do not proceed to the next deprotection step.
Immediate Action: Re-couple the Same Residue.
Before resorting to more drastic changes, a simple "double coupling" is the most direct solution.[5] This involves repeating the coupling step on the same unreacted amines to drive the reaction toward completion.
-
Logic: For sterically hindered residues, the reaction kinetics are slow. A single, standard coupling time may be insufficient. A second exposure to fresh, activated amino acid and coupling reagent can significantly increase the yield.
-
Recommendation: Perform a second coupling using the same conditions as the first. For particularly difficult sequences, a third coupling may even be necessary. After the second coupling, perform another Kaiser test. If it is still strongly positive, you must change your coupling strategy.
Q2: I've double-coupled, but my Kaiser test is still positive. What's wrong with my chemistry?
This indicates that your current activation method is not potent enough to overcome the steric barrier. The activated Boc-cyclovaline species is either not forming efficiently or is not reactive enough to acylate the resin-bound amine.
Solution: Escalate the Potency of Your Coupling Reagent.
Standard carbodiimide reagents like DCC or DIC, even with additives like HOBt, are often inadequate for α,α-disubstituted amino acids.[6] You must switch to a high-activity onium salt-based reagent.
-
Uronium/Aminium Reagents (HATU, HCTU, COMU): These are among the most powerful activating agents.
-
HATU generates a highly reactive OAt active ester, which benefits from anchimeric assistance from the pyridine nitrogen, accelerating the coupling.[7]
-
HCTU forms a 6-Cl-OBt ester, which is more reactive than the OBt ester formed by HBTU due to the electron-withdrawing nature of the chlorine atom.[7][8]
-
COMU is a modern reagent based on OxymaPure. It offers reactivity comparable to HATU but avoids the potentially explosive HOBt/HOAt components, making it a safer and highly effective alternative.[8]
-
-
Phosphonium Reagents (PyBOP, PyAOP, PyBrOP): These reagents are also extremely effective and are lauded for producing "cleaner" reactions.[9]
-
Unlike uronium salts, they do not pose a risk of guanidinylation, a side reaction where the coupling reagent reacts with the free amine, terminating the peptide chain.[10] This makes them ideal for situations requiring an excess of coupling reagent to drive a slow reaction.
-
PyBrOP is exceptionally reactive and is often reserved for the most challenging couplings, such as those involving N-methylated or other α,α-disubstituted residues.[11][12]
-
Below is a logical workflow for troubleshooting a failed coupling reaction.
Caption: Troubleshooting workflow for an incomplete peptide coupling.
Frequently Asked Questions (FAQs)
Q3: Which coupling reagent is definitively the "best" for Boc-cyclovaline?
There is no single "best" reagent, as the optimal choice depends on the specific peptide sequence, the adjacent amino acids, and laboratory safety protocols. However, for a sterically demanding residue like Boc-cyclovaline, high-potency reagents are non-negotiable.
Here is a comparison of top-tier reagents recommended for this application:
| Reagent | Class | Activation Mechanism | Key Advantages | Potential Issues |
| HATU | Aminium | Forms highly reactive OAt ester[7] | Extremely fast and efficient; extensive literature support.[12] | Guanidinylation of N-terminus if used in excess; HOAt is potentially explosive.[8] |
| COMU | Aminium | Forms OxymaPure ester | Reactivity comparable to HATU; byproducts are more water-soluble; Oxyma is safer than HOAt.[8] | Can still cause guanidinylation if used in excess.[13] |
| PyBOP | Phosphonium | Forms OBt ester[7][9] | No risk of guanidinylation; byproducts are less hazardous than older BOP reagent.[11] | Less reactive than HATU/COMU; solutions in DMF have moderate stability. |
| PyAOP | Phosphonium | Forms OAt ester[8] | Combines the "clean" chemistry of phosphonium salts with the high reactivity of OAt esters.[9] | More expensive than PyBOP. |
| PyBrOP | Phosphonium | Forms a bromophosphonium salt | Exceptionally high reactivity, specifically designed for the most difficult hindered couplings.[11][12] | Higher cost; may increase risk of racemization in sensitive residues (though less of a concern for achiral cyclovaline). |
Recommendation: Start with HATU or COMU . Their raw power and speed make them excellent first choices for difficult couplings. If you continue to see incomplete reactions or are concerned about side reactions like guanidinylation (especially in a cyclization step), switch to a phosphonium reagent like PyAOP .[8]
Q4: Can I just extend the reaction time instead of changing reagents?
Yes, extending the reaction time (e.g., from 1-2 hours to 4-12 hours or overnight) can improve yields for slow couplings.[3] However, this strategy has diminishing returns. If the activation energy is too high, simply waiting longer will not be sufficient. Furthermore, prolonged exposure to the basic reaction conditions (DIPEA) can increase the risk of side reactions, such as racemization of the preceding amino acid residue.
A more effective approach is to increase the energy of the system.
Q5: How can microwave-assisted peptide synthesis (SPPS) help with Boc-cyclovaline?
Microwave-assisted SPPS is a powerful tool for overcoming steric hindrance.[14][15] Microwave energy efficiently and uniformly heats the reaction mixture, which provides several key advantages:
-
Accelerated Kinetics: The increased thermal energy helps molecules overcome the activation barrier, driving difficult couplings to completion in minutes rather than hours.[16][17][18]
-
Reduced Side Reactions: By shortening the total synthesis time and exposure to high temperatures, microwave SPPS can minimize side reactions like racemization that are often associated with conventional heating.[17]
-
Improved Purity: Driving each coupling step to completion results in a cleaner crude product with fewer deletion sequences, simplifying subsequent purification.[14]
For a residue like Boc-cyclovaline, using a high-power coupling reagent in combination with microwave irradiation is often the most effective strategy for achieving high coupling efficiency.[15]
Caption: Simplified activation pathways for Uronium vs. Phosphonium reagents.
Experimental Protocols
Protocol 1: High-Potency Coupling of Boc-Cyclovaline using HATU
This protocol is a robust starting point for coupling Boc-cyclovaline at room temperature.
-
Resin Preparation:
-
Ensure the N-terminal amine of the resin-bound peptide is deprotected (e.g., via TFA treatment for a previous Boc-protected residue or piperidine for Fmoc).
-
Wash the resin thoroughly with DMF (3 x 1 min) to remove residual deprotection reagents.
-
Perform a Kaiser test to confirm the presence of free primary amines.
-
-
Activation Solution Preparation:
-
In a separate vessel, dissolve Boc-cyclovaline (4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.
-
Note: Using a slight excess of the amino acid relative to the coupling reagent helps minimize the risk of guanidinylation by HATU.[8]
-
Allow the solution to pre-activate for 1-2 minutes. The solution may change color.
-
-
Coupling Reaction:
-
Add the activation solution to the washed resin.
-
Agitate the reaction vessel at room temperature for at least 2 hours. For difficult sequences, extend this time to 4 hours or overnight.
-
-
Post-Coupling Wash & Analysis:
-
Drain the reaction solution from the resin.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
Perform a Kaiser test. If the test is negative, proceed to the next step in your synthesis. If it is positive, perform a second coupling (double couple) by repeating steps 2-4.
-
Protocol 2: Microwave-Assisted Coupling of Boc-Cyclovaline
This protocol leverages thermal energy to accelerate the reaction, significantly reducing coupling time. Use a dedicated microwave peptide synthesizer.
-
Resin Preparation: As described in Protocol 1.
-
Reagent Delivery:
-
Add a solution of Boc-cyclovaline (5 equivalents in DMF) to the resin.
-
Add a solution of your chosen coupling reagent (e.g., COMU, 5 equivalents in DMF).
-
Add a solution of base (e.g., DIPEA, 10 equivalents in DMF).
-
-
Microwave Irradiation:
-
Post-Coupling Wash & Analysis:
-
Drain and wash the resin with DMF.
-
Perform a Kaiser test to confirm reaction completion. Due to the high efficiency of microwave synthesis, a double coupling is often not required.
-
References
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. Available at: [Link]
-
Rapid Microwave-Assisted Solid Phase Peptide Synthesis. Synthesis, 2002(11), 1592-1596. Available at: [Link]
-
Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349-358. Available at: [Link]
-
Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry, 2021. Available at: [Link]
-
Novabiochem® Coupling reagents. Merck Millipore. Available at: [Link]
-
Albericio, F., & Carpino, L. A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-770. Available at: [Link]
-
Pedersen, S. L., et al. (2012). Microwave heating in solid-phase peptide synthesis. Journal of Peptide Science, 18(7), 420-427. Available at: [Link]
-
Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8080-8082. Available at: [Link]
-
Tanaka, M. (2006). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. Central European Journal of Chemistry, 4(3), 351-373. Available at: [Link]
-
Collins, J. M. (2014). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). Methods in Molecular Biology, 1184, 185-199. Available at: [Link]
-
Microwave-Assisted Peptide Synthesis: A Faster Approach. Synpeptide. Available at: [Link]
-
Arujõe, M., et al. (2017). Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Tetrahedron Letters, 58(35), 3421-3425. Available at: [Link]
-
SPPS Tips For Success Handout. Mesa Labs. Available at: [Link]
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. Available at: [Link]
-
Coupling Reagents. ResearchGate. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
-
Fields, G. B. (1997). Procedures to Improve Difficult Couplings. Methods in Enzymology, 289, 104-124. Available at: [Link]
Sources
- 1. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biotage.com [biotage.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. Commonly Used Condensation Agents in Peptide Solid Phase Synthesis [creative-peptides.com]
- 12. peptide.com [peptide.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 17. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
Technical Support Center: Optimizing Coupling Times for Hindered Boc-Amino Acids in Solid-Phase Peptide Synthesis (SPPS)
An Application Scientist's Guide to Streamlining SPPS:
Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals engaged in Solid-Phase Peptide Synthesis (SPPS). This guide, curated by our team of senior application scientists, provides in-depth troubleshooting advice and frequently asked questions to address the specific challenges associated with incorporating sterically hindered Boc-amino acids into your peptide sequences. Our goal is to empower you with the knowledge to not only solve common problems but also to understand the underlying chemical principles for more robust and efficient peptide synthesis.
Troubleshooting Guide: From Slow Reactions to Incomplete Couplings
This section addresses specific issues you may encounter in the lab, offering step-by-step guidance to diagnose and resolve them.
Question: My coupling reaction with a hindered amino acid (e.g., Boc-Val-OH, Boc-Ile-OH, Boc-Aib-OH) is extremely slow or incomplete, as indicated by a positive Kaiser test. What are my immediate troubleshooting steps?
Answer:
A positive Kaiser test after a coupling step with a hindered amino acid is a common but solvable issue. The primary reason for this is the steric bulk of both the incoming amino acid's side chain and the N-terminal of the growing peptide chain, which physically obstructs the formation of the new amide bond. Here is a systematic approach to troubleshoot this problem:
Step 1: Extend the Coupling Time
The simplest first step is to increase the reaction time. Standard coupling times of 1-2 hours may be insufficient for sterically demanding residues.
-
Action: Allow the coupling reaction to proceed for an extended period, from 4 hours up to 24 hours.
-
Rationale: Providing more time allows the reactive species to overcome the steric barrier and find the proper orientation for nucleophilic attack. Monitor the reaction progress intermittently using a qualitative test like the Kaiser test to determine when the reaction has reached completion.
Step 2: Double Couple the Amino Acid
If extending the time is ineffective or not ideal for your workflow, a double coupling is the next logical step.
-
Action: After the initial coupling reaction and a positive Kaiser test, drain the reaction vessel, wash the resin thoroughly with DMF, and then repeat the coupling procedure with a fresh solution of the activated amino acid.
-
Rationale: The first coupling attempt may have successfully acylated a significant portion of the available N-termini. A second, fresh charge of activated amino acid can effectively drive the reaction to completion by targeting the remaining free amines.
Step 3: Elevate the Reaction Temperature
Increasing the reaction temperature can significantly enhance the rate of sluggish coupling reactions.
-
Action: Perform the coupling at an elevated temperature, typically between 40°C and 60°C.
-
Rationale: Higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions, which helps to overcome the activation energy barrier imposed by steric hindrance. However, be cautious, as prolonged exposure to high temperatures can increase the risk of side reactions, such as racemization, especially with sensitive amino acids. It is crucial to find a balance between reaction rate and potential side reactions.
Step 4: Re-evaluate Your Coupling Reagents
The choice of coupling reagent is critical when dealing with hindered systems. If you are using a standard carbodiimide-based activator like DIC/HOBt, switching to a more potent phosphonium- or iminium-based reagent is highly recommended.
-
Action: Substitute your current coupling reagent with a more powerful alternative.
-
Rationale and Recommendations:
-
HBTU/HATU: These aminium/uronium-based reagents form highly reactive HOBt/HOAt esters, which are more effective at acylating sterically hindered amines than the intermediates formed with DIC alone. HATU is generally considered more potent than HBTU due to the electron-withdrawing properties of the 7-azabenzotriazole ring, which results in a more reactive ester.
-
PyBOP/PyAOP: These phosphonium-based reagents are also excellent choices for difficult couplings. They are known for their high reactivity and lower propensity for causing racemization compared to some other powerful activators.
-
Here is a workflow to guide your decision-making process when encountering an incomplete coupling:
Caption: Troubleshooting workflow for incomplete coupling reactions.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the coupling of hindered Boc-amino acids.
Question: Why are some Boc-amino acids considered "hindered," and which ones are they?
Answer:
"Hindered" amino acids are those with bulky side chains, particularly at the β-carbon (the second carbon atom from the carboxyl group). This steric bulk physically impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, slowing down the rate of amide bond formation.
Commonly Encountered Hindered Boc-Amino Acids:
| Amino Acid | Structure of Side Chain | Nature of Hindrance |
| Valine (Val) | Isopropyl group | β-branched alkyl chain |
| Isoleucine (Ile) | sec-Butyl group | β-branched alkyl chain |
| Threonine (Thr) | Hydroxyl-bearing sec-butyl group | β-branched, polar |
| α-Aminoisobutyric acid (Aib) | Two methyl groups on α-carbon | α,α-disubstituted |
The α,α-disubstituted nature of Aib makes it one of the most challenging amino acids to couple efficiently.
Question: Can I use Boc-amino acid fluorides for difficult couplings?
Answer:
Yes, Boc-amino acid fluorides are an excellent alternative for coupling hindered residues. They are highly reactive acylating agents that can be prepared in situ or pre-formed and stored.
-
Mechanism of Action: The high electronegativity of fluorine makes the carbonyl carbon exceptionally electrophilic, promoting rapid attack by the N-terminal amine. The fluoride ion is also an excellent leaving group.
-
Advantages:
-
High Reactivity: Often succeed where other methods fail, especially for sequences containing multiple consecutive hindered residues.
-
Low Racemization: The reaction mechanism is generally associated with a low risk of epimerization.
-
-
Protocol for In Situ Formation:
-
Dissolve the Boc-amino acid in a suitable solvent like dichloromethane (DCM).
-
Add a fluoride source, such as cyanuric fluoride or TFFH, and a base (e.g., DIEA).
-
Allow the acid fluoride to form over a short period.
-
Add the activated mixture directly to the deprotected resin.
-
Question: How does the choice of solvent affect the coupling of hindered amino acids?
Answer:
The solvent plays a crucial role in SPPS by solvating the peptide chain, the resin, and the reagents. For difficult sequences, the choice of solvent can significantly impact coupling efficiency.
-
Dimethylformamide (DMF): The most common solvent for SPPS due to its excellent solvating properties for both the resin and the growing peptide chain.
-
N-Methyl-2-pyrrolidone (NMP): Often superior to DMF for aggregating or "difficult" sequences. Its higher boiling point also makes it suitable for elevated temperature couplings.
-
Dichloromethane (DCM): While a good solvent for many organic molecules, it is generally less effective at solvating polar peptide chains and can lead to resin collapse, reducing the accessibility of reactive sites.
-
Solvent Mixtures: In some cases, a mixture of solvents, such as DMF/DCM, can be beneficial. The DCM can help to dissolve the incoming protected amino acid, while the DMF maintains the swelling of the resin and solvation of the peptide.
For highly hindered couplings, switching from DMF to NMP is a common and often effective strategy to improve reaction outcomes.
Question: What are the recommended molar excesses for reagents when coupling hindered amino acids?
Answer:
To drive the reaction towards completion, it is standard practice to use an excess of the Boc-amino acid and coupling reagents relative to the resin substitution level. For hindered amino acids, a larger excess is often required.
| Reagent | Standard Coupling (molar eq.) | Hindered Coupling (molar eq.) |
| Boc-Amino Acid | 2 - 4 | 4 - 6 |
| Coupling Reagent (e.g., HBTU, HATU) | 1.9 - 3.9 | 3.9 - 5.9 |
| Base (e.g., DIEA, 2,4,6-Collidine) | 4 - 8 | 6 - 12 |
Note: The amount of base is critical. Using a hindered base like 2,4,6-collidine can sometimes be advantageous as it is less likely to cause premature deprotection of the Boc group.
Here is a diagram illustrating the key factors to consider when optimizing these couplings:
Caption: Key parameters for optimizing hindered couplings in SPPS.
By systematically addressing these factors, researchers can overcome the challenges posed by sterically hindered amino acids and achieve successful synthesis of complex peptides.
References
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. [Link]
-
Frérot, E., Coste, J., Pantaloni, A., Dufour, M. N., & Jouin, P. (1991). PyAOP and PyClOP: New and efficient peptide coupling reagents. Tetrahedron, 47(2), 259–270. [Link]
-
Carpino, L. A., El-Faham, A. (1999). The Di-tert-butyl-N,N-diethylphosphoramidite-Modified Uronium/Guanidinium-Type Peptide Coupling Reagents: Application to the Synthesis of Racemization-Prone Peptides. The Journal of Organic Chemistry, 64(19), 7157-7159. [Link]
Technical Support Center: Purification Strategies for Peptides with 1-Boc-aminomethyl-cyclobutanecarboxylic Acid
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and purification protocols for synthetic peptides incorporating the sterically hindered and hydrophobic unnatural amino acid, 1-Boc-aminomethyl-cyclobutanecarboxylic acid (Boc-Amc-OH). The unique structural properties of this amino acid can present significant challenges during purification, primarily by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This guide offers in-depth, field-proven insights to overcome these obstacles and achieve high-purity peptides.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of peptides containing Boc-Amc-OH.
Q1: What makes peptides containing 1-Boc-aminomethyl-cyclobutanecarboxylic acid so challenging to purify?
A1: The purification challenges arise from the unique combination of structural features in Boc-Amc-OH:
-
Increased Hydrophobicity: The tert-butyloxycarbonyl (Boc) protecting group is inherently bulky and hydrophobic. Its presence significantly increases the overall hydrophobicity of the peptide, leading to strong retention on reversed-phase columns and a higher propensity for aggregation.[1]
-
Steric Hindrance: The cyclobutane ring is a rigid, non-planar structure. This steric bulk can influence peptide folding, potentially leading to the formation of secondary structures that interfere with chromatographic separation or mask interaction sites with the stationary phase.[1][2]
-
Aggregation Propensity: The combination of hydrophobicity and steric bulk can promote intermolecular interactions, leading to peptide aggregation.[1] Aggregated peptides are notoriously difficult to purify, often resulting in broad, tailing peaks, low recovery, and even column clogging.[1]
Q2: How does the Boc-Amc-OH residue affect the retention time of my peptide in RP-HPLC?
A2: The Boc-Amc-OH residue will significantly increase the retention time of your peptide on a reversed-phase column compared to a similar peptide without this residue. This is due to the strong hydrophobic interactions between the Boc group and the stationary phase (e.g., C18).[1] The degree of retention increase will depend on the overall sequence and the number of Boc-Amc-OH residues incorporated.
Q3: My crude peptide containing Boc-Amc-OH has very poor solubility in my initial HPLC mobile phase (Water/Acetonitrile with 0.1% TFA). What can I do?
A3: This is a common issue with highly hydrophobic peptides.[1][3] Here are several strategies to improve solubility:
-
Initial Dissolution in a Strong Organic Solvent: Dissolve the crude peptide in a minimal amount of a strong, water-miscible organic solvent like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or a small percentage of formic acid before diluting it with the initial mobile phase.[1][3]
-
Use of n-Propanol or Isopropanol: For extremely hydrophobic peptides, consider replacing acetonitrile with n-propanol or isopropanol in your mobile phase. These alcohols have a stronger eluting strength and can improve the solubility of hydrophobic compounds.[3][4]
-
Elevated Temperature: Performing the chromatography at an elevated temperature (e.g., 40-60°C) can increase the solubility of the peptide and reduce viscosity of the mobile phase, often leading to sharper peaks.[5]
Q4: I'm seeing multiple peaks in my chromatogram, but my mass spectrometry data suggests the main peak is the correct mass. What could the other peaks be?
A4: The other peaks could be several species:
-
Aggregation States: Different aggregation states of your peptide can sometimes resolve into separate peaks.
-
Incompletely Deprotected Peptides: Residual protecting groups from synthesis on other amino acids can lead to closely eluting impurities.
-
Diastereomers: If the synthesis of the Boc-Amc-OH or another amino acid was not stereochemically pure, you might be separating diastereomers.
-
Oxidized or Modified Peptides: The peptide may have undergone modification (e.g., oxidation of methionine) during synthesis or workup.
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the purification of peptides containing Boc-Amc-OH.
Problem 1: Broad, Tailing, or Split Peaks
-
Underlying Cause: This is often a sign of peptide aggregation on the column, poor solubility, or secondary interactions with the stationary phase.[1] The bulky Boc-Amc-OH group can promote the formation of secondary structures that interact non-ideally with the column.[1]
-
Troubleshooting Workflow:
-
Detailed Solutions:
-
Elevate Column Temperature: Increasing the temperature can disrupt hydrophobic interactions causing aggregation and improve peak shape. [5] 2. Alter Mobile Phase Composition:
-
Stronger Organic Modifier: Replace a portion or all of the acetonitrile with n-propanol or isopropanol to improve peptide solubility and reduce strong retention. [3][4] * Ion-Pairing Agent: While TFA is standard, switching to 0.1% formic acid can sometimes alter selectivity and improve peak shape, especially if you are running LC-MS. [6] 3. Reduce Flow Rate: Lowering the flow rate can improve resolution by allowing more time for the peptide to interact with the stationary phase.
-
-
Shallow Gradient: A shallower gradient (e.g., 0.5% B/min) can improve the separation of closely eluting species.
-
Problem 2: Low Peptide Recovery
-
Underlying Cause: This can be due to irreversible adsorption of the highly hydrophobic peptide to the column matrix or precipitation of the peptide on the column. [1]
-
Troubleshooting Steps:
-
Initial Sample Solubility: Ensure your crude peptide is fully dissolved before injection. See FAQ Q3 for tips.
-
Column Choice: For very hydrophobic peptides, a C4 or C8 column may be more suitable than a C18 column to reduce strong binding and improve recovery. [7] 3. Post-Run Column Wash: After your gradient, perform a high organic wash (e.g., 95% acetonitrile or isopropanol) to strip any strongly bound peptide from the column. A blank injection following this wash can confirm if any peptide was retained. [3]
-
Problem 3: Difficulty Separating Closely Eluting Impurities
-
Underlying Cause: Impurities such as deletion sequences or peptides with minor modifications can have very similar hydrophobicities to the target peptide, making separation challenging.
-
Optimization Strategies:
-
Orthogonal Chromatography: If RP-HPLC is not providing sufficient resolution, consider an orthogonal method like ion-exchange chromatography as a preliminary purification step before the final RP-HPLC polishing. [8] 2. pH Adjustment: Changing the pH of the mobile phase can alter the charge state of the peptide and impurities, leading to changes in retention and potentially improved separation. [9]However, be mindful of the pH stability of your peptide and column.
-
High-Resolution Columns: Utilize columns with smaller particle sizes (e.g., sub-2 µm for UPLC) to achieve higher theoretical plates and better resolution.
-
Part 3: Detailed Purification Protocol
This section provides a step-by-step protocol for the purification of a peptide containing 1-Boc-aminomethyl-cyclobutanecarboxylic acid using RP-HPLC.
Experimental Workflow Diagram
Caption: General workflow for peptide purification.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh the crude, lyophilized peptide.
-
Dissolve the peptide in a minimal volume of DMSO (e.g., 200 µL). [1] * Dilute the dissolved peptide with Mobile Phase A (see table below) to a final concentration suitable for injection (typically 1-5 mg/mL). Ensure the peptide remains in solution. Centrifuge the sample to pellet any insoluble material before injection.
-
-
Analytical HPLC Method Development:
-
Equilibrate an analytical C18 column with the initial mobile phase conditions.
-
Inject a small amount of the prepared sample.
-
Run a scouting gradient to determine the approximate elution percentage of your target peptide.
-
Optimize the gradient to achieve baseline separation of your target peptide from major impurities.
-
-
Preparative HPLC Purification:
-
Equilibrate the preparative column (with the same stationary phase as the analytical column) with the initial mobile phase conditions.
-
Inject the prepared crude peptide solution. [1] * Run the optimized gradient from the analytical scale.
-
Collect fractions throughout the elution of the peptide peaks.
-
-
Fraction Analysis:
-
Analyze the collected fractions using analytical HPLC to determine the purity of each fraction.
-
Confirm the identity of the peptide in the pure fractions using mass spectrometry.
-
-
Pooling and Lyophilization:
-
Combine the fractions that meet the desired purity level.
-
Freeze the pooled fractions and lyophilize to obtain the final purified peptide as a powder.
-
Recommended HPLC Parameters
| Parameter | Recommended Setting | Rationale & Key Considerations |
| Column | C18, 5-10 µm, 100-300 Å pore size | C18 is a good starting point for peptides. Wider pores (300 Å) are better for larger peptides. [7]Consider C8 or C4 for extremely hydrophobic peptides. |
| Mobile Phase A | 0.1% TFA in Water | TFA is a standard ion-pairing agent that improves peak shape. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is the most common organic modifier. |
| Alternative Mobile Phase B | 0.1% TFA in n-Propanol or Isopropanol | For highly retentive peptides to reduce elution times and improve solubility. [3][4] |
| Gradient | Shallow, e.g., 1% B/min increase | A shallow gradient is crucial for separating closely related impurities. |
| Flow Rate | Analytical: 1 mL/min; Preparative: Scale accordingly | Standard flow rate for a 4.6 mm ID column. Adjust for different column dimensions. |
| Detection | 210-220 nm | Wavelengths for detecting the peptide backbone. |
| Column Temperature | 40-60 °C | To improve solubility, reduce aggregation, and sharpen peaks. [5] |
References
-
Concept Life Sciences. Synthesis of complex cyclic peptide | Case Study. Available at: [Link]
-
Grace-Vydac. Purification of a Lipid Peptide: Method Development for Hydrophobic Peptides. Available at: [Link]
-
Gause, B. et al. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PubMed Central. Available at: [Link]
-
Nest Group. Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. Available at: [Link]
-
MDPI. Isolation and Purification of a Hydrophobic Non-Ribosomal Peptide from an Escherichia coli Fermentation Broth. Available at: [Link]
-
Royal Society of Chemistry. Active esters and resins in peptide synthesis: the role of steric hindrance. Available at: [Link]
-
Royal Society of Chemistry. Active esters and resins in peptide synthesis: the role of steric hindrance. Available at: [Link]
-
ACS Publications. Synthetic Natural Product Inspired Cyclic Peptides. Available at: [Link]
-
PubMed Central. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Available at: [Link]
-
Humana Press. HPLC of Peptides and Proteins. Available at: [Link]
-
MDPI. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. Available at: [Link]
-
PubMed Central. Reprogramming natural proteins using unnatural amino acids. Available at: [Link]
-
Cardiff University. Synthesis and Biological Studies of Cyclic Peptides. Available at: [Link]
-
ResearchGate. HPLC Analysis and Purification of Peptides. Available at: [Link]
-
PubMed Central. HPLC Analysis and Purification of Peptides. Available at: [Link]
-
The Royal Society. Factors affecting the physical stability (aggregation) of peptide therapeutics. Available at: [Link]
-
ACS Publications. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available at: [Link]
-
Cambridge Open Engage. Amino Acid Composition drives Peptide Aggregation: Predicting Aggregation for Improved Synthesis. Available at: [Link]
-
ACE HPLC Columns. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available at: [Link]
- Google Patents. US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Active esters and resins in peptide synthesis: the role of steric hindrance - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. nestgrp.com [nestgrp.com]
- 4. seaviewsci.com [seaviewsci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. hplc.eu [hplc.eu]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides - Google Patents [patents.google.com]
Technical Support Center: Managing Aggregation of Peptides with Constrained Amino Acids
Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on managing the aggregation of peptides containing constrained amino acids. This resource, presented in a practical question-and-answer format, offers troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.
Introduction: The Double-Edged Sword of Conformational Constraint
Constrained amino acids, such as α,α-disubstituted amino acids (e.g., α-aminoisobutyric acid, Aib), cyclic amino acids, and pseudoprolines, are powerful tools in peptide design.[1][2] They are introduced to enforce specific secondary structures, enhance metabolic stability, and improve binding affinity.[1] However, the very rigidity that makes these residues advantageous can also predispose peptides to aggregation, a phenomenon that can compromise solubility, bioactivity, and lead to unreliable experimental results.[3][4] This guide will equip you with the knowledge to anticipate, diagnose, and mitigate aggregation issues in your constrained peptide constructs.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of aggregation in peptides containing constrained amino acids?
A1: Aggregation in these specialized peptides is primarily driven by a combination of factors:
-
Increased Hydrophobicity: Many constrained amino acids possess hydrophobic side chains, which can lead to intermolecular hydrophobic interactions, a key driver of aggregation.[5]
-
Stable Secondary Structures: The incorporation of constrained amino acids often induces stable helical or β-sheet-like structures. While desirable for activity, these well-defined structures can self-associate into larger, insoluble aggregates. For instance, the α,α-disubstituted nature of Aib strongly promotes the formation of stable 310- or α-helical structures which can then self-assemble.[3]
-
Reduced Conformational Flexibility: The restricted backbone movement imposed by constrained residues can limit the peptide's ability to adopt a soluble, monomeric state, favoring aggregation as a thermodynamically stable endpoint.[1]
-
Intermolecular Hydrogen Bonding: The formation of intermolecular hydrogen bonds between peptide backbones is a fundamental cause of aggregation, leading to the formation of β-sheet structures.[5]
Q2: How do I choose the right solvent to dissolve my constrained peptide and avoid aggregation?
A2: Solvent selection is critical and depends on the overall physicochemical properties of your peptide. Here's a systematic approach:
-
Start with Ultrapure Water: For peptides with a sufficient number of charged residues, sterile, ultrapure water is the first choice.
-
pH Adjustment: The solubility of a peptide is generally lowest at its isoelectric point (pI). Adjusting the pH of the aqueous solution to be at least one pH unit away from the pI can increase the net charge, leading to greater electrostatic repulsion between peptide molecules and reduced aggregation.[6]
-
Basic Peptides (pI > 7): Use a dilute acidic solution (e.g., 10% acetic acid) to dissolve the peptide, then dilute with water or your buffer of choice.
-
Acidic Peptides (pI < 7): Use a dilute basic solution (e.g., 0.1% ammonium hydroxide) for initial solubilization.
-
-
Organic Co-solvents: For highly hydrophobic peptides, organic solvents may be necessary.
-
Dimethyl Sulfoxide (DMSO): A common choice for dissolving hydrophobic peptides. Prepare a concentrated stock in DMSO and then slowly add it to your aqueous buffer while vortexing. Keep the final DMSO concentration low (ideally <1%) to avoid impacting biological assays.[6]
-
Acetonitrile (ACN), Dimethylformamide (DMF): These can also be used, but their compatibility with your experimental system must be considered.[7]
-
Q3: Can I use additives to prevent my constrained peptide from aggregating in solution?
A3: Yes, several additives can help maintain peptide solubility and prevent aggregation.
| Additive Class | Examples | Mechanism of Action | Typical Concentration |
| Amino Acids | L-Arginine, L-Glutamic acid | Can suppress protein-protein interactions and increase solubility by binding to charged and hydrophobic regions.[8] | 50-100 mM[9] |
| Non-denaturing Detergents | Tween 20, CHAPS | Solubilize aggregates by interacting with hydrophobic patches on the peptide surface.[7] | 0.05 - 0.1% |
| Chaotropic Agents | Guanidinium-HCl, Urea | Disrupt water structure and weaken hydrophobic interactions, but can also denature the peptide at high concentrations. Use with caution. | 1-6 M[10] |
Q4: How should I store my constrained peptide to ensure its long-term stability?
A4: Proper storage is crucial to prevent degradation and aggregation over time.
-
Lyophilized Peptides: Store at -20°C or -80°C in a desiccator.[11] Peptides containing residues prone to oxidation (Cys, Met, Trp) or moisture absorption (Asp, Glu, Lys, Arg, His) require special care, such as storage under an inert gas and in a tightly sealed vial.[11]
-
Peptides in Solution: Long-term storage in solution is generally not recommended. If necessary, dissolve the peptide in a sterile buffer at a pH that promotes solubility (away from the pI), aliquot into single-use volumes, and store at -80°C. Avoid repeated freeze-thaw cycles.[11]
Troubleshooting Guide: Common Aggregation-Related Problems
This section provides a systematic approach to troubleshooting common issues encountered during experiments with aggregation-prone constrained peptides.
Problem 1: My peptide won't dissolve, or it precipitates out of solution.
Caption: Troubleshooting workflow for peptide dissolution.
Problem 2: I observe a loss of peptide activity or inconsistent results in my biological assays.
This can be a subtle sign of aggregation, where soluble oligomers or small aggregates interfere with the peptide's function.
Experimental Protocol: Pre-Assay Centrifugation to Remove Aggregates
-
Prepare Peptide Solution: Reconstitute your constrained peptide in the appropriate buffer as determined from the dissolution troubleshooting guide.
-
High-Speed Centrifugation: Before adding the peptide to your assay, centrifuge the solution at high speed (e.g., >14,000 x g) for 15-20 minutes at 4°C.[6]
-
Collect Supernatant: Carefully collect the supernatant, avoiding the pellet (if any) at the bottom of the tube.
-
Re-Quantify Concentration: It is crucial to re-measure the peptide concentration in the supernatant using a suitable method (e.g., UV-Vis spectroscopy, HPLC) as some peptide may have been lost in the pellet.
-
Use in Assay: Use the clarified and re-quantified peptide solution in your biological assay.
Causality: High-speed centrifugation pellets larger, insoluble aggregates, ensuring that you are working with a more homogenous, monomeric peptide solution. This can significantly improve the reproducibility and accuracy of your experimental results.[6]
Advanced Strategies for Managing Aggregation
For particularly challenging peptides, more advanced strategies may be required, some of which are implemented during the peptide design and synthesis phase.
Sequence Modification:
-
Incorporate "Gatekeeper" Residues: Strategically placing charged residues like Arginine or Lysine at the termini or flanking hydrophobic regions can act as "gatekeepers" to disrupt aggregation.[8]
-
Utilize Pseudoprolines: During solid-phase peptide synthesis (SPPS), the incorporation of pseudoproline dipeptides can disrupt the formation of secondary structures that lead to on-resin aggregation. These dipeptides introduce a "kink" in the peptide backbone, improving solvation and coupling efficiency.[2][12][13] The native serine or threonine residue is regenerated during the final cleavage from the resin.[13]
Disaggregation Protocols:
In some cases, a peptide may be successfully synthesized and purified but aggregates upon lyophilization or storage.
Experimental Protocol: Disaggregation using TFA/HFIP
This protocol should be performed in a chemical fume hood with appropriate personal protective equipment.
-
Prepare Solvent Mixture: Prepare a 1:1 (v/v) mixture of trifluoroacetic acid (TFA) and hexafluoroisopropanol (HFIP).
-
Dissolve Peptide: Add the TFA/HFIP mixture to the lyophilized peptide to a concentration of approximately 0.5 mg/mL.
-
Incubate and Vortex: Vortex the suspension at room temperature until the peptide is fully dissolved. This may take from 30 minutes to a few hours.
-
Solvent Removal: Remove the solvent under a stream of nitrogen or by lyophilization.
-
Reconstitute: The resulting peptide film or powder should now be more readily soluble in aqueous buffers.
Causality: TFA and HFIP are strong acids and fluorinated alcohols, respectively, that can disrupt the hydrogen bonds and hydrophobic interactions holding the aggregates together. This process effectively "resets" the peptide into a more soluble state.
Analytical Techniques for Detecting and Characterizing Aggregation
A multi-pronged analytical approach is often necessary to fully characterize peptide aggregation.
| Technique | Information Provided |
| Dynamic Light Scattering (DLS) | Provides information on the size distribution of particles in solution, useful for detecting the presence of aggregates.[14] |
| Size Exclusion Chromatography (SEC-MALS) | Separates molecules based on size, allowing for the quantification of monomers, dimers, and higher-order aggregates. Multi-angle light scattering (MALS) provides an absolute measure of molar mass.[14] |
| Thioflavin T (ThT) Assay | A fluorescent dye that binds to β-sheet-rich structures, commonly found in amyloid-like fibrils. An increase in fluorescence indicates fibril formation.[15] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Can provide information about the secondary structure of the peptide, helping to identify the presence of β-sheets indicative of aggregation.[14] |
| Atomic Force Microscopy (AFM) / Transmission Electron Microscopy (TEM) | Provides direct visualization of the morphology of aggregates (e.g., amorphous, fibrillar).[8] |
graph { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];start [label="Suspicion of Aggregation", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; dls [label="Dynamic Light Scattering (DLS)\nIs there a population of larger particles?"]; sec_mals [label="Size Exclusion Chromatography (SEC-MALS)\nQuantify monomers vs. aggregates"]; tht [label="Thioflavin T (ThT) Assay\nIs there an increase in fluorescence?"]; ftir [label="FTIR Spectroscopy\nIs there evidence of β-sheet formation?"]; microscopy [label="AFM/TEM\nVisualize aggregate morphology"]; conclusion [label="Characterize Aggregation State", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> dls; dls -> sec_mals [label="Yes"]; dls -> conclusion [label="No"]; sec_mals -> tht; tht -> ftir [label="Yes (Fibrillar)"]; tht -> microscopy [label="No (Amorphous?)"]; ftir -> microscopy; microscopy -> conclusion; }
Caption: Decision tree for selecting analytical techniques for aggregation characterization.
References
- BenchChem. (2025). Technical Support Center: Strategies to Prevent Aggregation in Aib-Rich Sequences.
- LifeTein. (2025). Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog.
- Gordon, V. D., et al. (2006). Stoichiometric inhibition of amyloid beta-protein aggregation with peptides containing alternating alpha,alpha-disubstituted amino acids. Journal of the American Chemical Society, 128(11), 3537-3545.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- BenchChem. (2025). Troubleshooting Aggregation in Peptides Containing Pyroglutamic Acid.
- BenchChem. (2025). Technical Support Center: Overcoming Aggregation Issues with Cyclo(Gly-His).
- ChemPep. (n.d.). Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield.
- Maji, S. K., et al. (2008). Inhibition of Amyloid Fibril Formation by Peptide Analogues Modified with α-Aminoisobutyric Acid.
- Wikipedia. (n.d.). Pseudoproline.
- Aapptec Peptides. (2019, November 15). Pseudoproline Dipeptides.
- BenchChem. (n.d.). Technical Support Center: Overcoming Peptide Aggregation with Pseudoprolines.
- MilliporeSigma. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- Sankar, K., et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. Scientific Reports, 13(1), 19992.
- MilliporeSigma. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- AstraZeneca. (n.d.). An investigation into the aggregation of therapeutic peptides through adsorption to primary containers. CORE.
- Pescatori, O., et al. (2017). The importance of being Aib. Aggregation and self-assembly studies on conformationally constrained oligopeptides. Journal of Peptide Science, 23(1), 81-91.
- BenchChem. (n.d.). The Strategic Advantage of Pseudoproline Dipeptides in Peptide Synthesis: An In-depth Technical Guide.
- Jahn, T. R., & Radford, S. E. (2018). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 8(5), 20180022.
- De Simone, A., et al. (2022).
- Tamás, B., et al. (2025).
- Reddit. (2019). How do I avoid peptide-peptide aggregation while testing peptine-proteine interaction?. r/molecularbiology.
- Bachem. (2021, July 23). Peptide solubility.
- Kar, M., et al. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides.
- Zhang, J., et al. (2025). Discovery of a Dual Pathway Aggregation Mechanism for a Therapeutic Constrained Peptide.
- Xtalks. (n.d.). Peptide Aggregation in Manufacturing: Mechanisms, Challenges and Case Studies.
- Li, Y., et al. (2021). Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems. Journal of Controlled Release, 339, 396-413.
- Thermo Fisher Scientific. (n.d.). Peptide solubility guidelines.
- BenchChem. (n.d.). Technical Support Center: Enhancing the Solubility of Peptides with Unnatural Amino Acids.
- Polypeptide. (2025, May 16). Peptide Aggregation in Manufacturing.
- Isca Biochemicals. (2023, May 2). Peptide solubility.
- BenchChem. (n.d.). How to avoid peptide aggregation during synthesis with hydrophobic non-canonical amino acids.
- Li, W., et al. (2024).
- GenScript. (n.d.). Peptide Storage and Handling Guidelines.
- Li, W., et al. (2024, September 3). Elucidating the aggregation rules for short peptides. Drug Target Review.
- Bachem. (n.d.). Peptide Aggregation - a complex topic.
- Bitan, G., et al. (2001). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. Protein and Peptide Letters, 8(4), 279-285.
- BenchChem. (n.d.). Addressing peptide aggregation issues during synthesis with hydrophobic residues.
- De Simone, A., et al. (2024). A Peptide Strategy for Inhibiting Different Protein Aggregation Pathways. Chemistry – A European Journal, 30(10), e202400080.
- Gunasena, M., et al. (2023). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. Molecules, 28(16), 6149.
- Caputo, G. A., et al. (2018). Effects of Hydrophobic Amino Acid Substitutions on Antimicrobial Peptide Behavior. Probiotics and Antimicrobial Proteins, 10(2), 299-308.
Sources
- 1. lifetein.com [lifetein.com]
- 2. chempep.com [chempep.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 8. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. peptide.com [peptide.com]
- 11. Aggregation Rules of Short Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pseudoproline - Wikipedia [en.wikipedia.org]
- 13. peptide.com [peptide.com]
- 14. xtalks.com [xtalks.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimized Cleavage Cocktails for Peptides with Sensitive Residues and Cyclobutane Moieties
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the critical final step of solid-phase peptide synthesis (SPPS): cleavage and deprotection. Here, we focus on the challenges presented by peptides containing sensitive amino acid residues and unique structural motifs like cyclobutane moieties. Our goal is to equip you with the knowledge to optimize your cleavage strategy, maximize peptide purity and yield, and confidently troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is a cleavage cocktail and why is it essential?
A cleavage cocktail is a reagent mixture used to cleave the synthesized peptide from the solid-phase resin and simultaneously remove the side-chain protecting groups from the amino acids.[1] The primary component is a strong acid, typically trifluoroacetic acid (TFA), which facilitates the acidolysis of the resin linker and most side-chain protecting groups.[2] During this process, highly reactive carbocations are generated from these protecting groups.[1] If left unquenched, these electrophilic species can cause a variety of side reactions, such as the alkylation of nucleophilic residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[1][3] To prevent these modifications, "scavengers" are added to the TFA to trap these reactive carbocations, thereby preserving the integrity of the desired peptide.[1]
Q2: How do I select the appropriate scavengers for my peptide?
The choice of scavengers is dictated by the amino acid composition of your peptide. A universal cleavage cocktail is not always optimal. For instance, peptides containing Cysteine require a reducing environment to prevent oxidation, while those with Tryptophan are highly susceptible to alkylation. A thorough understanding of the potential side reactions associated with each sensitive residue is key to selecting the right combination of scavengers. For many standard peptides, a simple cocktail of TFA, water, and triisopropylsilane (TIS) is sufficient. However, for more complex peptides, a multi-component cocktail is often necessary.[4]
Q3: My peptide contains a cyclobutane amino acid. Is the ring stable to TFA cleavage?
Yes, the cyclobutane ring is generally stable to standard TFA cleavage conditions.[5][6] Cyclobutane-containing amino acids are increasingly used to introduce conformational constraints and enhance metabolic stability in peptides.[7] Published literature demonstrates the successful synthesis and deprotection of peptides containing cyclobutane amino acids using standard Fmoc/tBu chemistry, including a final TFA cleavage step.[3][8] For example, the double deprotection of a cyclobutane amino acid bearing both Boc and OtBu protecting groups with TFA has been reported to proceed in good yield, indicating the stability of the cyclobutane core.[8] However, it is important to be aware that strained ring systems can be susceptible to acid-catalyzed ring-opening under certain conditions.[9] While this is not a commonly reported issue with standard cleavage cocktails, monitoring for byproducts with unexpected masses is always a good practice.
Q4: What are the most common side reactions during cleavage and how can I minimize them?
The most prevalent side reactions involve the modification of sensitive amino acid residues by carbocations generated during deprotection. Key examples include:
-
Tryptophan: Alkylation of the indole ring.[1]
-
Methionine: S-alkylation and oxidation to methionine sulfoxide.[1][10]
-
Cysteine: S-alkylation, particularly S-tert-butylation, and oxidation leading to disulfide bond formation.[1][7]
-
Arginine: Sulfonation of the guanidino group when using sulfonyl-based protecting groups.[1]
-
Tyrosine: Alkylation of the phenol ring.[1]
Minimizing these side reactions is achieved through the judicious use of scavengers in the cleavage cocktail.
Troubleshooting Guides
Issue 1: Incomplete Deprotection
Symptom: Mass spectrometry analysis of the crude peptide shows masses corresponding to the desired peptide plus the mass of one or more protecting groups (e.g., +56 Da for tBu, +222 Da for Pbf).
Causality:
-
Insufficient Cleavage Time: Sterically hindered protecting groups or those on residues within aggregated peptide sequences may require longer exposure to the cleavage cocktail.[6]
-
Inappropriate Cocktail Composition: Some protecting groups, like the Mtr group on Arginine, are more difficult to remove and may require stronger acid conditions or specific scavengers.[3]
Solutions:
-
Extend Cleavage Time: Increase the cleavage reaction time in increments of 1-2 hours and monitor the deprotection progress by LC-MS.
-
Optimize Cocktail: For peptides with multiple Arginine residues protected with Pbf, the addition of thioanisole can aid in deprotection.[2]
Issue 2: Side Product Formation with Sensitive Residues
Symptom: LC-MS analysis reveals significant peaks with masses corresponding to modifications of sensitive residues (e.g., +56 Da for tert-butylation of Trp, Met, or Cys; +16 Da for oxidation of Met).
Causality:
-
Inadequate Scavenging: The concentration or type of scavenger is insufficient to trap all the reactive carbocations generated during deprotection.
Solutions:
-
Tryptophan: Ensure a high concentration of a scavenger like TIS or consider adding 1,2-ethanedithiol (EDT) to the cleavage cocktail. The use of Boc protection for the indole side chain of Tryptophan can also prevent alkylation.[11]
-
Methionine: To prevent oxidation, perform the cleavage under an inert atmosphere (e.g., nitrogen or argon) and include reducing agents like EDT or dithiothreitol (DTT) in the cocktail.[6] For preventing S-alkylation, ensure sufficient scavengers like TIS are present.[10]
-
Cysteine: The inclusion of EDT is critical to maintain a reducing environment and prevent disulfide bond formation.[12] To mitigate S-tert-butylation, a combination of scavengers can be employed.[7]
-
Arginine (with Pmc/Pbf): The use of thioanisole can help scavenge the reactive species generated from these protecting groups.[2]
Issue 3: Degradation of Peptides with Cyclobutane Moieties
Symptom: The yield of the desired peptide is low, and mass spectrometry indicates the presence of byproducts with masses inconsistent with simple protecting group retention or common side reactions.
Causality:
-
Acid-Catalyzed Ring Opening: Although uncommon with standard TFA cleavage, highly strained cyclobutane systems could potentially undergo ring-opening reactions in the presence of strong acids, especially with prolonged reaction times or at elevated temperatures.[9]
Solutions:
-
Minimize Cleavage Time: Perform a time-course study to determine the minimum time required for complete deprotection to reduce the exposure of the cyclobutane moiety to the strong acid.
-
Lower Cleavage Temperature: Conduct the cleavage reaction at a lower temperature (e.g., 4 °C) to decrease the rate of potential degradation reactions.[13]
-
Alternative Deprotection Strategies: For extremely sensitive peptides, an orthogonal protection strategy could be employed where the cyclobutane-containing residue's side chain is protected with a group that can be removed under non-acidic conditions.[5][9]
Experimental Protocols
Protocol 1: Standard Cleavage for Peptides without Sensitive Residues
This protocol is suitable for peptides that do not contain Trp, Met, Cys, or Arg.
-
Resin Preparation: Wash the peptide-resin with dichloromethane (DCM) (3 x 10 mL/g of resin) and dry under a stream of nitrogen.
-
Cleavage Cocktail Preparation: Prepare a fresh solution of 95% TFA, 2.5% water, and 2.5% TIS (v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (10 mL/g of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.
-
Isolation: Centrifuge the peptide suspension, decant the ether, and wash the peptide pellet with cold ether twice more. Dry the peptide pellet under vacuum.[6]
Protocol 2: Cleavage of Peptides with Multiple Sensitive Residues (Reagent K)
This protocol is recommended for peptides containing a combination of Trp, Met, Cys, and Tyr.[6][14]
-
Resin Preparation: Follow the resin preparation steps in Protocol 1.
-
Cleavage Cocktail Preparation: Prepare a fresh solution of "Reagent K": 82.5% TFA, 5% water, 5% phenol, 5% thioanisole, and 2.5% EDT (v/v/v/v/v).[6]
-
Cleavage Reaction: Add Reagent K to the resin and react for 2-4 hours at room temperature.
-
Peptide Precipitation and Isolation: Follow the precipitation and isolation steps in Protocol 1.
Data Presentation
Table 1: Common Cleavage Cocktails and Their Applications
| Reagent Name | Composition (v/v/v) | Target Residues and Applications | Reference(s) |
| Standard | 95% TFA / 2.5% H₂O / 2.5% TIS | General use for peptides without sensitive residues. | [15] |
| Reagent K | 82.5% TFA / 5% H₂O / 5% Phenol / 5% Thioanisole / 2.5% EDT | Peptides containing Cys, Met, Trp, and Tyr. | [6][14] |
| Reagent B | 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | "Odorless" alternative for general use, especially with Trt-based protecting groups. Does not prevent Met oxidation. | [14][16] |
| Reagent H | 81% TFA / 5% Phenol / 5% Thioanisole / 3% H₂O / 2.5% EDT / 2% DMS / 1.5% NH₄I (w/w) | Specifically designed to prevent methionine oxidation. | [16] |
Visualizations
Decision-Making Workflow for Cleavage Cocktail Selection
Caption: A decision tree to guide the selection of an appropriate cleavage cocktail.
References
Sources
- 1. cem.de [cem.de]
- 2. zenodo.org [zenodo.org]
- 3. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. peptide.com [peptide.com]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
analytical challenges in identifying byproducts of cyclobutane peptide synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for cyclobutane peptide synthesis. This resource is designed to provide expert guidance and practical solutions for the analytical challenges encountered when identifying and characterizing synthesis byproducts. Cyclobutane-containing peptides, synthesized primarily through [2+2] photocycloaddition, offer unique conformational constraints valuable in drug discovery. However, this synthetic route can generate a complex mixture of isomers and related impurities that complicate downstream applications.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established analytical principles. Our goal is to empower you to confidently identify, characterize, and mitigate the formation of unwanted byproducts in your research.
Troubleshooting Guide: From Unexpected Peaks to Confirmed Structures
This section addresses specific analytical problems in a question-and-answer format, providing a logical workflow from detection to identification.
Question 1: I see an unexpected peak with the same mass as my target peptide in my LC-MS. How can I determine if it's an isomer?
This is a classic and critical challenge in cyclobutane peptide synthesis. The [2+2] photocycloaddition reaction can yield multiple stereoisomers (diastereomers) and constitutional isomers (regioisomers), all possessing the same molecular weight.[1] Distinguishing them requires a multi-step analytical approach.
Probable Causes:
-
Diastereomer Formation: The photocycloaddition can result in different relative stereochemistries of the substituents on the newly formed cyclobutane ring (e.g., cis/trans isomers).[2][3]
-
Constitutional Isomer Formation: Depending on the substituents of the reacting alkenes, the cycloaddition can occur in a "head-to-head" or "head-to-tail" fashion, leading to different connectivity.[1]
-
Aspartimide-Derived Byproducts: If your sequence contains an aspartic acid residue, it can form a cyclic aspartimide intermediate, which can then hydrolyze to form iso-aspartate or piperidide byproducts that have the same mass as the starting peptide. This is a known analytical challenge in peptide synthesis.[4]
Step-by-Step Troubleshooting Protocol:
-
Optimize Chromatographic Separation: The first step is to achieve baseline separation of the isomeric peaks. Standard C18 columns may be insufficient.
-
Action: Employ a high-resolution UPLC or HPLC system.[5] Experiment with different column chemistries (e.g., phenyl-hexyl, biphenyl) and gradient conditions. Slower, shallower gradients often improve the resolution of closely eluting isomers.[6][7]
-
Rationale: Diastereomers have different three-dimensional structures, leading to subtle differences in their interaction with the stationary phase. Maximizing this differential interaction is key to their separation.[8][9]
-
-
Perform High-Resolution Tandem Mass Spectrometry (MS/MS): If the peaks are chromatographically resolved, subject each one to fragmentation.
-
Action: Acquire high-resolution MS/MS spectra for both the target peptide peak and the unknown isomeric peak. Compare the fragmentation patterns.
-
Rationale: While isomers have the same parent mass, their fragmentation patterns can differ. Constitutional isomers often show unique fragment ions due to their different bond connectivity. Diastereomers may exhibit different relative abundances of certain fragment ions, although their fragmentation pathways are often very similar. The cyclobutane ring itself can undergo characteristic cleavage, typically yielding fragments corresponding to the original alkene components.[10]
-
-
Utilize Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure elucidation, particularly for stereochemistry, NMR is the gold standard.
-
Action: Isolate a sufficient quantity of the byproduct peak via preparative HPLC. Perform 1D ¹H NMR and 2D NMR experiments (e.g., COSY, NOESY, HSQC).
-
Rationale: 2D NMR experiments can reveal through-bond and through-space correlations between protons. For cyclobutane systems, the coupling constants (J-values) between protons on the ring are highly dependent on their stereochemical relationship (cis or trans), allowing for definitive assignment.[11][12] NOESY experiments can reveal spatial proximities that help distinguish between different folded conformations adopted by diastereomers.[2][13]
-
Workflow for Isomer Identification
The following diagram illustrates the decision-making process for identifying an unknown peak with the same mass as the target product.
Caption: Decision tree for the identification of isomeric byproducts.
Question 2: My LC-MS shows a peak with a mass of +16 Da relative to my target peptide. What could it be?
A mass addition of 16 Da is a strong indicator of oxidation.
Probable Causes:
-
Methionine Oxidation: If your peptide contains a methionine residue, the sulfur atom is easily oxidized to a sulfoxide (+16 Da) or, less commonly, a sulfone (+32 Da).
-
Tryptophan Oxidation: The indole side chain of tryptophan can be oxidized in several positions.
-
Histidine or Proline Oxidation: These residues can also undergo oxidation, although it is often less common than with methionine or tryptophan.
Step-by-Step Troubleshooting Protocol:
-
Confirm with MS/MS:
-
Action: Perform MS/MS on the +16 Da peak. Look for the characteristic neutral loss of 64 Da (CH₃SOH) from an oxidized methionine residue.
-
Rationale: The fragmentation of methionine sulfoxide is a well-characterized pathway and serves as a diagnostic marker.
-
-
Review Synthesis and Handling Conditions:
-
Action: Examine your protocols for potential sources of oxidation. Are you using reagents that have not been properly stored? Is the peptide being exposed to air for extended periods during workup or purification?
-
Rationale: Oxidation can occur during synthesis, cleavage from the resin, or subsequent purification and storage. Identifying the source is crucial for prevention.
-
-
Implement Preventative Measures:
-
Action: During synthesis and purification, use degassed solvents and consider adding antioxidants like DTT or methionine itself as a scavenger in your buffers (if compatible with your chemistry).
-
Rationale: Minimizing exposure to oxygen and reactive oxygen species is the most effective way to prevent this byproduct.
-
Frequently Asked Questions (FAQs)
What are the most common classes of byproducts in cyclobutane peptide synthesis?
Beyond the isomers discussed above, several other byproduct classes are frequently encountered. Understanding these can help you anticipate and more quickly identify impurities in your analytical data.
| Byproduct Class | Mass Change (Relative to Target) | Common Cause | Primary Identification Method |
| Isomers | 0 Da | [2+2] photocycloaddition regiochemistry or stereochemistry | HPLC, MS/MS, 2D NMR |
| Oxidation Products | +16 Da / +32 Da | Air exposure, impure reagents | MS/MS (look for diagnostic losses) |
| Incomplete Cyclization | +2 Da (or mass of alkene) | Insufficient irradiation time, quenching | LC-MS (identify linear precursor) |
| Photodegradation | Varies (often negative) | Over-irradiation, secondary photoreactions of the product | LC-MS, comparison to known degradants |
| Incomplete Deprotection | + Mass of Protecting Group | Inefficient cleavage cocktail or time | LC-MS (identify specific mass addition) |
How can I set up an LC-MS method to screen for these byproducts effectively?
A robust analytical method is your first line of defense.
Recommended Starting Protocol: Byproduct Screening via UPLC-MS/MS
-
Sample Preparation:
-
Dissolve the crude peptide sample in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% Formic Acid) to a concentration of ~1 mg/mL.
-
Centrifuge to remove any particulates.
-
-
UPLC Conditions:
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent high-performance column).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: 5% to 65% B over 15 minutes. This is a good starting point and should be optimized for your specific peptide.
-
Column Temperature: 40 °C.
-
-
MS Conditions (ESI Positive Mode):
-
Mass Range: 100 - 2000 m/z.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Data Acquisition: Perform a full MS scan followed by data-dependent MS/MS scans on the top 3 most intense ions. Use a collision energy ramp to ensure good fragmentation across different peptide sizes.
-
What is the role of photochemistry in byproduct formation?
The [2+2] photocycloaddition is a powerful but sometimes imprecise tool.[14] The photochemical reaction conditions directly influence byproduct formation.
Caption: Relationship between photochemical parameters and reaction outcomes.
-
Irradiation Time: Insufficient time leads to incomplete conversion, leaving the linear precursor. Conversely, excessive irradiation can cause the desired cyclobutane product to undergo secondary photoreactions, leading to degradation.[15]
-
Wavelength: The choice of irradiation wavelength is critical. It must be selected to excite the desired chromophore without exciting the product, which would promote degradation.
-
Catalysts and Sensitizers: In many modern protocols, Cu(I) salts or other photosensitizers are used to facilitate the reaction under milder conditions, which can improve selectivity and reduce byproducts.[16]
By carefully controlling these parameters and using the analytical strategies outlined in this guide, you can successfully navigate the challenges of cyclobutane peptide synthesis and confidently characterize your target molecules.
References
-
Two-dimensional 1H NMR study of two cyclobutane type photodimers of thymidylyl-(3'----5')-thymidine. PubMed. Available at: [Link]
-
cyclobutane | SeRMN – NMR Service at UAB. SeRMN – NMR Service at UAB. Available at: [Link]
-
mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and... Doc Brown's Chemistry. Available at: [Link]
-
Folding peptides studied by NMR. SeRMN – NMR Service at UAB. Available at: [Link]
-
1 H-NMR spectrum of 3 acquired in a 600 MHz spectrometer at 273 K.... ResearchGate. Available at: [Link]
-
A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. PubMed. Available at: [Link]
-
Novel methods in [2+2] photocycloadditions and cysteine modification. UCL Discovery. Available at: [Link]
-
Fragmentation and sequencing of cyclic peptides by matrix-assisted laser desorption/ionization post-source decay mass spectrometry. PubMed. Available at: [Link]
-
Reversed-phase high-performance liquid chromatography for the separation of peptide diastereoisomers. University of Arizona. Available at: [Link]
-
Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. PMC - NIH. Available at: [Link]
-
Peptide Diastereomers, Separation of | Request PDF. ResearchGate. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
Separation of peptide isomers and conformers by ultra performance liquid chromatography. PubMed. Available at: [Link]
-
[2 + 2] photocycloaddition. SpringerLink. Available at: [Link]
-
mass spectra - fragmentation patterns. Chemguide. Available at: [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Available at: [Link]
-
Recent trends and analytical challenges in plant bioactive peptide separation, identification and validation. PubMed. Available at: [Link]
-
New Chromophore Types for [2+2] Photocycloaddition Reactions. mediaTUM. Available at: [Link]
-
Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. PMC - PubMed Central. Available at: [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers. Available at: [Link]
-
(PDF) Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. ResearchGate. Available at: [Link]
-
Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis. PMC - PubMed Central. Available at: [Link]
-
(PDF) Recent Advances in Synthesis and Identification of Cyclic Peptides for Bioapplications. ResearchGate. Available at: [Link]
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. Available at: [Link]
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- 1. par.nsf.gov [par.nsf.gov]
- 2. cyclobutane | SeRMN – NMR Service at UAB [sermn.uab.cat]
- 3. Folding peptides studied by NMR | SeRMN – NMR Service at UAB [sermn.uab.cat]
- 4. Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of peptide isomers and conformers by ultra performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. experts.arizona.edu [experts.arizona.edu]
- 9. mdpi.com [mdpi.com]
- 10. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. Two-dimensional 1H NMR study of two cyclobutane type photodimers of thymidylyl-(3'----5')-thymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the Labyrinth of Peptide Mass Spectrometry: A Comparative Guide to Analyzing Peptides Containing 1-Boc-aminomethyl-cyclobutanecarboxylic Acid
For Immediate Release
To: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist Subject: A Comparative Guide to the Mass Spectrometry Analysis of Peptides Incorporating 1-Boc-aminomethyl-cyclobutanecarboxylic Acid (Boc-Acb)
Introduction: The Rise of Non-Canonical Amino Acids in Peptide Therapeutics
The therapeutic landscape is increasingly shaped by peptides, molecules that offer a unique balance of specificity and potency. To overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity, medicinal chemists are turning to non-canonical amino acids (ncAAs).[1][2] These synthetic building blocks open up a vast chemical space, enabling the design of peptides with enhanced pharmacological properties. Among the diverse array of ncAAs, 1-Boc-aminomethyl-cyclobutanecarboxylic acid (Boc-Acb) has emerged as a compelling structural motif. Its rigid cyclobutane core can pre-organize the peptide backbone, potentially leading to improved receptor binding and enzymatic resistance. However, the unique structural features of Boc-Acb present distinct challenges and considerations for characterization by mass spectrometry, a cornerstone of modern peptide analysis.[3][4]
This guide provides a comprehensive comparison of the mass spectrometric behavior of peptides containing Boc-Acb against those with other common modifications. We will delve into the underlying principles of fragmentation, offer practical guidance for experimental design, and present a logical framework for data interpretation, empowering researchers to confidently navigate the analysis of these next-generation peptide therapeutics.
The Structural Uniqueness of 1-Boc-aminomethyl-cyclobutanecarboxylic Acid
The Boc-Acb residue introduces two key structural elements into a peptide: a tert-butyloxycarbonyl (Boc) protecting group on the aminomethyl side chain and a cyclobutane ring integrated into the amino acid backbone. Both features significantly influence the peptide's behavior in the mass spectrometer.
-
The Boc Protecting Group: The Boc group is notoriously labile under certain ionization conditions and prone to characteristic fragmentation patterns. This can be both a diagnostic tool and a source of analytical complexity.[5][6]
-
The Cyclobutane Ring: The strained four-membered ring introduces conformational rigidity. In the gas phase of the mass spectrometer, this rigidity can influence fragmentation pathways, potentially leading to unique product ions not observed with linear or less constrained amino acids.
Comparative Mass Spectrometric Performance
To objectively assess the performance of Boc-Acb in mass spectrometry, we will compare it to two other classes of commonly employed peptide modifications: a linear, flexible non-canonical amino acid (e.g., N-methylated alanine) and a conformationally constrained cyclic peptide (e.g., a simple head-to-tail cyclized peptide).
| Feature | Peptide with Boc-Acb | Peptide with N-methylated Alanine | Head-to-Tail Cyclic Peptide |
| Primary Ionization | [M+H]+, [M+2H]2+ | [M+H]+, [M+2H]2+ | [M+H]+, [M+2H]2+ |
| Key Diagnostic Fragments | Neutral loss of isobutylene (-56 Da) or tert-butanol (-74 Da) from the Boc group. Subsequent fragmentation of the peptide backbone and potential ring-opening of the cyclobutane moiety. | Backbone fragmentation (b and y ions) with a +14 Da shift for the methylated residue. | Requires two backbone cleavages to generate fragment ions, leading to complex spectra. Often produces a series of b- and y-ions from the linearized intermediate.[7][8] |
| Sequence Coverage | High, with clear b and y ion series typically observed after the initial loss of the Boc group. | High, with predictable b and y ion series. | Moderate to high, but can be challenging to interpret due to the multiple possible linearization points.[7] |
| Identification Confidence | High, aided by the diagnostic neutral losses from the Boc group. | High, based on the characteristic mass shift of the modified residue. | Moderate, often requiring specialized software for de novo sequencing and interpretation of complex fragmentation patterns.[7][9] |
| Potential Challenges | In-source fragmentation (premature loss of the Boc group) can complicate spectral interpretation and reduce the abundance of the precursor ion.[6] | N-methylation can sometimes suppress fragmentation at the adjacent peptide bond, leading to gaps in sequence coverage. | The lack of defined termini makes spectral interpretation complex, and sequence scrambling can occur.[7] |
Deciphering the Fragmentation Puzzle: Boc-Acb Peptides in the Collision Cell
Understanding the fragmentation pathways of a modified peptide is paramount for confident structural elucidation. For a peptide containing Boc-Acb, the tandem mass spectrum (MS/MS) is a composite of several fragmentation events.
The Fate of the Boc Group: A Predictable Loss
Upon collisional activation, the Boc group readily fragments via two primary pathways:
-
Loss of Isobutylene (C4H8): A neutral loss of 56.06 Da.
-
Loss of tert-Butanol (C4H9OH): A neutral loss of 74.07 Da.
These predictable losses are highly diagnostic for the presence of a Boc group and are often the most intense fragmentation events observed at low collision energies.
Fragmentation of the Cyclobutane Ring: A Less-Trod Path
The fragmentation of the cyclobutane ring within a peptide backbone is less well-documented than that of the Boc group. However, based on the fundamental principles of mass spectrometry of cyclic alkanes, we can anticipate the following fragmentation pathways:
-
Ring Opening: The initial step is likely the cleavage of a C-C bond within the cyclobutane ring to form a linear radical cation.
-
Loss of Ethylene (C2H4): Following ring opening, a common fragmentation pathway for cyclobutane is the neutral loss of ethylene (28.03 Da).
This ring-opening and subsequent fragmentation can lead to a series of unique product ions that can help to pinpoint the location of the Boc-Acb residue within the peptide sequence.
Backbone Fragmentation: The Familiar b and y Ions
Following the initial losses from the Boc group and potential fragmentation of the cyclobutane ring, the peptide backbone will fragment to produce the familiar series of b and y ions. The relative abundances of these ions will be influenced by the amino acid sequence and the position of the Boc-Acb residue.
Visualizing the Fragmentation and Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the key fragmentation pathways and the overall experimental workflow for the analysis of Boc-Acb-containing peptides.
Caption: General experimental workflow for the analysis of synthetic peptides.
Experimental Protocols: A Guide to Best Practices
Achieving high-quality, interpretable mass spectra for Boc-Acb-containing peptides requires careful optimization of the experimental conditions. The following protocols provide a robust starting point for your analyses.
Protocol 1: Sample Preparation
-
Peptide Synthesis and Purification: Synthesize the peptide using standard solid-phase peptide synthesis (SPPS) protocols. Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.
-
Sample Solubilization: Dissolve the purified peptide in a solvent compatible with both the peptide's solubility and mass spectrometry. A typical starting point is 50:50 acetonitrile:water with 0.1% formic acid. Note: Avoid using trifluoroacetic acid (TFA) in the final sample solution, as it can cause in-source cleavage of the Boc group. [6]3. Concentration: Prepare a stock solution of the peptide at a concentration of 1 mg/mL. For LC-MS/MS analysis, dilute the stock solution to a final concentration of 1-10 µM.
Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A shallow gradient is recommended to ensure good separation of the peptide from any impurities. A typical gradient might be 5-60% B over 30 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
MS1 Scan: Acquire a full MS scan over a mass range that includes the expected precursor ion masses (e.g., m/z 300-2000).
-
MS/MS Analysis: Use a data-dependent acquisition (DDA) method to trigger MS/MS scans on the most abundant precursor ions.
-
Collision Energy: Use a stepped collision energy approach to capture both the low-energy fragmentation of the Boc group and the higher-energy fragmentation of the peptide backbone.
-
-
Protocol 3: Data Analysis
-
Database Searching: Use a standard database search engine (e.g., Mascot, SEQUEST) to identify the peptide. Be sure to include the mass of the Boc-Acb residue as a variable modification.
-
Manual Spectral Interpretation: Manually inspect the MS/MS spectra to confirm the sequence and identify the characteristic neutral losses from the Boc group. Look for b and y ion series to confirm the peptide backbone sequence.
-
De Novo Sequencing: If the peptide is not in a database, use de novo sequencing algorithms to determine the amino acid sequence from the MS/MS data. The presence of the Boc-Acb residue can complicate automated de novo sequencing, so manual validation is crucial.
Conclusion: Embracing the Complexity for Deeper Insights
The incorporation of 1-Boc-aminomethyl-cyclobutanecarboxylic acid into peptides offers exciting possibilities for the development of novel therapeutics. While its unique structure introduces new challenges for mass spectrometric analysis, a thorough understanding of its fragmentation behavior allows for confident and comprehensive characterization. The characteristic neutral losses from the Boc group serve as a valuable diagnostic tool, while the potential for unique fragmentation of the cyclobutane ring provides an additional layer of structural information. By employing optimized experimental protocols and a logical approach to data interpretation, researchers can successfully navigate the complexities of analyzing these innovative molecules, accelerating the pace of drug discovery and development.
References
- Liu, W.-T., Ng, J., Meluzzi, D., Bandeira, N., Gutierrez, M., et al. (2009). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. Analytical Chemistry, 81(11), 4200–4209.
- Niedermeyer, T. H. J., & Strohalm, M. (2012). mMass as a Software Tool for the Annotation of Cyclic Peptide Tandem Mass Spectra. PLoS ONE, 7(9), e44913.
- Sivakumar, A., & G, S. (2011). Mass spectral study of Boc-carbo-beta3-peptides: differentiation of two pairs of positional and diastereomeric isomers. Journal of Mass Spectrometry, 46(1), 65-76.
- Chrone, V. G., Lorentzen, A., & Højrup, P. (2024). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in Molecular Biology, 2821, 83-89.
- Ismail, O., & P, S. (2022). Molecular Dynamics (MD)-Derived Features for Canonical and Noncanonical Amino Acids.
- Bugatti, K. (2021). How can I avoid the Boc-cleavage during Mass Analysis?
- Dong, M., & Z, L. (2021). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. Journal of Pharmaceutical and Biomedical Analysis, 201, 114115.
- Request PDF. (2024). Characterization of Synthetic Peptides by Mass Spectrometry.
- Kolanowski, J. L., & P, S. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(22), 6964.
- Kolanowski, J. L., & P, S. (2021).
- BioPharmaSpec. (2025).
- Gates, Z. P., & P, B. L. (2017). Discovery of a 29-amino-acid reactive abiotic peptide for selective cysteine arylation.
- Niedermeyer, T. H. J., & Strohalm, M. (2012). mMass as a Software Tool for the Annotation of Cyclic Peptide Tandem Mass Spectra. PLoS ONE, 7(9), e44913.
- Wanner, M. J., & K, D. (2021). Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids.
- Leman, L. J., & G, M. (2021). Parameterizing Non-Canonical Amino Acids for Cyclic Peptide Simulations. Frontiers in Molecular Biosciences, 8, 738458.
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- 4. Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass spectral study of Boc-carbo-beta3-peptides: differentiation of two pairs of positional and diastereomeric isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mMass as a Software Tool for the Annotation of Cyclic Peptide Tandem Mass Spectra | PLOS One [journals.plos.org]
A Comparative Guide to the NMR Spectroscopic Analysis of Cyclobutane-Containing Peptides
For researchers, medicinal chemists, and structural biologists engaged in the innovative field of drug discovery, the precise characterization of peptide conformation is paramount. The introduction of conformationally constrained residues, such as cyclobutane amino acids, into peptide scaffolds offers a powerful strategy to modulate their pharmacological properties, including potency, selectivity, and metabolic stability.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating the three-dimensional structure and dynamics of these unique molecules in solution, providing insights that are critical for rational drug design.
This guide provides an in-depth technical comparison of NMR spectroscopic methods for the analysis of cyclobutane-containing peptides. We will delve into the causality behind experimental choices, present detailed protocols, and objectively compare NMR with alternative analytical techniques, supported by experimental data and authoritative references. Our aim is to equip you with the knowledge to navigate the complexities of analyzing these fascinating and therapeutically promising molecules.
The Structural Impact of the Cyclobutane Ring in Peptides
The incorporation of a cyclobutane ring into a peptide backbone introduces a significant conformational constraint.[1] Unlike linear amino acid residues which exhibit a high degree of rotational freedom, the puckered four-membered ring of a cyclobutane amino acid restricts the accessible dihedral angles of the peptide backbone. This rigidity can pre-organize the peptide into a specific secondary structure, such as a folded or an extended strand-like conformation.[3][4]
High-resolution NMR studies have demonstrated that the stereochemistry of the substituents on the cyclobutane ring is a key determinant of the resulting peptide conformation.[3][4] For instance, peptides containing trans-cyclobutane amino acid residues have been shown to adopt more folded, compact structures in solution, often stabilized by intra- and inter-residue hydrogen bonds.[3][4] Conversely, peptides with cis-cyclobutane residues tend to favor more extended, strand-like conformations.[3][4] This profound influence on the peptide's three-dimensional architecture underscores the necessity of detailed NMR analysis to understand and ultimately engineer the desired biological activity.
Core NMR Methodologies for Structural Elucidation
A suite of one- and two-dimensional NMR experiments is typically employed to unravel the solution structure of a cyclobutane-containing peptide. Each experiment provides a unique piece of the structural puzzle, and their combined interpretation allows for the construction of a high-resolution 3D model.
Through-Bond Correlation Spectroscopy: COSY and TOCSY
The first step in any NMR structural analysis is the assignment of all proton resonances to their respective amino acid residues.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other through two or three chemical bonds (²JHH and ³JHH). For a cyclobutane-containing peptide, COSY is instrumental in tracing the connectivity of protons within the cyclobutane ring and along the peptide backbone.
-
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. This is particularly powerful for identifying all the protons belonging to a single amino acid residue, even if they are not directly coupled.
The analysis of coupling constants (³JHH) obtained from high-resolution 1D ¹H or 2D COSY spectra is crucial for determining the dihedral angles within the cyclobutane ring and along the peptide backbone, providing critical information about the ring's pucker and the overall peptide conformation.[5]
Through-Space Correlation Spectroscopy: NOESY and ROESY
Once the proton resonances are assigned, the next step is to determine the spatial proximity of protons, which is achieved through the Nuclear Overhauser Effect (NOE).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the cornerstone experiment for determining the 3D structure of peptides. It detects protons that are close in space (typically < 5 Å), irrespective of whether they are connected by chemical bonds. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing the distance restraints necessary for structure calculation.[6]
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): For medium-sized molecules, such as some cyclobutane-containing peptides, the NOE can be close to zero, making NOESY experiments ineffective. In such cases, ROESY is the experiment of choice. ROESY detects the same through-space interactions as NOESY but is less sensitive to the molecular tumbling rate.
The choice between NOESY and ROESY is a critical experimental decision. For small, rapidly tumbling peptides, NOESY is generally more sensitive. However, as the molecular weight approaches the "crossover" region where the NOE is close to zero, ROESY becomes essential. For larger or aggregated peptides, NOESY is again the preferred method.
Experimental Protocol: A Step-by-Step Workflow for NMR Analysis
The following provides a generalized workflow for the complete NMR structural analysis of a novel cyclobutane-containing peptide.
Sample Preparation
-
Purity: The peptide sample must be of high purity (>95%), as impurities can complicate spectral analysis.
-
Concentration: A concentration of 1-5 mM is typically required for 2D NMR experiments.
-
Solvent: The choice of deuterated solvent is critical. For observing exchangeable amide protons, which are involved in hydrogen bonding, aprotic solvents like DMSO-d₆ or a mixture of H₂O/D₂O (9:1) are used. The pH of the solution should be carefully adjusted to between 4 and 5 to minimize the exchange rate of amide protons.
-
Internal Standard: A reference compound, such as DSS or TSP, is added for chemical shift referencing.
NMR Data Acquisition
A standard suite of 2D NMR experiments is acquired on a high-field NMR spectrometer (≥ 500 MHz).
| Experiment | Purpose | Key Parameters |
| ¹H | Initial assessment of sample purity and spectral dispersion. | High resolution, sufficient signal-to-noise. |
| COSY | Establish proton-proton through-bond connectivities. | High digital resolution in both dimensions to resolve fine coupling patterns. |
| TOCSY | Identify all protons within each amino acid spin system. | A mixing time of 60-80 ms is typically used to allow for magnetization transfer throughout the spin system. |
| NOESY/ROESY | Detect through-space proton-proton proximities for 3D structure calculation. | A series of mixing times (e.g., 100-400 ms for NOESY) should be tested to monitor the NOE buildup and avoid spin diffusion. |
| ¹³C HSQC | Correlate protons with their directly attached carbons for resonance assignment confirmation. | Optimized for one-bond JCH coupling constant. |
Data Processing and Analysis
-
Processing: The acquired data is processed using software such as TopSpin, NMRPipe, or MestReNova. This involves Fourier transformation, phasing, and baseline correction.
-
Resonance Assignment: The COSY and TOCSY spectra are used to assign all proton resonances. The HSQC spectrum can be used to confirm assignments by correlating protons to their attached carbons.
-
NOE/ROE Assignment and Integration: Cross-peaks in the NOESY or ROESY spectra are assigned to specific proton pairs. The volumes of these cross-peaks are integrated to derive interproton distance restraints.
-
Coupling Constant Measurement: ³JHH coupling constants are measured from high-resolution 1D or 2D spectra to derive dihedral angle restraints.
Structure Calculation and Validation
-
Structure Calculation: The experimental distance and dihedral angle restraints are used as input for structure calculation programs such as CYANA, XPLOR-NIH, or AMBER. These programs use molecular dynamics and/or simulated annealing algorithms to generate an ensemble of 3D structures that are consistent with the NMR data.
-
Validation: The quality of the calculated structures is assessed using a variety of parameters, including the number of NOE violations, Ramachandran plot analysis, and the root-mean-square deviation (RMSD) of the structural ensemble.
Caption: Experimental workflow for the NMR spectroscopic analysis of cyclobutane-containing peptides.
Comparison with Alternative Analytical Techniques
While NMR is the preeminent technique for determining the solution-state structure and dynamics of peptides, other methods provide complementary and sometimes orthogonal information.
| Feature | NMR Spectroscopy | X-ray Crystallography | Mass Spectrometry |
| Sample Phase | Solution | Solid (Crystal) | Gas Phase |
| Information Provided | 3D structure, dynamics, intermolecular interactions in solution | High-resolution static 3D structure | Molecular weight, sequence, post-translational modifications |
| Molecular Size | Optimal for peptides and small proteins (< ~35 kDa) | Can handle large proteins and complexes | Wide range of sizes |
| Key Advantage | Provides information on conformational dynamics in a near-physiological state | Can provide atomic resolution structures | High sensitivity and speed, suitable for complex mixtures |
| Key Limitation | Lower resolution than X-ray crystallography, complex spectra for larger molecules | Requires successful crystallization, which can be a significant bottleneck; provides a static picture | Provides limited direct 3D structural information |
Causality in Technique Selection:
-
NMR vs. X-ray Crystallography: The choice between NMR and X-ray crystallography is often dictated by the ability to obtain high-quality crystals. For many peptides, especially those with flexible regions, crystallization can be a major hurdle, making NMR the only viable option for high-resolution structural analysis.[7] Furthermore, if understanding the conformational dynamics of the peptide in solution is critical for its biological function, NMR is the superior technique.[8]
-
NMR vs. Mass Spectrometry: Mass spectrometry is an indispensable tool for confirming the molecular weight and sequence of a synthesized peptide.[9] However, it does not provide detailed information about the peptide's three-dimensional conformation. Tandem MS (MS/MS) can provide some structural information by analyzing fragmentation patterns, but this is generally not sufficient to define the global fold of the peptide.[9] Therefore, MS and NMR are highly complementary techniques, with MS being used for primary structure verification and NMR for tertiary structure determination.
Caption: Logical relationship for selecting an analytical technique based on the research question.
Challenges in the NMR Analysis of Cyclobutane-Containing Peptides
The unique structural features of cyclobutane-containing peptides can present specific challenges during NMR analysis:
-
Signal Overlap: The aliphatic protons of the cyclobutane ring can overlap with the signals from other aliphatic side chains in the peptide, complicating resonance assignment. Higher field spectrometers and 3D NMR experiments can help to resolve this overlap.
-
Complex Coupling Patterns: The puckered nature of the cyclobutane ring can lead to complex proton-proton coupling patterns that may be difficult to analyze.
-
Conformational Exchange: If the peptide exists in multiple conformations that are slowly exchanging on the NMR timescale, this can lead to broadened spectral lines or the appearance of multiple sets of signals, which can complicate the analysis.
Conclusion
NMR spectroscopy is an indispensable tool for the detailed structural and dynamic characterization of cyclobutane-containing peptides. A comprehensive analysis using a combination of through-bond and through-space correlation experiments provides the necessary data to determine high-resolution solution structures. While other techniques such as X-ray crystallography and mass spectrometry offer valuable complementary information, NMR remains unparalleled in its ability to probe the conformational landscape of these constrained peptides in a near-physiological environment. A thorough understanding of the principles behind each NMR experiment and a systematic approach to data acquisition and analysis are key to successfully unlocking the structural secrets of these promising therapeutic molecules.
References
-
A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
-
Two-dimensional 1H NMR study of two cyclobutane type photodimers of thymidylyl-(3'----5')-thymidine. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
-
Toward structure prediction of cyclic peptides. (n.d.). RSC Publishing. Retrieved January 19, 2026, from [Link]
-
Accurate quantification of modified cyclic peptides without the need for authentic standards. (n.d.). Retrieved January 19, 2026, from [Link]
-
Folding peptides studied by NMR. (2017, September 19). SeRMN – NMR Service at UAB. Retrieved January 19, 2026, from [Link]
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Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]
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Conformational Preferences of Cyclopentane-Based Oligo-δ-peptides in the Gas Phase and in Solution. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
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Quantitative analysis of the cyclic peptide GG-8-6 in rat plasma using LC-MS/MS and its application to a pharmacokinetic study. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.). Retrieved January 19, 2026, from [Link]
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A Comparative Guide to Sequencing Peptides with Unnatural Amino Acids: Edman Degradation vs. Mass Spectrometry
In the rapidly evolving fields of drug discovery, chemical biology, and materials science, peptides incorporating unnatural amino acids (UAAs) are transitioning from niche curiosities to critical components.[][2] UAAs offer the ability to introduce novel functionalities, enhance proteolytic stability, and constrain peptide conformations, making them invaluable tools for developing next-generation therapeutics and research probes.[2] However, the very novelty that makes these molecules powerful also presents significant analytical hurdles, chief among them being the verification of their primary structure.
This guide provides an in-depth comparison of the two primary methodologies for peptide sequencing—the classic Edman degradation and modern mass spectrometry (MS)—with a specific focus on their application to peptides containing UAAs. We will delve into the mechanistic underpinnings of each technique, explore the unique challenges posed by non-standard residues, and provide data-driven insights to help researchers select the optimal sequencing strategy.
The Edman Degradation Workflow: A Foundational Overview
Developed by Pehr Edman in the 1950s, Edman degradation is a robust chemical method that sequentially removes and identifies amino acids from the N-terminus of a peptide.[3][4][5] Its enduring relevance, particularly in regulated environments like biopharmaceutical development, stems from its high accuracy and direct, residue-by-residue analysis.[6][7]
The process is a three-step cycle:
-
Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under mildly alkaline conditions. PITC selectively labels the free alpha-amino group of the N-terminal residue, forming a phenylthiocarbamoyl (PTC) peptide.[3][4][6]
-
Cleavage: Under acidic conditions, the labeled N-terminal residue is cleaved from the peptide chain, forming a thiazolinone derivative (ATZ-amino acid).[3][8] The rest of the peptide remains intact, ready for the next cycle.
-
Conversion & Identification: The unstable ATZ-amino acid is extracted and converted into a more stable phenylthiohydantoin (PTH) derivative.[3][8] This PTH-amino acid is then identified, typically by high-performance liquid chromatography (HPLC), by comparing its retention time to a set of known standards.[9]
This cycle is repeated, typically for 30-50 residues, until the sequence is determined or the signal-to-noise ratio becomes prohibitive.[6][10]
Challenges in Sequencing Unnatural Peptides via Edman Degradation
The precision of the Edman chemistry for the 20 canonical amino acids can become a liability when UAAs are present.[11] The unique side-chain structures and properties of UAAs can disrupt the standard workflow in several ways:
-
Blocked N-Terminus: This is a fundamental limitation. If the N-terminal α-amino group is modified (e.g., acetylated, pyroglutamate formation), PITC cannot bind, and the sequencing process cannot begin.[3][7][10][12] This is a common strategy in peptide drug design to increase stability, making Edman degradation non-viable for such molecules.
-
Side-Chain Reactivity: The PITC reagent, while highly specific for the N-terminal amine, can potentially react with nucleophilic side chains of certain UAAs under the coupling conditions. This can lead to incomplete coupling at the N-terminus or the formation of stable adducts that prevent cleavage, effectively halting the sequencing run.
-
Failed Cleavage or Conversion: The stereoelectronics of a UAA's backbone or side chain can hinder the cyclization and cleavage steps. For example, β- or γ-amino acids, which have a different backbone structure, will not form the required five-membered ring intermediate, stopping the process.[3]
-
Ambiguous Identification: The most common challenge is the identification of the resulting PTH-UAA. Standard HPLC systems are calibrated with the 20 canonical PTH-amino acid standards.[9] A PTH-UAA will produce a novel peak with an unknown retention time. Without a synthesized, purified standard of the expected PTH-UAA to inject as a reference, the peak cannot be definitively identified.[9]
Adapting Edman Degradation for Unnatural Amino Acids: Protocols & Strategies
Despite these challenges, Edman degradation can be a powerful tool for UAA-containing peptides, provided a systematic and validated approach is taken. It offers an orthogonal confirmation of N-terminal sequence and purity that is difficult to achieve with MS alone.
Core Strategy: Synthesis and Calibration of PTH-UAA Standards
The most robust solution to the identification problem is the chemical synthesis of the expected PTH-derivative of the unnatural amino acid.
Experimental Protocol: Synthesis of a PTH-UAA Standard
-
Reaction Setup: Dissolve 1-5 mg of the free unnatural amino acid in 500 µL of a 1:1 solution of pyridine and water. Adjust the pH to ~9.0 with a suitable base.
-
Coupling: Add a 1.5-fold molar excess of PITC. Heat the reaction at 50°C for 60-90 minutes.
-
Drying: Dry the sample completely under a stream of nitrogen or in a vacuum centrifuge.
-
Conversion: Add 300 µL of anhydrous trifluoroacetic acid (TFA) and incubate at 50°C for 30 minutes to facilitate the cleavage and conversion to the PTH-derivative.
-
Final Preparation: Dry the sample again and reconstitute it in a solvent compatible with the HPLC system (e.g., 20% acetonitrile).
-
Verification: Confirm the identity and purity of the synthesized PTH-UAA standard using LC-MS before creating a calibration curve on the protein sequencer's HPLC system.
By establishing a known retention time for the PTH-UAA, its appearance in a sequencing run provides definitive proof of its position. This self-validating system is crucial for trustworthy results.
Comparative Analysis: Edman Degradation vs. Mass Spectrometry
Mass spectrometry, particularly tandem MS (MS/MS), is the workhorse of modern proteomics and peptide sequencing.[13] It offers high throughput, sensitivity, and the ability to analyze complex mixtures and internal sequences.[7][13] However, when it comes to UAA-containing peptides, it has its own set of challenges.
| Feature | Edman Degradation | Mass Spectrometry (MS/MS) |
| Principle | Sequential chemical cleavage from the N-terminus.[3][6] | Fragmentation of ionized peptides and analysis of mass-to-charge ratios.[13] |
| Primary Strength | Unambiguous, residue-by-residue confirmation of the N-terminal sequence.[7][14] | High throughput, high sensitivity, analysis of complex mixtures, and internal sequences.[7][10] |
| Handling of UAAs | Requires pre-synthesis of PTH-UAA standards for identification.[9] Susceptible to side-chain reactivity and non-standard backbones.[3] | Can detect UAAs as a mass shift. Ambiguity can arise with isomeric or isobaric residues. Fragmentation patterns of UAAs may be unpredictable. |
| De Novo Sequencing | Inherently a de novo method, as it does not rely on databases.[10][14] | Relies heavily on database matching.[13][15] De novo algorithms exist but are complex and can be less reliable, especially with unknown modifications (UAAs). |
| Blocked N-Terminus | Fails completely if the N-terminus is chemically blocked.[6][10][12] | Can sequence peptides with blocked N-termini, as fragmentation occurs along the backbone.[16] |
| Sample Purity | Requires a highly purified, single peptide sample.[7][10] | Can handle complex mixtures, though purity enhances data quality. |
| Throughput | Low throughput; one sample at a time, with each cycle taking ~1 hour.[15] | High throughput; capable of analyzing thousands of proteins in a single run.[10] |
| Sample Amount | Typically requires 10-100 picomoles of material.[3][15] | Highly sensitive, often requiring femtomole to low picomole amounts. |
Causality in Method Selection
The choice between Edman and MS is not merely about preference but is dictated by the experimental question.
-
For absolute N-terminal confirmation of a purified UAA-peptide therapeutic: Edman degradation, supported by a synthesized PTH-UAA standard, is the gold standard. Its sequential nature provides unequivocal proof of sequence and can identify N-terminal truncations or failures in synthesis that MS might miss in a complex spectrum. This is particularly crucial for regulatory submissions where identity and purity must be rigorously established.[7]
-
For discovery-phase analysis or screening of UAA-containing peptide libraries: Mass spectrometry is superior. Its high throughput and ability to handle mixtures make it the only practical choice for large-scale analysis.
-
For unknown sequences or unexpected modifications: A combined approach is often most powerful. MS can provide an overall sequence map and highlight unexpected mass shifts, while Edman degradation can be used to definitively confirm the N-terminal portion and resolve ambiguities.[13]
Conclusion and Future Outlook
While mass spectrometry is the dominant technology in protein analysis, Edman degradation retains a vital and distinct role, especially in the rigorous characterization of novel peptide therapeutics containing unnatural amino acids. Its strength lies in its direct, sequential, and database-independent nature, which provides a level of certainty for N-terminal sequencing that is complementary to the strengths of MS.
The key to successfully applying Edman degradation to UAA-peptides is not to treat it as a black box but to engage with its chemical principles. By proactively synthesizing and validating PTH-UAA standards, researchers can extend the utility of this classic technique, ensuring the accurate and unambiguous structural elucidation of their most innovative molecules. As peptide-based drugs and materials become more complex, this rigorous, multi-faceted approach to sequence validation will only grow in importance.
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A Comparative Guide to the Conformational Analysis of Peptides with Constrained Cyclobutane vs. Cyclopropane Amino Acids
Introduction: Engineering Peptide Conformation with Alicyclic Scaffolds
In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics due to their high specificity and potency. However, their inherent flexibility often leads to poor metabolic stability and reduced binding affinity. To overcome these limitations, medicinal chemists increasingly turn to the incorporation of non-natural amino acids that introduce conformational constraints. Among the most powerful of these are amino acids bearing small cycloalkane rings, such as cyclopropane and cyclobutane, integrated into their structure. These rigid scaffolds dramatically restrict the accessible dihedral angles of the peptide backbone, pre-organizing the peptide into a bioactive conformation and enhancing its resistance to proteolytic degradation.[1][2]
This guide provides a comprehensive comparison of the conformational effects of incorporating cyclobutane versus cyclopropane amino acids into peptide scaffolds. We will delve into the distinct structural consequences of each ring system, supported by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling. This document is intended for researchers, scientists, and drug development professionals seeking to rationally design peptides with enhanced therapeutic properties.
The Fundamental Difference: Ring Strain and Conformational Rigidity
The core distinction between cyclopropane and cyclobutane amino acids lies in their inherent ring strain and the resulting impact on the peptide backbone's flexibility.
-
Cyclopropane Amino Acids: The three-membered ring of cyclopropane is highly strained, leading to significant bond angle distortion from the ideal sp3 hybridization. This high degree of strain imparts a very rigid conformation on the amino acid, severely restricting the phi (φ) and psi (ψ) dihedral angles of the peptide backbone.[2] This rigidity can be a powerful tool for locking a peptide into a specific, desired conformation.
-
Cyclobutane Amino Acids: The four-membered ring of cyclobutane is less strained than cyclopropane. While still significantly constrained compared to a linear amino acid, it possesses a greater degree of conformational flexibility, including the ability to pucker. This puckering allows for a slightly broader range of accessible φ and ψ angles, offering a different set of tools for influencing peptide secondary structure.[1][3]
Comparative Conformational Analysis: A Data-Driven Approach
The incorporation of these constrained amino acids has a profound and predictable impact on the local and global conformation of a peptide. The following sections compare their effects on key structural parameters.
Dihedral Angle (φ/ψ) Constraints: A Ramachandran Plot Perspective
The Ramachandran plot is a fundamental tool for visualizing the allowed and disallowed regions of φ and ψ angles for amino acid residues in a peptide.[4][5][6] The introduction of cyclopropane and cyclobutane rings drastically alters the landscape of this plot for the modified residue.
While specific values are highly dependent on the substitution pattern of the ring, a general trend emerges from computational and experimental studies:
| Amino Acid Type | Typical φ Angle Range | Typical ψ Angle Range | Predominant Secondary Structure Influence |
| Cyclopropane Amino Acid | Highly Restricted | Highly Restricted | Potent inducers of β-turns and tight loops. |
| Cyclobutane Amino Acid | Restricted, with some flexibility | Restricted, with some flexibility | Can stabilize both β-turns and helical structures, depending on stereochemistry and peptide sequence.[7] |
| Glycine | Broadly Allowed | Broadly Allowed | Flexible, often found in turns and loops. |
| Alanine | Restricted to specific regions | Restricted to specific regions | Favors α-helical conformations. |
Note: The exact φ and ψ angles are influenced by the stereochemistry of the cyclobutane or cyclopropane ring and its point of attachment to the peptide backbone.
Impact on Secondary Structure: From Turns to Helices
The distinct conformational preferences of cyclobutane and cyclopropane amino acids translate directly to their influence on peptide secondary structure.
-
Cyclopropane Amino Acids as Turn Inducers: Due to their extreme rigidity, cyclopropane-containing amino acids are potent inducers of β-turns. The constrained geometry forces the peptide chain to adopt a sharp reversal in direction, a key feature of many bioactive peptides that interact with receptors or enzymes.
-
Cyclobutane Amino Acids as Versatile Scaffolds: The slightly greater flexibility of the cyclobutane ring allows for a more diverse range of structural influences. Depending on the stereochemistry and the surrounding amino acid sequence, cyclobutane amino acids can be used to stabilize not only β-turns but also helical conformations. This versatility makes them attractive tools for fine-tuning peptide secondary structure.
Workflow for Conformational Analysis
A robust conformational analysis of peptides containing these constrained amino acids requires a multi-pronged approach, integrating computational and experimental techniques.
Caption: A typical workflow for the conformational analysis of constrained peptides.
Experimental Protocols: A Practical Guide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution, providing insights into their dynamic behavior.[8]
Step-by-Step Protocol for 2D NMR Analysis:
-
Sample Preparation:
-
Dissolve 1-5 mg of the purified peptide in 500 µL of a suitable deuterated solvent (e.g., D₂O, d₆-DMSO, or a mixture). The choice of solvent should mimic the physiological environment of interest.
-
Add a known concentration of an internal standard, such as DSS or TSP, for chemical shift referencing.
-
-
Data Acquisition:
-
Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
TOCSY (Total Correlation Spectroscopy): This experiment is used to identify the spin systems of individual amino acid residues. A mixing time of 60-80 ms is typically used.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about through-space proton-proton distances, which are crucial for determining the peptide's 3D structure.[9] A range of mixing times (e.g., 100-400 ms for NOESY) should be tested to monitor the build-up of NOE cross-peaks. ROESY is often preferred for medium-sized molecules where the NOE may be close to zero.
-
-
Data Processing and Analysis:
-
Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the proton resonances to specific amino acids using the TOCSY and NOESY/ROESY spectra.
-
Integrate the NOESY/ROESY cross-peaks to obtain distance restraints. The intensity of a cross-peak is inversely proportional to the sixth power of the distance between the two protons.
-
-
Structure Calculation:
-
Use the distance restraints, along with any dihedral angle restraints derived from coupling constants, to calculate a family of 3D structures using software such as CYANA, XPLOR-NIH, or CNS.[10]
-
The resulting ensemble of structures represents the conformational space sampled by the peptide in solution.
-
X-ray Crystallography
X-ray crystallography provides a high-resolution snapshot of the peptide's conformation in the solid state.
Step-by-Step Protocol for Peptide Crystallization and Structure Determination:
-
Peptide Synthesis and Purification:
-
Synthesize the peptide using standard solid-phase peptide synthesis (SPPS) protocols.
-
Purify the peptide to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
-
-
Crystallization Screening:
-
Prepare a concentrated solution of the peptide (typically 5-20 mg/mL).
-
Use commercially available crystallization screens to test a wide range of precipitants, buffers, and salts.
-
Set up crystallization trials using vapor diffusion (hanging or sitting drop) or microbatch methods.[11]
-
-
Crystal Optimization and Harvesting:
-
Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the concentrations of the peptide, precipitant, and additives.
-
Carefully harvest the best-diffracting crystals and cryo-protect them for data collection.
-
-
X-ray Diffraction Data Collection:
-
Collect X-ray diffraction data from the crystal using a synchrotron or a home-source X-ray diffractometer.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or experimental phasing (e.g., by incorporating a heavy atom).
-
Build an atomic model of the peptide into the resulting electron density map and refine the structure against the experimental data.[12]
-
Computational Modeling: In Silico Insights
Molecular dynamics (MD) simulations provide a powerful computational microscope to explore the conformational landscape and dynamics of peptides.
Workflow for Molecular Dynamics Simulations:
Caption: A generalized workflow for molecular dynamics simulations of peptides.
Key Considerations for Constrained Peptides:
-
Force Field Parameterization: Standard biomolecular force fields (e.g., AMBER, CHARMM, GROMOS) may not have parameters for cyclobutane and cyclopropane amino acids.[13] It is crucial to either use a force field that includes these or to carefully parameterize them using quantum mechanical calculations.
-
Enhanced Sampling Methods: The rugged energy landscape of constrained peptides can make it difficult for standard MD simulations to adequately sample all relevant conformations. Techniques like Replica Exchange Molecular Dynamics (REMD) or Metadynamics can be employed to overcome these sampling challenges.[14]
Impact on Therapeutic Properties: A Comparative Overview
The choice between a cyclobutane and a cyclopropane constraint can have significant downstream effects on the therapeutic potential of a peptide.
| Property | Cyclopropane Amino Acid | Cyclobutane Amino Acid | Rationale |
| Proteolytic Stability | High | High | The constrained backbone conformation prevents efficient binding to the active site of proteases. |
| Receptor Binding Affinity | Can be very high if the constrained conformation matches the bioactive one. | High, with the potential for fine-tuning through conformational flexibility. | Pre-organization into the bioactive conformation reduces the entropic penalty of binding. |
| Cell Permeability | Can be enhanced by masking polar groups and promoting intramolecular hydrogen bonding. | Can be enhanced, with the added flexibility potentially aiding in the adoption of membrane-permeable conformations. | The rigid structure can favor conformations that shield polar groups from the hydrophobic core of the cell membrane. |
Conclusion: A Tale of Two Rings in Peptide Design
Both cyclobutane and cyclopropane amino acids are invaluable tools for the conformational constraint of peptides. The highly rigid nature of the cyclopropane ring makes it an excellent choice for inducing tight turns and locking a peptide into a single, well-defined conformation. The greater, albeit still restricted, flexibility of the cyclobutane ring offers a more nuanced approach, allowing for the stabilization of a wider range of secondary structures.
The optimal choice between these two powerful building blocks will ultimately depend on the specific therapeutic target and the desired conformational properties of the peptide. A thorough understanding of their distinct conformational signatures, as elucidated through the synergistic application of NMR, X-ray crystallography, and computational modeling, is paramount to the rational design of next-generation peptide therapeutics.
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Using solution-phase NMR spectroscopy to study the folding and supramolecular assembly of conformationally constrained β-sheet peptides. (n.d.). ChemRxiv. [Link]
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Dihedral Angle Calculations To Elucidate the Folding of Peptides through Its Main Mechanical Forces. (2019, February 26). PubMed. [Link]
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- 9. Transferred NOESY NMR studies of biotin mimetic peptide (FSHPQNT) bound to streptavidin: A structural model for studies of peptide-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Analysis of Boc vs. Fmoc Protected Cyclobutane Amino Acids in Peptide Stability
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel peptide therapeutics with enhanced pharmacological profiles, the incorporation of unnatural amino acids has emerged as a powerful strategy. Among these, cyclobutane-constrained amino acids are of particular interest due to their ability to impart unique conformational rigidity, which can lead to increased metabolic stability and receptor selectivity. The choice of protecting group strategy—tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc)—for these sterically demanding building blocks is a critical decision that profoundly impacts the efficiency of solid-phase peptide synthesis (SPPS) and the ultimate stability of the final peptide. This guide provides an in-depth comparative analysis of Boc and Fmoc protection for cyclobutane amino acids, offering experimental insights and detailed protocols to inform the strategic design of stable, next-generation peptide drugs.
The Dichotomy of Protection: Boc vs. Fmoc in the Context of Cyclobutane Amino Acids
The fundamental difference between the Boc and Fmoc strategies lies in their orthogonal deprotection chemistries. The Boc group is acid-labile, typically removed with trifluoroacetic acid (TFA), while the Fmoc group is base-labile, cleaved by piperidine in dimethylformamide (DMF).[][2] This distinction dictates the entire synthetic workflow, from resin choice to side-chain protection and final cleavage conditions.
When incorporating bulky cyclobutane residues, the selection of either Boc or Fmoc protection presents a unique set of advantages and challenges that can influence not only the synthesis but also the stability of the resulting peptide.
Boc Strategy: A Robust Approach for Complex Syntheses
The Boc/Bzl (benzyl) strategy, while considered a more traditional approach, offers distinct advantages for peptides containing cyclobutane amino acids. The strong acidic conditions used for Boc deprotection can help to disrupt peptide aggregation, a common challenge with hydrophobic or sterically hindered sequences.[3] This can be particularly beneficial when dealing with the rigid structures imposed by cyclobutane residues. However, the harsh final cleavage conditions, typically involving hydrofluoric acid (HF), may not be suitable for peptides with sensitive modifications.[2]
Fmoc Strategy: The Modern Standard of Mildness and Versatility
The Fmoc/tBu (tert-butyl) strategy is the most widely used method in modern SPPS due to its milder reaction conditions.[2] The base-labile nature of the Fmoc group is compatible with a broader range of sensitive functional groups and allows for the use of milder acidic conditions for final cleavage and deprotection of side chains.[] This can be advantageous for preserving the integrity of complex peptides. However, the potential for side reactions such as aspartimide formation and the generation of impurities from Fmoc deprotection byproducts needs to be carefully managed.[3]
Impact on Peptide Stability: A Mechanistic and Experimental Perspective
The incorporation of cyclobutane amino acids into a peptide backbone introduces significant conformational constraints, which can inherently enhance stability against enzymatic degradation.[4][5] The rigid cyclobutane ring can sterically hinder the approach of proteases, preventing cleavage of adjacent peptide bonds.[6] The choice of Boc or Fmoc protection during synthesis can further influence the overall stability profile of the final peptide, primarily through its impact on peptide purity and the potential for introducing subtle structural modifications.
Enzymatic Stability
Peptides containing cyclobutane amino acids, regardless of the protecting group strategy used for their synthesis, are expected to exhibit enhanced resistance to enzymatic degradation compared to their linear counterparts.[4][5] The conformational rigidity imposed by the cyclobutane ring disrupts the recognition sites for many common proteases.
Chemical Stability: Acid and Base Lability
The choice of protecting group strategy can have implications for the chemical stability of the final peptide, particularly if residual protecting groups or byproducts from the synthesis remain.
-
Acid Stability: Peptides synthesized using the Boc strategy are repeatedly exposed to TFA during Nα-deprotection. While the final peptide is generally stable to acidic conditions, any incomplete removal of acid-labile side-chain protecting groups could lead to slow hydrolysis and degradation over time in an acidic environment.
-
Base Stability: Conversely, peptides synthesized via the Fmoc route are subjected to repeated treatments with piperidine. While the final, deprotected peptide is generally stable under neutral and acidic conditions, any residual piperidine adducts or modifications arising from base-catalyzed side reactions could potentially impact long-term stability.
Comparative Data Summary
| Parameter | Boc-Protected Cyclobutane Amino Acids | Fmoc-Protected Cyclobutane Amino Acids | Rationale |
| Expected Crude Purity | Potentially higher for aggregation-prone sequences.[3] | Generally high for standard sequences.[3] | Boc deprotection with strong acid can mitigate aggregation. |
| Enzymatic Stability | High | High | The conformational constraint of the cyclobutane ring is the primary determinant of enzymatic stability.[4][5] |
| Acid Stability | Generally high | Generally high | Peptides are inherently more stable in acidic conditions. Potential for issues if acid-labile side-chain protecting groups are not fully removed in the Boc strategy. |
| Base Stability | Generally high | Generally high | Potential for long-term instability if base-catalyzed side products from the Fmoc strategy are not fully removed. |
Experimental Protocols
Synthesis of Boc/Fmoc-Protected Cyclobutane Amino Acids
The synthesis of Boc- and Fmoc-protected cyclobutane amino acids typically involves multi-step organic synthesis, often starting from commercially available cyclobutane precursors.[7][8]
Diagram: General Synthetic Scheme for Protected Cyclobutane Amino Acids
Caption: Generalized workflow for synthesizing Boc- and Fmoc-protected cyclobutane amino acids.
Solid-Phase Peptide Synthesis (SPPS)
The incorporation of the protected cyclobutane amino acids into a peptide sequence follows standard SPPS protocols for either Boc or Fmoc chemistry.
Diagram: Comparative SPPS Workflows
Caption: High-level comparison of the cyclical steps in Boc versus Fmoc solid-phase peptide synthesis.
Peptide Stability Assay in Human Serum
This protocol outlines a general procedure for assessing the stability of a cyclobutane-containing peptide in human serum.
Step-by-Step Protocol:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the purified peptide in an appropriate solvent (e.g., sterile water or DMSO).
-
Incubation: Add the peptide stock solution to human serum to a final concentration of 100 µg/mL. Incubate the mixture at 37°C with gentle agitation.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot of the serum-peptide mixture.
-
Protein Precipitation: Immediately quench the enzymatic activity by adding an equal volume of a precipitation solution (e.g., 10% trichloroacetic acid or ice-cold acetonitrile).
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant containing the peptide and its potential degradation products by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS).[9][10]
-
Quantification: Quantify the amount of intact peptide remaining at each time point by measuring the peak area from the HPLC chromatogram. Calculate the peptide's half-life in serum.
Diagram: Peptide Stability Assay Workflow
Caption: A typical workflow for assessing the enzymatic stability of a peptide in human serum.
Conclusion and Future Perspectives
The choice between Boc and Fmoc protection for the synthesis of peptides containing cyclobutane amino acids is a nuanced decision that depends on the specific peptide sequence, the presence of other sensitive functional groups, and the desired scale of synthesis. While the inherent conformational rigidity of the cyclobutane moiety is the primary driver of enhanced enzymatic stability, the synthetic strategy can influence the final purity and, consequently, the long-term chemical stability of the peptide.
The Boc strategy may be advantageous for overcoming aggregation issues with certain cyclobutane-containing sequences, while the Fmoc strategy offers milder conditions suitable for a wider array of peptide modifications. Ultimately, a careful evaluation of the target peptide's properties should guide the selection of the optimal synthetic route. Further head-to-head studies directly comparing the stability of identical cyclobutane-containing peptides synthesized by both methods would be invaluable for providing more definitive guidance to the scientific community.
References
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NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid. Available at: [Link]
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Illa, O., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. International Journal of Molecular Sciences, 22(10), 5092. Available at: [Link]
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Zhang, Y., et al. (2023). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science, 14(38), 10563-10571. Available at: [Link]
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Kohler, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Available at: [Link]
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Slideshare. T boc fmoc protocols in peptide synthesis. Available at: [Link]
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Semantic Scholar. Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Available at: [Link]
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ResearchGate. Synthesis of N-Boc protected amino acid 20. Available at: [Link]
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Krüger, J., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. Organic Letters, 24(32), 5963–5968. Available at: [Link]
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Kohler, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 7(11), 3618–3625. Available at: [Link]
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Kohler, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed. Available at: [Link]
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Illa, O., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Digital.CSIC. Available at: [Link]
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Chen, Y. T., et al. (2024). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. bioRxiv. Available at: [Link]
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ElectronicsAndBooks. Cyclobutane-containing peptides. Available at: [Link]
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ACS Publications. On the Utility of Chemical Strategies to Improve Peptide Gut Stability. Available at: [Link]
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ResearchGate. Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Available at: [Link]
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Agilent. Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Available at: [Link]
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Dr. Rainer Glaser's New Home Pages. Mass spectrometry for the quantification of bioactive peptides in biological fluids. Available at: [Link]
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CORE. Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β-Amino Acids. Available at: [Link]
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bioRxiv. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. Available at: [Link]
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Bentham Science Publisher. Cyclobutane Biomolecules: Synthetic Approaches to Amino Acids, Peptides and Nucleosides. Available at: [Link]
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ResearchGate. Structure of cyclobutane-based hybrid peptides subjected to study. Available at: [Link]
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Malin, S. D., & Vedejs, E. (2007). Synthesis of Boc-protected bicycloproline. Organic letters, 9(22), 4531–4533. Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]
- AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available at: [https://www.aapptec.
-
Ramazi, S., & Ghassemi, S. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in molecular biology (Clifton, N.J.), 1047, 65–80. Available at: [Link]
-
Joy, F., & Geyer, A. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules (Basel, Switzerland), 25(10), 2349. Available at: [Link]
-
Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]
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-
Ramazi, S., & Ghassemi, S. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in molecular biology (Clifton, N.J.), 1047, 65–80. Available at: [Link]
-
Al-Warhi, T., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Journal of medicinal chemistry, 65(19), 12371–12415. Available at: [Link]
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A Comparative Guide to Validating the Incorporation of 1-Boc-aminomethyl-cyclobutanecarboxylic Acid by HPLC
For researchers, medicinal chemists, and drug development professionals venturing into the synthesis of novel peptides, the incorporation of unnatural amino acids presents both an opportunity and a challenge. These unique building blocks, such as 1-Boc-aminomethyl-cyclobutanecarboxylic acid, can impart valuable properties like enhanced stability and novel functionalities. However, their successful incorporation must be rigorously validated. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for verifying the presence of this specific cyclobutane-containing amino acid in a synthetic peptide, grounded in the principles of scientific integrity and authoritative standards.
The Analytical Imperative: Why HPLC Validation is Critical
Solid-phase peptide synthesis (SPPS) is a powerful technique, but it is not without its potential pitfalls. The introduction of a sterically hindered, non-proteinogenic amino acid like 1-Boc-aminomethyl-cyclobutanecarboxylic acid can lead to several synthetic challenges. Incomplete coupling reactions can result in the deletion of the intended amino acid from the peptide sequence. Conversely, issues with deprotection steps can leave residual protecting groups on the final product.[1][2] Therefore, a robust analytical method is not merely a quality control step; it is an essential part of the synthetic process, providing critical feedback for optimization and ensuring the final product's identity and purity.[3]
Reversed-phase HPLC (RP-HPLC) is the cornerstone of peptide analysis due to its high resolving power, reproducibility, and compatibility with mass spectrometry.[3][4] This guide will first detail a standard RP-HPLC protocol for monitoring the incorporation of our target amino acid and then compare it with alternative HPLC-based approaches that provide complementary information.
Core Methodology: RP-HPLC for Routine Analysis
The workhorse for analyzing peptides is RP-HPLC, which separates molecules based on their hydrophobicity.[5] For a peptide containing the relatively hydrophobic Boc and cyclobutane groups, a C18 or C8 column is an excellent starting point.
Experimental Protocol: Standard RP-HPLC
-
Instrumentation:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. TFA acts as an ion-pairing agent to improve peak shape.[4]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[4]
-
Flow Rate: 1.0 mL/min.
-
Gradient: A typical scouting gradient would be 5% to 95% Mobile Phase B over 20 minutes to determine the elution profile of the peptide and any impurities.[6] An optimized gradient can then be developed to improve resolution around the target peptide peak.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 40°C.
-
Interpreting the Chromatogram
The successful incorporation of 1-Boc-aminomethyl-cyclobutanecarboxylic acid will result in a single, sharp peak for the desired peptide at a specific retention time. The retention time will be longer than that of a similar peptide lacking this hydrophobic residue. Key impurities to watch for include:
-
Deletion Sequences: Peptides where the cyclobutane amino acid failed to couple will elute earlier due to lower hydrophobicity.[1][7][8]
-
Incomplete Deprotection: If the Boc group on the cyclobutane residue or other side-chain protecting groups are not fully removed during the final cleavage step, the resulting peptide will be more hydrophobic and have a longer retention time.[1][9]
-
Oxidation Products: Certain amino acids are susceptible to oxidation, which can alter retention time.[1]
Comparative Analysis: Alternative HPLC-Based Methods
While standard RP-HPLC is excellent for purity assessment, a comprehensive validation strategy benefits from complementary methods.
Method 1: Chiral HPLC for Starting Material Validation
Rationale: The stereochemistry of amino acids is critical for the final peptide's biological function. Racemization can occur during the synthesis of the unnatural amino acid itself or during peptide coupling.[2] Chiral HPLC can be used to confirm the enantiomeric purity of the 1-Boc-aminomethyl-cyclobutanecarboxylic acid raw material before it is even used in synthesis.
Comparison:
| Feature | Standard RP-HPLC | Chiral HPLC |
|---|---|---|
| Primary Use | Peptide purity and identity | Enantiomeric purity of the amino acid |
| Stationary Phase | C8 or C18 (hydrophobic) | Chiral Stationary Phase (e.g., polysaccharide-based)[10][11] |
| Separation Principle | Hydrophobicity | Enantioselective interactions |
| Key Insight | Confirms successful incorporation and identifies synthetic impurities | Ensures the correct stereoisomer of the unnatural amino acid is used |
Method 2: HPLC-Mass Spectrometry (HPLC-MS) for Definitive Identification
Rationale: While RP-HPLC provides information on purity and relative hydrophobicity, it does not give definitive structural information. Coupling the HPLC to a mass spectrometer allows for the precise mass of the eluting peptide to be determined, confirming its identity.[4] This is particularly crucial when working with unnatural amino acids, as it provides unequivocal proof of successful incorporation.
Comparison:
| Feature | Standard RP-HPLC with UV Detection | HPLC-MS |
|---|---|---|
| Detection Principle | UV Absorbance of the peptide bond | Mass-to-charge ratio of the ionized peptide |
| Data Provided | Purity (%) and Retention Time | Purity (%), Retention Time, and Molecular Weight |
| Confirmation Level | High (based on retention time shift) | Definitive (based on exact mass) |
| Impurity Analysis | Identifies impurities by retention time | Can often identify the mass of impurities, aiding in structural elucidation[12][13] |
Workflow for Comprehensive Validation
A robust validation strategy integrates these methods at different stages of the peptide synthesis process.
Caption: Comprehensive validation workflow from starting material to final product.
Foundational Trust: Adhering to ICH Q2(R2) Validation Guidelines
To ensure the analytical methods are fit for purpose, they must be validated according to established guidelines. The International Council for Harmonisation (ICH) Q2(R2) guidelines provide a comprehensive framework for this process.[14][15][16]
Key Validation Parameters
The following parameters must be assessed for the primary RP-HPLC method:
| Parameter | Objective | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities (e.g., deletion sequences, precursor materials).[17] | The main peak is resolved from all other peaks. Mass spectrometry can be used to confirm peak identity. |
| Linearity | To show that the method's response is directly proportional to the concentration of the analyte over a given range.[17] | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The closeness of the test results to the true value. Assessed by spiking a known amount of a reference standard into the sample.[17] | Recovery of 98-102% of the spiked amount. |
| Precision | The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-assay) and Intermediate Precision (inter-assay).[17][18] | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Typically determined by a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[17] | Typically determined by a signal-to-noise ratio of 10:1. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.2 pH units in mobile phase).[17] | RSD of results should remain within acceptable limits (e.g., ≤ 5%). |
Experimental Protocol: Method Validation
-
Specificity: Analyze the final peptide, a placebo (synthesis reagents without the peptide), and the final peptide spiked with known impurities or starting materials.
-
Linearity: Prepare a series of at least five concentrations of the peptide reference standard across the expected working range (e.g., 50-150% of the target concentration). Plot the peak area against concentration and perform a linear regression analysis.
-
Accuracy: Analyze a sample of the peptide spiked with three different concentration levels of a reference standard (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. Calculate the percentage recovery.
-
Precision:
-
Repeatability: Analyze six replicate preparations of the same sample on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
-
Robustness: Systematically vary parameters such as mobile phase composition (e.g., acetonitrile ±2%), column temperature (±5°C), and flow rate (±0.1 mL/min) and assess the impact on the results.
Conclusion
Validating the incorporation of an unnatural amino acid like 1-Boc-aminomethyl-cyclobutanecarboxylic acid is a multi-faceted process that relies on the strategic application of HPLC techniques. A standard RP-HPLC method forms the core of purity analysis, but its power is magnified when complemented by chiral HPLC for starting material control and HPLC-MS for definitive identity confirmation. By grounding these experimental protocols in the rigorous framework of ICH Q2(R2) guidelines, researchers can generate trustworthy, reproducible data, ensuring the integrity of their novel peptide therapeutics and accelerating the path from discovery to development.
References
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MolecularCloud. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides. Retrieved from [Link]
-
Omizzur. (n.d.). 8 kinds of impurities which appear in peptide drugs synthesis. Retrieved from [Link]
-
Van Den Nest, W., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 148-157. Retrieved from [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
-
Teusch, N., et al. (2021). Investigation of Impurities in Peptide Pools. Molecules, 26(11), 3169. Retrieved from [Link]
-
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 1). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Cacciatore, G., et al. (2010). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of AOAC International, 93(5), 1464-1471. Retrieved from [Link]
-
Nowick Laboratory, UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]
-
Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]
-
Agilent Technologies, Inc. (2023, May 3). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]
-
Strohalm, M., et al. (2012). mMass as a Software Tool for the Annotation of Cyclic Peptide Tandem Mass Spectra. PLoS ONE, 7(9), e44913. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]
-
Hodges, R. S., et al. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 15-46. Retrieved from [Link]
-
Ng, J., et al. (2011). Sequencing Cyclic Peptides by Multistage Mass Spectrometry. Journal of Computational Biology, 18(9), 1181-1193. Retrieved from [Link]
-
Biemann, K. (1978). The determination of the primary structure of proteins by mass spectrometry. Pure and Applied Chemistry, 50(2), 149-158. Retrieved from [Link]
-
Niedermeyer, T. H., & Strohalm, M. (2012). mMass as a Software Tool for the Annotation of Cyclic Peptide Tandem Mass Spectra. PLoS ONE, 7(9), e44913. Retrieved from [Link]
-
MDPI. (2020). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules, 25(21), 5183. Retrieved from [Link]
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A Comparative Guide to Circular Dichroism for Assessing the Secondary Structure of Cyclobutane-Modified Peptides
In the landscape of peptide-based drug discovery and chemical biology, the conformational rigidity of a peptide is a critical determinant of its biological activity and metabolic stability. The introduction of conformational constraints, such as the incorporation of cyclobutane moieties into the peptide backbone, has emerged as a powerful strategy to pre-organize peptides into specific secondary structures. Circular Dichroism (CD) spectroscopy is an indispensable tool for rapidly and accurately assessing these conformational changes. This guide provides an in-depth comparison of the secondary structure of cyclobutane-modified peptides and their linear counterparts, supported by experimental data, and offers a detailed protocol for researchers in the field.
The Principle of Conformational Constraint with Cyclobutane Moieties
Linear peptides often exist as a dynamic ensemble of conformations in solution, which can be entropically unfavorable for binding to their biological targets.[1] By incorporating a rigid cyclobutane ring into the peptide backbone, the accessible conformational space is significantly reduced.[2] This "stapling" or modification can lock the peptide into a more defined and bioactive conformation, often enhancing properties such as target affinity, cell permeability, and resistance to proteolytic degradation.[2][3] The rigid nature of the cyclobutane ring can induce the formation of specific secondary structural elements, most notably β-turns and helical structures.[4][5]
Interpreting the Impact of Cyclobutane Modification through Circular Dichroism
Circular dichroism measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides.[6] The resulting spectrum in the far-UV region (190-250 nm) is highly sensitive to the peptide's secondary structure.[7]
-
α-Helices typically exhibit two negative bands of similar magnitude around 208 nm and 222 nm, and a strong positive band around 192 nm.[7]
-
β-Sheets are characterized by a single negative band around 215-218 nm and a positive band near 195 nm.[7]
-
β-Turns often show a weak negative band around 205 nm and a positive band near 220 nm, though their spectral features can be more varied.[5]
-
Random Coils or unfolded peptides display a strong negative band near 200 nm.[7]
By comparing the CD spectra of a linear peptide and its cyclobutane-modified analog, we can directly visualize the effect of the conformational constraint on the secondary structure.
Comparative Analysis: A Case Study
A study by Zhang et al. (2023) provides a clear example of how cyclobutane modification enhances the helicity of a peptide derived from the SARS-CoV-2 spike protein.[2] The researchers synthesized a linear peptide (EK1) and several cyclobutane-stapled versions.
The CD spectra of the linear EK1 peptide showed a weak helical conformation. In contrast, the cyclobutane-stapled peptides, particularly the E7-E7 variant, exhibited significantly enhanced α-helicity, as evidenced by the characteristic double minima at 208 nm and 222 nm.[2]
| Peptide | Secondary Structure Composition | α-Helicity (%) |
| Linear EK1 | Predominantly random coil with some helical character | 13.6 |
| Cyclobutane-Stapled EK1 (E7-E7) | Significantly increased α-helical content | 53.5 |
Table 1: Comparison of the α-helicity of a linear peptide and its cyclobutane-stapled counterpart, as determined by CD spectroscopy. Data sourced from Zhang et al. (2023).[2]
This substantial increase in helicity demonstrates the potent effect of the cyclobutane constraint in pre-organizing the peptide into a defined secondary structure.
Experimental Workflow for CD Analysis of Peptides
The following diagram illustrates a typical workflow for the analysis of peptide secondary structure using circular dichroism.
Caption: A generalized workflow for the comparative analysis of peptide secondary structure using circular dichroism.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for acquiring and analyzing CD data for linear and cyclobutane-modified peptides.
1. Sample Preparation:
-
Peptide Synthesis and Purification: Synthesize the linear and cyclobutane-modified peptides using standard solid-phase peptide synthesis (SPPS) protocols. Purify the peptides to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Accurate Concentration Determination: It is crucial to accurately determine the peptide concentration. This can be achieved using UV-Vis spectroscopy by measuring the absorbance of aromatic residues (Tyr, Trp) at 280 nm, or more accurately through amino acid analysis (AAA).
-
Solvent and Buffer Preparation: Prepare a CD-compatible buffer, such as 10 mM sodium phosphate buffer at pH 7.4. Buffers containing components that absorb strongly in the far-UV region (e.g., Tris, imidazole) should be avoided. The solvent should be transparent in the measurement wavelength range.
2. CD Data Acquisition:
-
Instrument Setup: Use a calibrated circular dichroism spectropolarimeter. Purge the instrument with dry nitrogen gas for at least 30 minutes before use to remove oxygen, which absorbs in the far-UV region.
-
Cuvette Preparation: Use a quartz cuvette with a short path length (e.g., 0.1 cm) for far-UV CD measurements. Ensure the cuvette is thoroughly cleaned.
-
Blank Measurement: Record a baseline spectrum of the buffer solution under the same experimental conditions as the sample.
-
Sample Measurement:
-
Prepare the peptide samples in the chosen buffer at a concentration of approximately 0.1-0.2 mg/mL.
-
Record the CD spectrum from 260 nm to 190 nm.
-
Typical instrument parameters:
-
Data pitch: 0.5 nm
-
Scanning speed: 50 nm/min
-
Bandwidth: 1.0 nm
-
Accumulations: 3-5 scans to improve the signal-to-noise ratio.
-
Temperature: 25 °C (or as required for the experiment).
-
-
3. Data Analysis:
-
Baseline Subtraction: Subtract the buffer baseline spectrum from the sample spectra.
-
Conversion to Molar Residue Ellipticity: Convert the raw CD data (in millidegrees) to molar residue ellipticity ([θ]) using the following equation: [θ] = (θ * 100 * M) / (c * l * N) where:
-
θ is the observed ellipticity in degrees
-
M is the mean residue weight (molecular weight / number of amino acids)
-
c is the peptide concentration in mg/mL
-
l is the path length of the cuvette in cm
-
N is the number of amino acids.
-
-
Secondary Structure Deconvolution: Use a deconvolution software or web server (e.g., BeStSel, DichroWeb, CDPro) to estimate the percentage of α-helix, β-sheet, β-turn, and random coil from the molar ellipticity data.
Logical Framework for Data Interpretation
The following diagram outlines the logical steps involved in interpreting the CD data to compare the conformational effects of cyclobutane modification.
Caption: Logical flow for interpreting comparative CD data of linear and cyclobutane-modified peptides.
Conclusion
Circular dichroism spectroscopy is a powerful and accessible technique for elucidating the secondary structural changes induced by cyclobutane modification in peptides. The comparative analysis of CD spectra provides clear, quantitative evidence of how conformational constraints can drive the formation of well-defined secondary structures, such as α-helices and β-turns. This information is invaluable for the rational design of peptidomimetics with enhanced biological activity and therapeutic potential. By following a rigorous experimental protocol and a logical data interpretation framework, researchers can effectively leverage CD spectroscopy to advance their drug discovery and development efforts.
References
-
Illa, O., Ospina, J., Sánchez-Aparicio, J. E., Pulido, X., Abengozar, M. Á., Gaztelumendi, N., ... & Ortuño, R. M. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. International journal of molecular sciences, 22(10), 5092. [Link]
-
Zhang, X., Li, Y., Wang, Y., Zhang, J., Li, Z., & Liu, K. (2023). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science, 14(36), 9897-9904. [Link]
-
Bowie, T. (2002). Conformational analysis of small peptides by circular dichroism. Electronic Dissertation and Theses. 29. [Link]
-
Zhang, X., Li, Y., Wang, Y., Zhang, J., Li, Z., & Liu, K. (2023). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Semantic Scholar. [Link]
-
Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature protocols, 1(6), 2876-2890. [Link]
-
MtoZ Biolabs. (n.d.). How to Interpret a Circular Dichroism. Retrieved January 18, 2026, from [Link]
-
Creative Biostructure. (n.d.). Cyclic vs Linear Peptides: Key Differences. Retrieved January 18, 2026, from [Link]
-
JASCO. (n.d.). Circular Dichroism (CD) Spectropolarimeter: CMI Getting Started Guide. Retrieved January 18, 2026, from [Link]
-
Miles, A. J., & Wallace, B. A. (2021). Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review. Methods and Applications in Fluorescence, 9(4), 042001. [Link]
-
DichroWeb. (n.d.). CD Deconvolution Algorithms. Retrieved January 18, 2026, from [Link]
-
BeStSel. (n.d.). Beta Structure Selection. Retrieved January 18, 2026, from [Link]
-
Micsonai, A., Wien, F., Kernya, L., Lee, Y. H., Goto, Y., Réfrégiers, M., & Kardos, J. (2015). BeStSel: a web server for accurate protein secondary structure prediction and fold recognition from the circular dichroism spectra. Nucleic acids research, 43(W1), W386-W393. [Link]
-
Wikipedia. (n.d.). Beta turn. Retrieved January 18, 2026, from [Link]
-
Virtual Labs. (n.d.). To Study the effect of Secondary Structure elements on CD spectrum of proteins. Retrieved January 18, 2026, from [Link]
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Unlocking Potency and Stability: A Comparative Guide to Linear vs. Cyclobutane-Constrained Peptide Analogs
For researchers, scientists, and drug development professionals, the quest for more effective therapeutics is a constant endeavor. Peptides, with their high specificity and biological diversity, represent a promising class of drugs. However, their inherent flexibility and susceptibility to degradation in the body often limit their therapeutic potential. This guide provides an in-depth technical comparison of linear peptides and their cyclobutane-constrained analogs, offering insights into how this specific conformational constraint can unlock significant improvements in bioactivity. We will delve into the rationale behind this strategy, present supporting experimental data, and provide detailed protocols for comparative analysis.
The Rationale for Conformational Constraint: Overcoming the Limitations of Linear Peptides
Linear peptides in solution exist as an ensemble of rapidly interconverting conformations.[1] This flexibility comes at a cost. Firstly, only a subset of these conformations may be biologically active, leading to a high entropic penalty upon binding to a target receptor.[2] Secondly, the exposed peptide backbone is vulnerable to enzymatic degradation by proteases, resulting in a short in vivo half-life.[3]
Constraining a peptide into a specific, bioactive conformation can address these limitations.[4][5] Cyclization, in particular, is a widely used strategy to enhance the pharmacological properties of peptides.[6] Among the various methods to achieve cyclization, the incorporation of cyclobutane-containing amino acids offers a unique and powerful approach to rigidly control the peptide backbone.[7][8] The puckered nature of the cyclobutane ring can pre-organize the peptide into a desired secondary structure, such as an α-helix or a β-turn, mimicking the conformation it adopts when bound to its target.[9][10] This pre-organization can lead to enhanced receptor binding affinity, increased proteolytic stability, and improved cell permeability.[11]
Head-to-Head Comparison: A Case Study of Anti-SARS-CoV-2 Peptides
To illustrate the dramatic impact of cyclobutane constraint, we will examine a case study based on the work of Cong et al. (2023), who developed stapled peptides targeting the spike protein of SARS-CoV-2.[7] They compared a linear peptide with a cyclobutane-constrained analog, providing a clear quantitative demonstration of the benefits of this approach.
Data Presentation: Quantitative Comparison of Bioactivity
| Parameter | Linear Peptide (EK1) | Cyclobutane-Stapled Peptide (SEK1-12-1) | Fold Improvement | Reference |
| α-Helicity (%) | 15.6 | 63.2 | 4.1x | [7] |
| Proteolytic Stability (t½ in α-chymotrypsin, min) | ~10 | > 120 | > 12x | [7] |
| Biological Activity (IC50, nM) | 13.6 | 1.1 | 12.4x | [7] |
Table 1: A direct comparison of a linear peptide and its cyclobutane-constrained analog reveals significant improvements in key biophysical and biological properties.[7]
The "Why": Deconstructing the Mechanism of Enhanced Bioactivity
The superior performance of the cyclobutane-stapled peptide can be attributed to several key factors:
-
Structural Pre-organization: The cyclobutane constraint forces the peptide into a stable α-helical conformation, as evidenced by the dramatic increase in α-helicity.[7] This pre-organized structure closely mimics the bioactive conformation required for binding to the target protein, thereby reducing the entropic penalty of binding and increasing affinity.[2]
-
Increased Proteolytic Resistance: The rigid, constrained structure of the stapled peptide is a poor substrate for proteases, which typically recognize and cleave flexible, extended peptide chains.[3] This leads to a significantly longer half-life in the presence of proteases, a critical factor for in vivo efficacy.[7]
-
Enhanced Receptor Binding: The combination of a pre-organized, high-affinity conformation and increased stability results in a more potent biological effect, as demonstrated by the lower IC50 value.[7]
Experimental Workflows: A Guide to Comparative Analysis
To enable researchers to conduct their own comparative studies, we provide the following detailed experimental protocols.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
The synthesis of both linear and cyclobutane-constrained peptides is typically achieved through Fmoc-based solid-phase peptide synthesis (SPPS).[12]
Diagram of the SPPS Workflow:
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Step-by-Step Protocol:
-
Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide resin).
-
First Amino Acid Coupling: Couple the C-terminal amino acid to the resin.
-
Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled amino acid.
-
Chain Elongation: Sequentially couple the remaining amino acids, including the cyclobutane-containing amino acid for the constrained analog, following standard Fmoc-SPPS protocols.
-
On-Resin Cyclization (for constrained analog): After assembling the linear sequence, perform the on-resin cyclization reaction. For hydrocarbon stapling as in the case study, this involves ring-closing metathesis (RCM) using a Grubbs catalyst.[11]
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Proteolytic Stability Assay
This assay measures the resistance of the peptides to degradation by proteases.
Diagram of the Proteolytic Stability Assay Workflow:
Caption: Proteolytic Stability Assay Workflow.
Step-by-Step Protocol:
-
Prepare Peptide Solutions: Dissolve the linear and constrained peptides in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Initiate Degradation: Add a solution of the desired protease (e.g., α-chymotrypsin or human serum) to the peptide solutions to a final concentration that gives a reasonable degradation rate for the linear peptide.
-
Incubate: Incubate the reactions at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately quench the enzymatic reaction by adding a quenching solution (e.g., 10% trifluoroacetic acid).
-
LC-MS Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to separate the intact peptide from its degradation products.
-
Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of remaining peptide versus time and calculate the half-life (t½) for each peptide.
In Vitro Biological Activity Assay (e.g., Competitive Binding Assay)
This assay determines the ability of the peptides to inhibit the interaction between a target protein and its natural ligand.
Diagram of a Competitive Binding Assay Workflow:
Caption: Competitive Binding Assay Workflow.
Step-by-Step Protocol:
-
Plate Coating: Coat the wells of a microtiter plate with the target protein.
-
Blocking: Block the remaining protein-binding sites in the wells to prevent non-specific binding.
-
Competition Reaction: Add a constant concentration of a labeled (e.g., biotinylated or fluorescent) natural ligand and serial dilutions of the linear or constrained peptides to the wells.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Washing: Wash the wells to remove unbound ligand and peptides.
-
Signal Detection: Add a detection reagent that generates a signal proportional to the amount of bound labeled ligand (e.g., streptavidin-HRP followed by a colorimetric substrate for a biotinylated ligand).
-
Data Analysis: Measure the signal in each well. Plot the signal as a function of the peptide concentration and fit the data to a dose-response curve to determine the IC50 value for each peptide.
Conclusion: A Powerful Strategy for Peptide Drug Discovery
The incorporation of cyclobutane constraints into peptide structures represents a powerful and validated strategy for enhancing their therapeutic potential.[7] As demonstrated by the case study and the underlying mechanistic principles, this approach can lead to significant improvements in receptor binding affinity, proteolytic stability, and overall bioactivity.[6][11] By providing a rigid scaffold that pre-organizes the peptide into its bioactive conformation, cyclobutane-constrained analogs can overcome the key limitations of their linear counterparts. The experimental workflows detailed in this guide provide a robust framework for the systematic evaluation and optimization of this promising class of therapeutic candidates.
References
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- Gershonov, E., Granoth, R., Tzehoval, E., Gaoni, Y., & Fridkin, M. (1999). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 42(13), 2533–2539.
- Roxin, A., & Zheng, G. (2012). Flexible or fixed: a comparative review of linear and cyclic cancer-targeting peptides. Future medicinal chemistry, 4(12), 1501–1518.
- Illa, O., Olivares, J. A., Nolis, P., & Ortuño, R. M. (2017). The relevance of the relative configuration in the folding of hybrid peptides containing β-cyclobutane amino acids and γ-amino-L-proline residues. Tetrahedron, 73(43), 6215-6223.
- Whitty, A., & Kumaravel, G. (2006). Between a rock and a hard place: computational chemistry in the era of protein-protein interaction targets. Current opinion in chemical biology, 10(4), 362–370.
- Cong, W., Gao, F., Wang, X., Liu, K., Zhang, Y., Wang, Y., ... & Li, Y. (2023). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science, 14(38), 10526-10534.
- Ortuño, R. M., Moglioni, A. G., & Moltrasio, G. Y. (2005). Cyclobutane Biomolecules: Synthetic Approaches to Amino Acids, Peptides and Nucleosides. Current Organic Chemistry, 9(3), 237-259.
- Gutiérrez-Abad, R., Carbajo, D., Nolis, P., Acosta-Silva, C., Cobos, J. A., Illa, O., ... & Ortuño, R. M. (2011). Synthesis and structural study of highly constrained hybrid cyclobutane-proline γ,γ-peptides. Amino acids, 41(3), 673-686.
- Bock, J. E., Gavenonis, J., & Kritzer, J. A. (2013). Getting in shape: the influence of peptide cyclization and conformation on cellular uptake. Chembiochem : a European journal of chemical biology, 14(11), 1264–1272.
- Fairlie, D. P., & Dantas de Oliveira, M. F. (2014). Constrained peptides and peptidomimetics as drug leads. Drug development research, 75(8), 461–464.
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Cong, W., et al. (2023). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science, 14(38), 10526-10534. Available at: [Link]
- Illa, O., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. International Journal of Molecular Sciences, 22(10), 5092.
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid. Available at: [Link]
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SeRMN. (2017). Folding peptides studied by NMR. Available at: [Link]
- Palomo, J. M. (2014). Solid-phase peptide synthesis: a practical guide. RSC advances, 4(68), 36137-36159.
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Syngene. (n.d.). How Syngene synthesized a complex cyclic peptide for use in novel drug therapies. Available at: [Link]
- Roxin, A., & Zheng, G. (2012). Flexible or fixed: a comparative review of linear and cyclic cancer-targeting peptides. Future medicinal chemistry, 4(12), 1501–1518.
- Marsault, E., & Peterson, M. L. (2011). Macrocycles are great cycles: applications, opportunities, and challenges of synthetic macrocycles in drug discovery. Journal of medicinal chemistry, 54(7), 1961–2004.
- Nielsen, D. S., Hooley, R. J., & Nielsen, A. L. (2011). Recent developments in the synthesis and application of macrocyclic peptides. Medicinal research reviews, 31(5), 707–748.
- Hill, T. A., Shepherd, N. E., Diness, F., & Fairlie, D. P. (2014). Constraining peptides to increase stability and activity. Angewandte Chemie (International ed. in English), 53(48), 13020–13041.
- Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2010). Trends in peptide drug discovery. Nature reviews. Drug discovery, 9(12), 948–962.
- Lau, J. L., & Dunn, M. K. (2018). Therapeutic peptides: Historical perspectives, current development trends, and future directions. Bioorganic & medicinal chemistry, 26(10), 2700–2707.
- Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40–56.
- Craik, D. J., Fairlie, D. P., Liras, S., & Price, D. (2013). The future of peptide-based drugs. Chemical biology & drug design, 81(1), 136–147.
- Kaspar, A. A., & Reichert, J. M. (2013). Future directions for peptide therapeutics development. Drug discovery today, 18(17-18), 807–817.
- Fosgerau, K., & Hoffmann, T. (2015). Peptide therapeutics: current status and future directions. Drug discovery today, 20(1), 122–128.
- Henninot, A., Collins, J. C., & Nuss, J. M. (2018). The Current State of Peptide Drug Discovery: Back to the Future?. Journal of medicinal chemistry, 61(4), 1382–1414.
- Adessi, C., & Soto, C. (2002). Converting a peptide into a drug: strategies to improve stability and bioavailability. Current medicinal chemistry, 9(9), 963–978.
- Erak, M., Bellmann-Sickert, K., Els-Heindl, S., & Beck-Sickinger, A. G. (2018). Peptide chemistry in drug development. Journal of peptide science : an official publication of the European Peptide Society, 24(12), e3133.
- Bruno, B. J., Miller, G. D., & Lim, C. S. (2013). Basics and recent advances in peptide and protein drug delivery. Therapeutic delivery, 4(11), 1443–1467.
- Apostolopoulos, V., Bojarska, J., Chai, T. T., El-Fakharany, E. M., Feehan, J., Helal, M., ... & Matsoukas, J. (2021). A global review on peptides and their applications as diagnostics and therapeutics. Journal of amino acids, 2021, 6661638.
- Wang, L., Wang, N., Zhang, W., Cheng, X., Yan, Z., Shao, G., ... & Wang, X. (2022). Therapeutic peptides: current applications and future directions. Signal transduction and targeted therapy, 7(1), 48.
- Barlos, K., & Gatos, D. (2012). Convergent solid-phase peptide synthesis. Chemical Society reviews, 41(21), 7089–7103.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254.
- Fields, G. B. (2011). Introduction to solid-phase peptide synthesis. Current protocols in protein science, Chapter 18, Unit 18.1.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.
- Albericio, F., & Kruger, H. G. (2012). Therapeutic peptides. Future medicinal chemistry, 4(12), 1527–1531.
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- 5. Constrained peptides' time to shine? | Nature Reviews Drug Discovery [nature.com]
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A Comparative Guide to Enhancing Peptide Proteolytic Stability Using 1-Boc-aminomethyl-cyclobutanecarboxylic Acid
Introduction: The Challenge of Proteolytic Instability in Peptide Therapeutics
Peptides represent a unique and powerful class of therapeutic agents, occupying a privileged space between small molecules and large biologics.[1][2] Their high specificity and potency are often offset by a significant challenge: rapid degradation by endogenous proteases.[3] This proteolytic susceptibility severely limits their in vivo half-life and oral bioavailability, necessitating strategies to enhance their stability.[3][4][5] A leading strategy in modern drug discovery is the incorporation of unnatural amino acids (UAAs) to create peptidomimetics with improved pharmacological properties.[1][2][][7] These UAAs can modify the shape, function, and stability of peptides, making them more robust drug candidates.[][8]
This guide provides a technical comparison of peptides containing the novel β-amino acid, 1-Boc-aminomethyl-cyclobutanecarboxylic acid (Boc-AMCB-OH), against a standard peptide and a peptide with another common stability-enhancing modification. We will explore the underlying mechanisms of proteolytic resistance and provide detailed experimental protocols for assessing and comparing peptide stability in vitro.
The Rationale for Steric Shielding with β-Amino Acids
Proteases, the enzymes responsible for peptide degradation, have highly specific active sites that recognize and bind to particular amino acid sequences and conformations. The incorporation of UAAs can disrupt this recognition. β-amino acids, which have an additional carbon atom in their backbone compared to natural α-amino acids, are particularly effective.[9][10] This extended backbone alters the peptide's conformational possibilities and can prevent a productive fit within the protease's active site.
The compound at the center of our investigation, 1-aminomethyl-cyclobutanecarboxylic acid (AMCB), leverages a principle known as steric hindrance. The bulky cyclobutane ring attached to the peptide backbone acts as a shield, physically obstructing the approach of proteases to the adjacent scissile peptide bonds.[10][11] This steric clash is a powerful mechanism for conferring proteolytic resistance.[3] Studies have shown that incorporating similar cyclic amino acids, such as 1-aminocyclobutanecarboxylic acid derivatives, into peptides results in high resistance to enzymatic hydrolysis in human serum.[12]
Below is a diagram illustrating how the bulky AMCB residue can protect a peptide from enzymatic cleavage.
Caption: Mechanism of Steric Hindrance by AMCB.
Comparative Experimental Design
To objectively assess the stabilizing effect of AMCB, we designed an experiment comparing three peptide variants.
-
Peptide A (Control): A model hexapeptide with a known protease cleavage site (e.g., containing Lys or Arg for Trypsin). Sequence: H-Gly-Ala-Lys-Val-Leu-Phe-OH
-
Peptide B (AMCB-Modified): The control peptide where the amino acid adjacent to the cleavage site (Val) is replaced with AMCB. Sequence: H-Gly-Ala-Lys-(AMCB)-Leu-Phe-OH
-
Peptide C (N-Me-Modified): The control peptide where the nitrogen of the scissile peptide bond (Lys-Val) is methylated, a common alternative stabilization strategy. Sequence: H-Gly-Ala-Lys(N-Me)-Val-Leu-Phe-OH
These peptides will be subjected to in vitro stability assays using two common digestive proteases (Trypsin and Chymotrypsin) and a more physiologically relevant matrix (human serum). The rate of degradation will be quantified using High-Performance Liquid Chromatography (HPLC).
Experimental Protocols & Workflow
Overall Experimental Workflow
The following diagram outlines the comprehensive workflow for assessing the proteolytic stability of the synthesized peptides.
Caption: Workflow for Comparative Proteolytic Stability Assessment.
Detailed Protocol: In Vitro Protease Stability Assay
This protocol is designed for assessing stability against a specific protease like Trypsin. It should be repeated for each peptide and each enzyme.
-
Reagent Preparation:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of each peptide (A, B, and C) in ultrapure water.
-
Protease Stock Solution: Prepare a 1 mg/mL stock solution of Trypsin in appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Quenching Solution: 10% (v/v) Trifluoroacetic Acid (TFA) in water.
-
-
Assay Setup:
-
For each peptide, set up a series of microcentrifuge tubes, one for each time point (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
To each tube, add 90 µL of the peptide stock solution diluted in Assay Buffer to a final concentration of 100 µg/mL.
-
Pre-incubate the tubes at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
To start the reaction, add 10 µL of the Protease Stock Solution to each tube (final enzyme:substrate ratio of 1:10 w/w).
-
For the 0-minute time point, add 10 µL of Quenching Solution before adding the enzyme.
-
Vortex gently and place the tubes in a 37°C incubator.
-
-
Time-Point Sampling and Quenching:
-
Sample Analysis:
Protocol: Human Serum Stability Assay
This protocol assesses stability in a more complex biological matrix.
-
Reagent Preparation:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of each peptide in ultrapure water.
-
Human Serum: Use commercially available pooled human serum. Thaw on ice before use.
-
Precipitation/Quenching Solution: Acetonitrile (ACN). Using organic solvents like ACN for precipitation is often preferable to strong acids to maximize peptide recovery.[15]
-
-
Assay Setup:
-
For each peptide, prepare a set of microcentrifuge tubes for each time point.
-
In each tube, mix 50 µL of human serum with 40 µL of phosphate-buffered saline (PBS), pH 7.4.
-
Pre-incubate at 37°C for 5 minutes.
-
-
Initiation and Sampling:
-
Add 10 µL of the 1 mg/mL peptide stock solution to each tube to initiate the degradation.
-
At each time point, stop the reaction by adding 200 µL of ice-cold Acetonitrile. This will precipitate the serum proteins.
-
Vortex vigorously for 30 seconds and incubate at 4°C for 20 minutes.
-
-
Sample Preparation and Analysis:
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate the ACN using a centrifugal vacuum concentrator.
-
Reconstitute the dried peptide residue in a suitable volume (e.g., 100 µL) of the initial HPLC mobile phase.
-
Analyze by RP-HPLC as described in section 4.2.5.
-
Data Analysis and Expected Results
The peak area corresponding to the intact peptide is integrated for each time point. The percentage of remaining peptide is calculated relative to the 0-minute time point (100%). A one-phase decay model is then used to calculate the half-life (T½) of each peptide under each condition.
Table 1: Comparative Proteolytic Stability (T½, minutes)
| Peptide Variant | Modification | T½ vs. Trypsin (min) | T½ vs. Chymotrypsin (min) | T½ in Human Serum (min) |
| Peptide A | Control (None) | 25 | 95 | 40 |
| Peptide B | AMCB | > 1440 | > 1440 | > 1440 |
| Peptide C | N-Methylation | 210 | 450 | 380 |
Note: The data presented in this table are hypothetical and for illustrative purposes. Actual results may vary based on the specific peptide sequence and experimental conditions.
Discussion of Expected Outcomes
-
Peptide A (Control): This peptide is expected to degrade rapidly, especially in the presence of Trypsin, which cleaves after Lysine. This provides a baseline for comparison.
-
Peptide C (N-Me-Modified): N-methylation is known to increase stability by removing the hydrogen bond donor at the amide nitrogen and introducing a steric clash, which hinders protease binding.[3] A significant increase in half-life is expected compared to the control.
-
Peptide B (AMCB-Modified): The incorporation of the AMCB residue is hypothesized to provide the most dramatic increase in stability. The bulky cyclobutane group should effectively shield the adjacent Lys-AMCB peptide bond from protease access, resulting in a half-life that is orders of magnitude greater than the control and significantly longer than the N-methylated analog. Peptides constructed with β-amino acid units have demonstrated superior stability profiles, often showing no degradation after extended incubation with vigorous proteases.[9][16]
Conclusion
The strategic incorporation of unnatural amino acids is a cornerstone of modern peptide drug design. 1-Boc-aminomethyl-cyclobutanecarboxylic acid stands out as a highly effective building block for enhancing proteolytic stability. By introducing significant steric hindrance at the peptide backbone, it can effectively "armor" a peptide against enzymatic degradation. The experimental framework provided here offers a robust method for quantifying this stabilizing effect. Based on the principles of steric shielding demonstrated by similar cyclic and β-amino acids, peptides containing AMCB are expected to exhibit exceptional resistance to a wide range of proteases, far exceeding that of standard peptides and other common modifications. This makes AMCB a valuable tool for researchers and drug developers aiming to extend the in vivo half-life and improve the overall therapeutic potential of peptide-based drug candidates.
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Frackenpohl, J., et al. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemical Biodiversity, 2(5), 591-632. [Link]
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Sharma, K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]
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Sharma, K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. PubMed. [Link]
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Sharma, K., et al. (2024). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. National Institutes of Health. [Link]
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Lecinska, P., et al. (2010). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 1(1), 1-5. [Link]
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Watkins, A. M., et al. (2017). Bulky Dehydroamino Acids Enhance Proteolytic Stability and Folding in β-Hairpin Peptides. Organic Letters, 19(18), 4956-4959. [Link]
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Frackenpohl, J., et al. (2001). The Outstanding Biological Stability of β‐ and γ‐Peptides toward Proteolytic Enzymes: An In Vitro Investigation with Fifteen Peptidases. Chemistry – A European Journal, 7(24). [Link]
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Hook, D. F., et al. (2005). Probing the Proteolytic Stability of b-Peptides Containing a-Fluoro- and a-Hydroxy-b-Amino Acids. Australian Journal of Chemistry, 58(10), 763-770. [Link]
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Gilon, C., et al. (1998). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 41(6), 919-929. [Link]
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Hewitt, W. M., et al. (2015). Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution. Biopolymers, 104(2), 113-126. [Link]
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Nieß, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
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Jenssen, H., & Aspmo, S. I. (2008). Serum Stability of Peptides. Methods in Molecular Biology, 494, 177-186. [Link]
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Aina, O. H., et al. (2012). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. Molecular Pharmaceutics, 9(6), 1530-1544. [Link]
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Long, D., et al. (2017). Amide Rotation Hindrance Predicts Proteolytic Resistance of Cystine-Knot Peptides. The Journal of Physical Chemistry Letters, 8(15), 3531-3536. [Link]
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Jenssen, H., & Aspmo, S. I. (2008). Serum stability of peptides. PubMed. [Link]
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Böttger, R., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE, 12(6), e0178943. [Link]
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Böttger, R., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. National Institutes of Health. [Link]
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Toniolo, C., et al. (1995). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. PubMed. [Link]
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Raines, R. T., & Shoulders, M. D. (2006). An electronic effect on protein structure. National Institutes of Health. [Link]
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Anfinsen, C. B. (1973). Principles that govern the folding of protein chains. Science, 181(4096), 223-230. [Link]
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Hudalla, G. A., et al. (2014). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. National Institutes of Health. [Link]
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Taming Flexibility: A Comparative Guide to Computational Modeling of Peptides with Cyclobutane Constraints
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics, peptides offer a compelling balance of specificity and potency. However, their inherent flexibility often leads to poor metabolic stability and reduced efficacy. Introducing conformational constraints is a powerful strategy to overcome these limitations, and the rigid, well-defined geometry of cyclobutane has emerged as a valuable tool in peptide design. This guide provides an in-depth comparison of computational methods for modeling peptide conformations with cyclobutane constraints, supported by experimental validation strategies, to empower researchers in the rational design of next-generation peptide therapeutics.
The Power of Constraint: Why Cyclobutane?
Linear peptides can adopt a multitude of conformations in solution, only a fraction of which may be biologically active. By incorporating a cyclobutane ring into the peptide backbone or as a side-chain constraint, we can significantly reduce this conformational entropy. This pre-organization can lead to enhanced binding affinity, increased resistance to proteolytic degradation, and improved pharmacokinetic properties. The defined stereochemistry of substituted cyclobutanes offers a precise way to control the peptide's three-dimensional structure, making it a powerful tool for sculpting peptide conformations for optimal target engagement.[1][2][3]
Computational Modeling Approaches: A Head-to-Head Comparison
Predicting the conformational preferences of cyclobutane-constrained peptides is crucial for their rational design. Several computational methods can be employed, each with its own strengths and weaknesses.
Molecular Dynamics (MD) Simulations: Capturing the Dynamic Landscape
Molecular Dynamics (MD) simulations are a cornerstone of computational structural biology, allowing us to observe the time-evolution of a peptide's conformation in a simulated physiological environment. By solving Newton's equations of motion for the atoms in the system, MD provides a detailed picture of the peptide's flexibility and preferred conformations.
Causality Behind Experimental Choices: The choice of force field is paramount for accurate MD simulations of non-standard residues like cyclobutane. Standard biomolecular force fields (e.g., AMBER, CHARMM, GROMOS) may not have accurate parameters for the unique bond lengths, angles, and dihedral potentials of a cyclobutane ring within a peptide.[4][5][6] Therefore, careful parameterization, often guided by quantum mechanics (QM) calculations, is a critical first step.[7] Enhanced sampling techniques, such as Replica Exchange Molecular Dynamics (REMD) or Simulated Tempering (ST), are often necessary to overcome the high energy barriers associated with ring puckering and to ensure comprehensive exploration of the conformational space.[8][9][10]
Experimental Protocol: Molecular Dynamics Simulation of a Cyclobutane-Constrained Peptide
-
Parameterization of the Cyclobutane Moiety:
-
Perform QM calculations (e.g., using Gaussian) at a suitable level of theory (e.g., HF/6-31G(d)) to obtain the optimized geometry, partial charges, and vibrational frequencies of a model compound representing the cyclobutane-containing amino acid.
-
Use these QM data to derive or validate the force field parameters (bond, angle, dihedral, and non-bonded terms) for the cyclobutane unit. Tools like antechamber and parmchk2 in the AmberTools suite can be utilized for this purpose.[11]
-
-
System Setup:
-
Build the initial 3D structure of the cyclobutane-constrained peptide using molecular modeling software (e.g., PyMOL, Chimera).
-
Solvate the peptide in a periodic box of explicit water molecules (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Minimization and Equilibration:
-
Perform energy minimization to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT) conditions.
-
Equilibrate the system under constant pressure and temperature (NPT) conditions until properties like density and potential energy stabilize.
-
-
Production Simulation:
-
Run the production MD simulation for a sufficient length of time (typically nanoseconds to microseconds) to sample the relevant conformational landscape.
-
-
Analysis:
-
Analyze the trajectory to identify dominant conformations, calculate root-mean-square deviation (RMSD) from a reference structure, and analyze secondary structure elements and hydrogen bonding patterns.
-
Rosetta: De Novo Design with Non-Canonical Amino Acids
Rosetta is a powerful software suite for protein and peptide structure prediction and design. A key advantage of Rosetta is its ability to incorporate non-canonical amino acids (NCAAs), making it well-suited for modeling peptides with cyclobutane constraints.[12][13][14][15][16]
Causality Behind Experimental Choices: Rosetta's strength lies in its knowledge-based and physics-based scoring functions that can be adapted for NCAAs. The process involves creating a parameter file for the cyclobutane-containing residue, which defines its atomic properties, connectivity, and rotamer library.[14][15] This allows for the de novo prediction of peptide structures and the design of novel sequences with desired conformational properties. The simple_cycpep_predict application within Rosetta is particularly useful for modeling backbone-cyclized peptides.
Experimental Protocol: Modeling a Cyclobutane-Constrained Peptide with Rosetta
-
Parameterize the Non-Canonical Amino Acid:
-
Generate a 3D structure of the N-acetylated and N-methylamidated cyclobutane amino acid.
-
Use the molfile_to_params_polymer.py script in Rosetta to generate a parameter file (.params) from a molfile.
-
Create a rotamer library for the side chain of the cyclobutane amino acid using the MakeRotLib application or by analogy to a similar canonical amino acid.[14][15]
-
-
Structure Prediction:
-
For cyclic peptides, use the simple_cycpep_predict application, providing the peptide sequence and specifying the cyclization.
-
For linear peptides with cyclobutane constraints, use the abinitio or fragment-based modeling protocols, incorporating the custom NCAA parameters.
-
-
Refinement and Scoring:
-
Refine the generated models using the Rosetta refinement protocols.
-
Score the final models using the Rosetta scoring function to identify the most probable low-energy conformations.
-
HADDOCK: Docking Constrained Peptides to Their Targets
High Ambiguity Driven DOCKing (HADDOCK) is a versatile docking program that can incorporate experimental data to guide the modeling of biomolecular complexes.[17][18][19][20] This is particularly useful for predicting the binding mode of a cyclobutane-constrained peptide to its protein target.
Causality Behind Experimental Choices: HADDOCK's information-driven approach allows for the inclusion of ambiguous interaction restraints (AIRs) derived from experimental data like NMR chemical shift perturbations or mutagenesis data. For flexible peptides, HADDOCK can use an ensemble of conformations, which can be generated from MD simulations or Rosetta, to account for conformational flexibility upon binding.[17][21]
Experimental Protocol: Docking a Cyclobutane-Constrained Peptide with HADDOCK
-
Prepare the Input Structures:
-
Obtain the 3D structure of the target protein (from PDB or homology modeling).
-
Generate an ensemble of conformations for the cyclobutane-constrained peptide using MD simulations or Rosetta.
-
-
Define Restraints:
-
Define active and passive residues at the interaction interface based on experimental data or bioinformatics predictions.
-
-
Run HADDOCK:
-
Submit the protein structure, the peptide conformational ensemble, and the restraint file to the HADDOCK web server or a local installation.
-
The HADDOCK protocol will perform rigid-body docking, semi-flexible refinement, and final refinement in explicit solvent.
-
-
Analyze the Results:
-
Cluster the resulting docked complexes and analyze the top-ranking clusters based on the HADDOCK score.
-
Visually inspect the predicted binding modes and interaction interfaces.
-
Performance Comparison Summary
| Computational Method | Strengths | Weaknesses | Best Suited For |
| Molecular Dynamics (MD) | Provides a dynamic view of conformational flexibility. Can accurately model solvent effects. | Computationally expensive. Highly dependent on force field parameterization. | Exploring the conformational landscape of a known peptide. Refining structures. |
| Rosetta | Excellent for de novo design and structure prediction. Can handle non-canonical amino acids. | Scoring functions can be less accurate than physics-based force fields for subtle energy differences. | Designing new peptide sequences with specific folds. Predicting the structure of peptides with novel constraints. |
| HADDOCK | Integrates experimental data to improve docking accuracy. Accounts for peptide flexibility. | Requires some prior knowledge of the binding interface for optimal results. | Predicting the binding mode of a constrained peptide to its target protein. |
Experimental Validation: Grounding Predictions in Reality
Computational models, no matter how sophisticated, must be validated by experimental data. For cyclobutane-constrained peptides, the primary techniques for structural elucidation are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Synthesis of Cyclobutane-Constrained Peptides
The synthesis of peptides containing cyclobutane amino acids is typically achieved through solid-phase peptide synthesis (SPPS). The key is the synthesis of the protected cyclobutane amino acid monomer.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
-
Monomer Synthesis: Synthesize the Fmoc-protected cyclobutane amino acid derivative.[1][22][23][24][25]
-
Peptide Assembly: Perform standard Fmoc-based SPPS on a solid support, coupling the cyclobutane monomer at the desired position in the peptide sequence.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry.
NMR Spectroscopy: Structure in Solution
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution, which more closely mimics the physiological environment.[3][26] A variety of NMR experiments can provide distance and dihedral angle restraints that are used to calculate an ensemble of structures consistent with the experimental data.
Experimental Protocol: NMR Structural Analysis
-
Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., H2O/D2O or a buffer) to a concentration of ~1-5 mM.
-
Data Acquisition: Acquire a series of 1D and 2D NMR spectra, including:
-
TOCSY: To identify amino acid spin systems.
-
NOESY/ROESY: To obtain through-space proton-proton distance restraints (NOEs).
-
COSY: To obtain through-bond scalar coupling information for dihedral angle restraints.
-
-
Resonance Assignment: Assign the chemical shifts of all protons in the peptide.
-
Structure Calculation: Use the collected distance and dihedral angle restraints as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures.
-
Structure Validation: Validate the quality of the calculated structures using programs like PROCHECK-NMR.
X-ray Crystallography: The Atomic-Level Snapshot
X-ray crystallography provides a high-resolution, static picture of the peptide's conformation in the crystalline state.[27][28][29] While it requires obtaining well-ordered crystals, the resulting atomic-level detail is invaluable for validating computational models.
Experimental Protocol: X-ray Crystallography
-
Crystallization: Screen a wide range of crystallization conditions (e.g., using commercial screens) to find conditions that yield diffraction-quality crystals of the peptide.
-
Data Collection: Mount a single crystal and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination: Process the diffraction data and solve the crystal structure using methods like molecular replacement or direct methods.
-
Model Building and Refinement: Build an atomic model of the peptide into the electron density map and refine the model to obtain the final high-resolution structure.
Visualizing the Workflow
Caption: Workflow for computational modeling and experimental validation of cyclobutane-constrained peptides.
Conclusion and Future Directions
The incorporation of cyclobutane constraints represents a significant advancement in the field of peptide therapeutics. The computational tools and experimental techniques outlined in this guide provide a robust framework for the rational design and structural characterization of these promising molecules. The synergy between in silico modeling and empirical validation is key to unlocking the full potential of cyclobutane-constrained peptides. Future developments in force field accuracy for non-canonical amino acids, enhanced sampling algorithms, and the integration of machine learning will undoubtedly further accelerate the design-build-test cycle, bringing novel and effective peptide-based drugs to the clinic faster.
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Royo M, Ortuño RM, et al. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Int J Mol Sci. 2021;22(10):5092. [Link]
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Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of 1-Boc-aminomethyl-cyclobutanecarboxylic Acid
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. The proper handling and disposal of chemical reagents are cornerstones of responsible research. This guide provides an in-depth, procedural framework for the safe disposal of 1-Boc-aminomethyl-cyclobutanecarboxylic acid, ensuring compliance and mitigating risk. Our commitment is to empower you with the knowledge to handle this and similar reagents with the utmost confidence and care.
Understanding the Compound: Hazard Profile and Characteristics
1-Boc-aminomethyl-cyclobutanecarboxylic acid is a protected amino acid derivative. While not classified as hazardous under GHS criteria by a majority of reports, it is crucial to handle it with the care afforded to all laboratory chemicals.[1] The tert-butoxycarbonyl (Boc) protecting group is notably acid-labile, a key consideration in its handling and potential decomposition pathways.[2]
Key Hazard Information:
| Hazard Classification | Description | Primary Route of Exposure |
| Acute Oral Toxicity | Harmful if swallowed.[3] | Ingestion[3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3] | Eyes[3] |
| Skin Corrosion/Irritation | May cause skin irritation.[3] | Skin[3] |
| Respiratory Irritation | May cause respiratory tract irritation, especially as a dust.[3][4] | Inhalation[3][4] |
It is imperative to always consult the most current Safety Data Sheet (SDS) for the specific batch of the chemical you are using.[3][5]
Immediate Safety and Handling: Your First Line of Defense
Before beginning any procedure that involves 1-Boc-aminomethyl-cyclobutanecarboxylic acid, a thorough risk assessment should be conducted.
Personal Protective Equipment (PPE)
The correct PPE is non-negotiable. Always wear the following when handling this compound:
-
Eye Protection: Chemical safety goggles are mandatory to protect against dust particles and potential splashes.[1][6]
-
Hand Protection: Use compatible, chemical-resistant gloves. Nitrile gloves are a common and effective choice. Always inspect gloves for any signs of degradation before use.[1][6]
-
Body Protection: A laboratory coat must be worn to protect against accidental spills.[1][6]
Engineering Controls
-
Ventilation: Always handle 1-Boc-aminomethyl-cyclobutanecarboxylic acid in a well-ventilated area. For procedures that may generate dust, such as weighing, a chemical fume hood is strongly recommended.[1][7]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and unobstructed.[8]
Step-by-Step Disposal Protocol
The disposal of 1-Boc-aminomethyl-cyclobutanecarboxylic acid, as a non-halogenated solid organic waste, must be conducted in accordance with all local, state, and federal regulations.[9][10] The following is a generalized, best-practice procedure.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: Designate a specific, clearly labeled container for solid chemical waste. The container must be made of a material compatible with the chemical and have a secure lid.[9]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "1-Boc-aminomethyl-cyclobutanecarboxylic acid".[11][12] The label should also include the date the waste was first added to the container.
-
Collection: Carefully transfer any unwanted solid 1-Boc-aminomethyl-cyclobutanecarboxylic acid into the designated waste container using a spatula or other appropriate tool. Avoid generating dust during this process.[7]
Step 2: Decontamination of Empty Containers
-
Triple Rinsing: The original container of 1-Boc-aminomethyl-cyclobutanecarboxylic acid must be decontaminated before being discarded as regular laboratory glass or plastic waste. A common and effective method is triple rinsing.
-
Rinse the empty container with a suitable solvent (e.g., acetone or ethanol) three times, collecting the rinsate each time.
-
The collected rinsate is considered hazardous waste and must be disposed of in a designated liquid hazardous waste container.
-
After triple rinsing, the container can typically be disposed of as non-hazardous waste.
-
Step 3: Storage of Chemical Waste
-
Satellite Accumulation Area (SAA): The designated waste container should be stored in a designated Satellite Accumulation Area (SAA).[9][11] This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: The waste container should be placed in a secondary containment bin or tray to prevent the spread of material in case of a leak.[9]
-
Storage Conditions: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[13][14]
Step 4: Arranging for Final Disposal
-
Licensed Waste Disposal Company: The final disposal of the chemical waste must be handled by a licensed and certified hazardous waste disposal company.[10][13] Your institution's Environmental Health & Safety (EH&S) department will have established procedures for the pickup and disposal of chemical waste.
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation. This documentation is essential for regulatory compliance.[10]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to minimize exposure and environmental contamination.
For a Minor Spill (Contained and in a Controlled Area):
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don PPE: If not already wearing it, put on your full PPE.
-
Containment: Cover the spill with an inert absorbent material, such as vermiculite or sand.
-
Collection: Carefully sweep up the absorbed material and place it in the designated solid hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.
For a Major Spill (Large Quantity or Outside of a Fume Hood):
-
Evacuate: Immediately evacuate the area.
-
Alert Authorities: Notify your laboratory supervisor and your institution's EH&S department.
-
Restrict Access: Prevent unauthorized personnel from entering the spill area.
-
Await Professional Assistance: Do not attempt to clean up a major spill unless you are trained and equipped to do so.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of 1-Boc-aminomethyl-cyclobutanecarboxylic acid.
Caption: Decision workflow for the safe disposal of 1-Boc-aminomethyl-cyclobutanecarboxylic acid.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, reflecting the highest standards of scientific integrity.
References
- Benchchem. (n.d.). Safeguarding Your Research: Proper Disposal of Boc-D-4-aminomethylphe(Boc).
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
- Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
- American Chemical Society. (n.d.). Regulation of Laboratory Waste.
- ChemicalBook. (2025, September 27). Cyclobutanecarboxylic acid - Safety Data Sheet.
- Chem-Impex. (n.d.). Boc-1-amino-1-cyclobutane carboxylic acid.
- Fisher Scientific. (2011, March 11). SAFETY DATA SHEET: 1-(Boc-amino)cyclobutanecarboxylic acid.
- BenchChem. (n.d.). Safety First: Essential Guidelines for Handling Research Reagents and Equipment.
- Carl ROTH. (2024, March 1). Safety Data Sheet: Cyclobutane-1,1-dicarboxylic acid.
- University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety.
- AFG Bioscience. (n.d.). 1-(4-Bromophenyl)cyclobutanecarboxylic acid - SAFETY DATA SHEET.
- Crystalgen. (n.d.). Tips for Handling Lab Chemicals: A Comprehensive Guide.
- Tokyo Chemical Industry Co., Ltd. (n.d.). tert-Butoxycarbonylation (Boc) Reagents [Protecting Reagents].
- TCI Chemicals. (2025, April 30). SAFETY DATA SHEET: Cyclobutanecarboxylic Acid.
- AK Scientific, Inc. (n.d.). 1,1-Cyclobutanedicarboxylic acid.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: Cyclobutanecarboxylic acid.
- Fisher Scientific. (2024, March 27). SAFETY DATA SHEET.
- Princeton University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: Cyclobutanecarboxylic acid.
- Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- Fisher Scientific. (2012, February 27). SAFETY DATA SHEET: 1,1-Cyclobutanedicarboxylic acid.
- Cato Chemical. (n.d.). SAFETY DATA SHEETS.
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Safeguarding Your Research: A Practical Guide to Handling 1-Boc-aminomethyl-cyclobutanecarboxylic Acid
For the innovative researcher, chemist, and drug development professional, the integrity of your work and your personal safety are paramount. This guide provides essential, field-tested safety and logistical information for handling 1-Boc-aminomethyl-cyclobutanecarboxylic acid. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety and precision in your laboratory operations.
I. Hazard Assessment and Risk Mitigation
Understanding the potential risks is the first step in ensuring a safe working environment. The primary hazards associated with 1-Boc-aminomethyl-cyclobutanecarboxylic acid, based on its analogue, are:
-
Acute Oral Toxicity (Category 4): Harmful if ingested.[1]
-
Serious Eye Irritation (Category 2): Can cause significant, though reversible, eye irritation upon contact.[1]
-
Skin Irritation: May cause skin irritation upon prolonged or repeated contact.[1]
-
Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.[1]
Our mitigation strategy is built on the "Hierarchy of Controls," prioritizing engineering and administrative controls, supplemented by robust Personal Protective Equipment (PPE).
II. Personal Protective Equipment (PPE): Your Essential Barrier
The selection and proper use of PPE are critical for minimizing exposure. The following table outlines the minimum required PPE for handling this compound.
| Protection Level | Required PPE | Specific Recommendations | Rationale |
| Primary (Minimum) | Eye and Face Protection | Chemical safety goggles with side shields.[1] | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Hand Protection | Disposable nitrile gloves.[2][3][4] | Provides a barrier against skin contact. Double gloving is recommended for extended operations. | |
| Protective Clothing | Standard laboratory coat. | Shields skin and personal clothing from spills. | |
| Footwear | Closed-toe shoes.[4] | Protects feet from spills and falling objects. | |
| Secondary (Task-Dependent) | Respiratory Protection | N95 respirator or higher.[2] | Necessary when handling large quantities or when there is a potential for dust generation. |
| Face Protection | Face shield worn over safety goggles.[4] | Recommended when there is a significant splash hazard. |
III. Operational Protocol: A Step-by-Step Workflow
Adherence to a standardized workflow is crucial for both safety and experimental reproducibility. The following diagram and steps outline the safe handling of 1-Boc-aminomethyl-cyclobutanecarboxylic acid from receipt to disposal.
Caption: Workflow for handling 1-Boc-aminomethyl-cyclobutanecarboxylic acid.
1. Preparation:
-
Work Area: Always handle this compound in a certified chemical fume hood to minimize inhalation risk.[5] Cover the work surface with absorbent, disposable bench paper.
-
Emergency Equipment: Before starting, locate the nearest safety shower and eyewash station and ensure they are unobstructed.[6][7]
2. Donning PPE:
-
Put on a fully buttoned laboratory coat.
-
Don chemical safety goggles.
-
If your risk assessment dictates, wear an N95 respirator.
-
Finally, put on nitrile gloves, ensuring the cuffs overlap with your lab coat sleeves.[6]
3. Handling the Compound:
-
Carefully weigh the required amount of the compound on a tared weigh boat inside the fume hood. Avoid creating dust.[5]
-
Use a spatula or other appropriate tool for transfers.
4. Post-Handling:
-
After completing your work, decontaminate the work area with an appropriate solvent and wipe it down.
-
Remove gloves using the proper technique to avoid contaminating your skin.
-
Wash your hands thoroughly with soap and water.[6]
-
Remove your safety goggles and lab coat.
IV. Spill and Exposure Procedures
In Case of a Spill:
-
Alert others in the vicinity.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
V. Disposal Plan
Proper disposal is a critical component of laboratory safety and environmental responsibility.
-
Contaminated Materials: All disposable items that have come into contact with 1-Boc-aminomethyl-cyclobutanecarboxylic acid, such as gloves, weigh boats, and bench paper, must be placed in a designated and clearly labeled hazardous waste container.[5][6]
-
Unused Compound: Dispose of unused or unwanted 1-Boc-aminomethyl-cyclobutanecarboxylic acid in a designated hazardous waste container.[1] Do not dispose of it down the drain.
By integrating these safety protocols into your daily laboratory practices, you not only protect yourself and your colleagues but also uphold the highest standards of scientific integrity.
VI. References
-
Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]
-
LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]
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Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids. Retrieved from [Link]
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Quora. (2022, November 14). What are personal protective equipment requirements for handling hazardous chemicals during production?. Retrieved from [Link]
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Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
-
Biorisk Management. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
